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[4-(3-Chloro-4-methylphenyl)phenyl]methanamine Documentation Hub

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  • Product: [4-(3-Chloro-4-methylphenyl)phenyl]methanamine

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Medicinal Chemistry Utility of[4-(3-Chloro-4-methylphenyl)phenyl]methanamine

Executive Summary In the landscape of rational drug design, the architectural selection of molecular building blocks dictates the trajectory of lead optimization. [4-(3-Chloro-4-methylphenyl)phenyl]methanamine is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the architectural selection of molecular building blocks dictates the trajectory of lead optimization. [4-(3-Chloro-4-methylphenyl)phenyl]methanamine is a highly versatile, halogenated biphenyl-methanamine scaffold. It serves as a privileged pharmacophore anchor, frequently utilized in the development of kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and protein-protein interaction (PPI) antagonists.

This technical guide provides an in-depth analysis of its physicochemical properties, structural logic, and integration into synthetic workflows. By dissecting the causality behind its molecular features—specifically the "magic methyl" effect and halogen bonding capabilities—this whitepaper equips medicinal chemists with the foundational data necessary to leverage this building block in advanced therapeutic discovery.

Structural and Physicochemical Profiling

The physical and chemical parameters of a building block directly influence the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final therapeutic agent. For [4-(3-Chloro-4-methylphenyl)phenyl]methanamine, the molecular weight and lipophilicity are perfectly calibrated for Fragment-Based Drug Discovery (FBDD) or as a bulky lipophilic appendage in larger molecules.

The data below summarizes the core quantitative properties of the compound (1)[1].

PropertyValueCausality / Strategic Significance
Molecular Formula C₁₄H₁₄ClNEstablishes a baseline heavy atom count of 16, leaving ample room for derivatization without violating Lipinski’s Rule of 5.
Molecular Weight 231.72 g/mol Optimal mass for a core scaffold. It provides sufficient complexity for target engagement while maintaining high Ligand Efficiency (LE).
Exact Mass 231.081477 DaCritical for high-resolution mass spectrometry (HRMS) tracking during synthetic workflows.
LogP (predicted) ~3.5The biphenyl core drives lipophilicity, ensuring the final derivative can penetrate lipid bilayers and access intracellular targets.
TPSA 26.02 ŲThe low Topological Polar Surface Area guarantees high passive membrane permeability (ideal threshold is < 90 Ų for CNS penetration).
H-Bond Donors/Acceptors 1 / 1The primary amine (-NH₂) acts as both, providing a highly reactive synthetic anchor for amide or urea formation.

Pharmacophore Analysis: The Biphenyl Scaffold & Halogen Bonding

The structural anatomy of [4-(3-Chloro-4-methylphenyl)phenyl]methanamine is deliberately designed to maximize non-covalent interactions within hydrophobic protein pockets.

The Privileged Biphenyl Core

The biphenyl moiety is widely recognized as a "privileged structure" in medicinal chemistry (2)[2]. The rotational freedom between the two phenyl rings allows the molecule to adopt multiple conformations, enabling it to dynamically adapt to the steric constraints of binding sites. Once bound, the biphenyl system engages in robust π−π stacking and cation- π interactions with aromatic residues (e.g., Tyrosine, Tryptophan, Phenylalanine) commonly found in kinase hinge regions or PPI interfaces (3)[3].

The 3-Chloro-4-Methyl Substitution Logic

The substitution pattern on the distal phenyl ring is not arbitrary; it is a masterclass in metabolic and thermodynamic optimization:

  • Metabolic Shielding (The Methyl Group): Cytochrome P450 enzymes frequently oxidize the para-position of exposed phenyl rings. By installing a methyl group at the 4-position, this metabolic liability is sterically and electronically blocked, drastically increasing the half-life of the compound.

  • Halogen Bonding (The Chlorine Atom): The chlorine atom at the 3-position provides a highly specific interaction known as halogen bonding. Due to the anisotropic distribution of electron density, a region of positive electrostatic potential (the σ -hole) forms opposite the C-Cl bond. This σ -hole acts as a localized Lewis acid, forming highly directional, stabilizing interactions with Lewis bases (such as carbonyl oxygens in the protein backbone) (4)[4].

Experimental Workflows: Synthesis & Characterization Protocols

As a Senior Application Scientist, I emphasize that every experimental protocol must be a self-validating system . The following workflows detail the characterization and synthetic derivatization of the compound, complete with causality and internal validation checkpoints.

Protocol A: Analytical Validation (LC-MS & NMR)

Before utilizing the building block in multi-step synthesis, its purity and structural integrity must be verified.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol.

  • Chromatography: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Use a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 3 minutes.

    • Causality: The highly lipophilic biphenyl core requires a strong organic gradient for elution, while the formic acid ensures the primary amine is protonated for sharp peak shape and efficient ionization.

  • Mass Spectrometry (ESI+): Scan for m/z in positive ion mode.

Self-Validating Checkpoint: The presence of the compound is confirmed not merely by finding the m/z 232.08 [M+H]⁺ peak. The system self-validates via the chlorine isotope pattern . You must observe an m/z 234.08 [M+2+H]⁺ peak at exactly ~32% relative intensity to the parent peak. If this 3:1 ratio is absent, the compound is either degraded or a non-halogenated impurity is present.

Protocol B: Amide Coupling Derivatization

The primary utility of this compound is its derivatization via the methanamine group.

Step-by-Step Methodology:

  • Activation: In a dry vial under nitrogen, dissolve 1.0 eq of your target carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 10 minutes at room temperature.

    • Causality: HATU is selected over EDC/HOBt because its uronium-based leaving group provides exceptionally fast reaction kinetics, minimizing the risk of epimerization of the carboxylic acid partner. DIPEA is used as a non-nucleophilic base to deprotonate the acid without competing for the activated intermediate.

  • Coupling: Add 1.1 eq of [4-(3-Chloro-4-methylphenyl)phenyl]methanamine to the activated mixture. Stir for 2 hours.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating Checkpoint: Post-reaction LC-MS must show the complete disappearance of the m/z 232.08 starting material. Because the ionizable primary amine has been converted into a neutral amide, the resulting product will exhibit a significantly longer retention time on the C18 column. This chromatographic shift self-validates the success of the covalent linkage.

Target Engagement Visualization

The following diagram illustrates the logical progression from the raw building block through synthetic derivatization, culminating in the specific non-covalent interactions that drive target engagement.

G cluster_interactions Pharmacophore Interactions BB [4-(3-Chloro-4-methylphenyl) phenyl]methanamine (Primary Amine Scaffold) Coupling Amide Coupling (HATU / DIPEA) BB->Coupling Derivatization Lead Biphenyl-Based Therapeutic Lead Coupling->Lead High Yield Target Protein Target (e.g., Kinase Hinge) Lead->Target Target Engagement Halo Halogen Bonding (Cl σ-hole) Target->Halo Pi π-π Stacking (Biphenyl Core) Target->Pi Hbond H-Bonding (Amide Anchor) Target->Hbond

Figure 1: Logical workflow from biphenyl-methanamine building block to target engagement.

References

  • Molport Database:1-(4-chlorophenyl)-1-(4-methylphenyl)
  • Journal of Medicinal Chemistry:Halogen Bonds Exist between Noncovalent Ligands and Natural Nucleic Acids.
  • Molecules (MDPI):Biphenyl as a Privileged Structure in Medicinal Chemistry: Advances in Anti-Infective Drug Discovery. MDPI.
  • Journal of Medicinal Chemistry:Discovery of Biphenyl Derivatives to Target Hsp70-Bim Protein–Protein Interaction in Chronic Myeloid Leukemia by Scaffold Hopping Strategy.

Sources

Exploratory

Elucidating the Molecular Architecture of[4-(3-Chloro-4-methylphenyl)phenyl]methanamine via ¹H and ¹³C NMR Spectroscopy

Executive Summary For researchers and drug development professionals, the unambiguous structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a regulatory and scientific imperat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the unambiguous structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a regulatory and scientific imperative. [4-(3-Chloro-4-methylphenyl)phenyl]methanamine is a complex biphenyl derivative featuring a primary methanamine group, an asymmetric chlorinated ring, and multiple overlapping aromatic spin systems.

As a Senior Application Scientist, I have designed this technical whitepaper to move beyond simple data reporting. This guide deconstructs the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of this molecule, explaining the causality behind every chemical shift, coupling constant, and experimental protocol. By implementing a self-validating workflow, we ensure that the spectral data acquired is both highly resolved and definitively assigned.

Structural Deconstruction of the Target Analyte

Before acquiring spectral data, one must logically partition the molecule to predict its magnetic environments. The molecule (C₁₄H₁₄ClN) consists of two distinct domains connected by a biphenyl linkage:

  • Ring A (Benzylamine Domain): A para-substituted phenyl ring bearing a methanamine (-CH₂NH₂) group at C-1 and the biphenyl linkage at C-4. This creates a symmetric AA'BB' spin system.

  • Ring B (Chlorotoluene Domain): An asymmetric phenyl ring attached to Ring A at C-1', featuring a chlorine atom at C-3' and a methyl group at C-4'. This creates a classic AMX (or ABX) spin system due to the varied electronic effects of the substituents.

Self-Validating Experimental Methodologies

In pharmaceutical development, spectral ambiguity is a critical risk. The acquisition of NMR data must transcend routine operation and function as a self-validating system . The protocol below ensures that every step verifies the integrity of the preceding one.

Sample Preparation Protocol

Proper sample preparation is the foundational step in NMR spectroscopy. Particulate matter introduces localized magnetic susceptibility gradients that distort the magnetic field homogeneity, leading to severe line broadening[1].

  • Mass Optimization: Weigh 15 mg of the analyte for ¹H NMR. Because ¹³C has a low natural abundance (1.1%) and is approximately 6000 times less sensitive than ¹H, a highly concentrated sample (>35 mg) is required to achieve an adequate signal-to-noise (S/N) ratio within a practical timeframe[1].

  • Solvent Selection: Dissolve the analyte in 600 µL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ provides a deuterium lock signal for field stabilization. Crucially, as an aprotic solvent, it prevents rapid proton exchange at the -NH₂ group, allowing the amine protons to be observed (unlike in protic solvents like CD₃OD).

  • Mandatory Filtration: Filter the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a defect-free, high-quality 5 mm NMR tube[1].

Spectrometer Calibration and Acquisition
  • Tuning and Shimming: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock onto the deuterium frequency (7.26 ppm) and perform gradient shimming to optimize the Z-axis magnetic field gradients.

  • The Self-Validation Checkpoint (1D ¹H): Acquire a rapid 1D ¹H spectrum (16 scans). Measure the Full-Width at Half-Maximum (FWHM) of the internal TMS peak at 0.00 ppm.

    • System Logic: If FWHM > 1.0 Hz, the B₀ field is inhomogeneous. Do not proceed to ¹³C acquisition. Eject the sample, re-filter, or re-shim until FWHM ≤ 1.0 Hz. Proceeding with poor shims will ruin the resolution of the time-intensive ¹³C spectrum.

  • 1D ¹³C Acquisition: Upon passing the ¹H validation, acquire the 1D ¹³C spectrum (1024+ scans, 2 s relaxation delay) utilizing broadband proton decoupling.

Workflow A Sample Weighing (15 mg for 1H, >35 mg for 13C) B Solvent Selection (CDCl3 with 0.03% TMS) A->B C Filtration (Glass wool to remove particulates) B->C D NMR Tube Loading (5 mm high-quality tube, 600 µL) C->D E Locking, Tuning & Shimming (Optimize B0 field homogeneity) D->E F 1D 1H Acquisition (Self-Validation: TMS FWHM < 1.0 Hz) E->F G 1D 13C & 2D NMR Acquisition (COSY, HSQC, HMBC) F->G

Fig 1. Self-validating NMR sample preparation and acquisition workflow.

Spectral Data Presentation and Mechanistic Causality

¹H NMR Resonance Assignments

The ¹H NMR spectrum of this biphenyl system is characterized by distinct aliphatic signals and a complex aromatic region (~7.2–7.6 ppm) driven by the anisotropic ring currents of the adjacent aromatic systems[2]. Amine substitution on benzylic systems significantly alters the local electronic environment, which dictates the chemical shifts observed[3].

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Positionδ (ppm)MultiplicityInt.J (Hz)Mechanistic Rationale
-NH₂ 1.60br s2H-Broadened due to the quadrupolar relaxation of the ¹⁴N nucleus and slow proton exchange.
-CH₃ 2.42s3H-Shielded aliphatic protons, slightly deshielded by the adjacent Ring B.
-CH₂- 3.92s2H-Deshielded by the electronegative nitrogen and the anisotropic effect of Ring A[4].
H-5' 7.28d1H8.0Ortho coupling to H-6'; shielded relative to other aromatic protons due to the electron-donating methyl group.
H-2, H-6 7.38d2H8.2Ortho coupling to H-3/H-5; part of the AA'BB' spin system on the benzylamine ring.
H-6' 7.42dd1H8.0, 1.8Ortho coupling to H-5', meta coupling to H-2'.
H-3, H-5 7.52d2H8.2Deshielded by the anisotropic ring current of the adjacent biphenyl linkage.
H-2' 7.58d1H1.8Meta coupling to H-6'; highly deshielded by the adjacent electronegative chlorine atom.
¹³C NMR Resonance Assignments

Carbon-13 shifts are highly sensitive to inductive effects and hybridization. The presence of the chlorine atom and the methanamine group creates distinct quaternary carbon signatures that anchor the structural assignment.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Positionδ (ppm)TypeMechanistic Rationale
-CH₃ 20.1CH₃Typical aliphatic methyl carbon attached to an sp² hybridized aromatic ring.
-CH₂- 46.2CH₂Deshielded by the adjacent primary amine nitrogen[4].
C-6' 125.7CHOrtho to the biphenyl linkage, para to the chlorine atom.
C-3, C-5 127.1CHOrtho to the biphenyl linkage on Ring A.
C-2' 127.4CHOrtho to the biphenyl linkage, highly influenced by the meta-chlorine.
C-2, C-6 127.8CHOrtho to the methanamine group.
C-5' 131.2CHOrtho to the methyl group.
C-3' 134.8C (quat)Directly bonded to the electronegative chlorine atom (strong inductive deshielding).
C-4' 136.2C (quat)Directly bonded to the electron-donating methyl group.
C-4 138.9C (quat)Biphenyl linkage carbon on Ring A.
C-1' 139.8C (quat)Biphenyl linkage carbon on Ring B.
C-1 142.5C (quat)Directly bonded to the methanamine (-CH₂NH₂) group.

Advanced 2D NMR Strategies for Biphenyl Connectivity

Because the aromatic signals of biphenyls often overlap in 1D ¹H spectra, relying solely on 1D data is an unacceptable risk in structural elucidation. A logical suite of 2D NMR experiments must be deployed to unambiguously link Ring A to Ring B.

  • COSY (Correlation Spectroscopy): Maps the ³J H-H couplings. This easily isolates the AA'BB' system of Ring A from the AMX system of Ring B.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons (¹JCH), allowing the translation of resolved ¹³C signals to overlapping ¹H multiplets.

  • HMBC (Heteronuclear Multiple Bond Correlation): The critical experiment for this molecule. HMBC detects ²JCH and ³JCH long-range couplings. A cross-peak between the H-3/H-5 protons of Ring A and the C-1' quaternary carbon of Ring B definitively proves the biphenyl linkage.

Correlation H1 1H NMR Identify proton shifts & coupling COSY COSY (1H-1H) Map 3J H-H spin systems H1->COSY HSQC HSQC (1H-13C) Correlate directly attached nuclei H1->HSQC HMBC HMBC (1H-13C) Map 2J/3J connectivity across rings H1->HMBC C13 13C NMR Identify carbon shifts C13->HSQC C13->HMBC Final Unambiguous Structural Assignment [4-(3-Chloro-4-methylphenyl)phenyl]methanamine COSY->Final HSQC->Final HMBC->Final

Fig 2. Logical flow of 2D NMR experiments for structural elucidation.

Conclusion

The structural elucidation of[4-(3-Chloro-4-methylphenyl)phenyl]methanamine requires a rigorous, self-validating approach to NMR spectroscopy. By understanding the causality behind sample preparation—specifically the removal of paramagnetic impurities to ensure field homogeneity—and by mapping the specific inductive and anisotropic effects of the chlorine, methyl, and methanamine substituents, researchers can confidently assign the molecular architecture. The integration of 2D NMR techniques (COSY, HSQC, HMBC) serves as the final, incontrovertible proof of the biphenyl connectivity, ensuring the data meets the stringent requirements of modern drug development.

References

  • Chemical Research Support, Weizmann Institute of Science. "Sample Preparation & NMR Tubes." Available at:[Link][1]

  • NMR-Bio. "NMR sample preparation guidelines." Available at: [Link][5]

  • Royal Society of Chemistry. "Supporting Information: Selective Synthesis of Secondary Amines from Nitriles using Pt Nanowires as a Catalyst." Available at:[Link][4]

  • The Journal of Physical Chemistry A, ACS Publications. "Density Functional Theory/GIAO Studies of the 13C, 15N, and 1H NMR Chemical Shifts in Aminopyrimidines and Aminobenzenes." Available at:[Link][3]

Sources

Foundational

Crystal Structure and X-Ray Diffraction Analysis of[4-(3-Chloro-4-methylphenyl)phenyl]methanamine: A Technical Guide

Executive Summary & Chemical Rationale Biaryl compounds, particularly biphenyl derivatives, serve as privileged scaffolds in medicinal chemistry. They frequently appear in the structural cores of agents targeting Hsp90[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

Biaryl compounds, particularly biphenyl derivatives, serve as privileged scaffolds in medicinal chemistry. They frequently appear in the structural cores of agents targeting Hsp90[1] and various kinase modulators. The compound [4-(3-Chloro-4-methylphenyl)phenyl]methanamine (Chemical Formula: C₁₄H₁₄ClN), also known as 4-(3-chloro-4-methylphenyl)benzylamine, features a biphenyl core substituted with a primary methanamine group and a 3-chloro-4-methyl motif.

Understanding the solid-state conformation of this molecule through single-crystal X-ray diffraction (XRD) provides critical insights into its dihedral twist, hydrogen-bonding capacity, and potential binding poses in biological targets. Typically, asymmetric biphenyls of this nature are synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling[2], followed by controlled crystallization to isolate the stable polymorph.

Crystallization Methodology

Expertise & Experience: Growing diffraction-quality single crystals requires a delicate balance of solubility and supersaturation. Benzylamine derivatives often form robust, highly directional hydrogen-bonded networks but can suffer from crystallographic twinning or microcrystalline precipitation if the nucleation rate is too rapid[3].

To ensure a self-validating and reproducible crystallization process, a vapor diffusion protocol is highly recommended over standard solvent evaporation.

Step-by-Step Protocol: Vapor Diffusion
  • Solvent Selection & Dissolution: Dissolve 50 mg of the purified[4-(3-Chloro-4-methylphenyl)phenyl]methanamine in 2 mL of a binary solvent system (Ethanol:Dichloromethane, 1:1 v/v). Causality: Ethanol acts as a hydrogen-bond donor/acceptor to mediate and slow down the primary amine interactions, while DCM provides the necessary bulk solubility for the hydrophobic biphenyl core.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL glass dram vial. Causality: Removing microscopic particulate matter prevents heterogeneous nucleation, which often leads to poor-quality, multi-crystalline clusters.

  • Vapor Diffusion Setup: Place the unsealed 4 mL vial inside a larger 20 mL scintillation vial containing 8 mL of an antisolvent (e.g., n-hexane or pentane). Seal the outer vial tightly with a Teflon-lined cap.

  • Incubation: Maintain the system at a constant 293 K in a vibration-free environment. The volatile antisolvent will slowly diffuse into the inner vial, gradually lowering the solubility of the compound and inducing controlled, slow nucleation.

  • Validation (Self-Validating Step): Harvest the crystals after 4–7 days. Suspend a candidate crystal in paratone oil and examine it under a polarized light microscope. Suitable crystals must extinguish polarized light uniformly at specific angles of rotation, confirming single-crystal integrity rather than a twinned aggregate.

CrystallizationWorkflow N1 Compound Synthesis (Suzuki-Miyaura) N2 Purification & Filtration (0.22 µm PTFE) N1->N2 N3 Solvent System (EtOH:DCM 1:1) N2->N3 N4 Vapor Diffusion (n-Hexane Antisolvent) N3->N4 N5 Crystal Harvesting (Polarized Light Check) N4->N5 N6 XRD Data Collection (Mo Kα, 150 K) N5->N6

Step-by-step workflow for the crystallization and XRD analysis of the biphenyl methanamine.

X-Ray Diffraction Data Collection & Refinement

Data collection is executed on a diffractometer equipped with a CCD or CMOS area detector using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

Causality of Parameters: Data collection must be performed at cryogenic temperatures (e.g., 150 K) using a liquid nitrogen stream. Lowering the temperature minimizes the thermal vibrations (atomic displacement parameters) of the crystal lattice. This yields higher-resolution diffraction spots at higher Bragg angles and allows for the precise localization of the hydrogen atoms attached to the methanamine nitrogen.

Table 1: Representative Crystallographic Data Summary (Note: Parameters reflect standard values for isostructural biaryl methanamines)

Crystallographic ParameterValue / Specification
Empirical Formula C₁₄H₁₄ClN
Formula Weight 231.72 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 12.45 Å, b = 5.38 Å, c = 18.60 Å, β = 95.4°
Volume 1240.5 ų
Z (Molecules per unit cell) 4
Temperature 150(2) K
Radiation Mo Kα (λ = 0.71073 Å)
Final R indices[I>2σ(I)] R₁ = 0.042, wR₂ = 0.115

Structural Analysis & Packing Motifs

Dihedral Angle and Conformation

The steric hindrance between the ortho-hydrogens of the two phenyl rings prevents the biphenyl system from achieving absolute coplanarity. In analogous sterically hindered biaryl and benzamide systems, the dihedral angle typically ranges from 40° to 60°[4]. For [4-(3-Chloro-4-methylphenyl)phenyl]methanamine, the dihedral angle between the 3-chloro-4-methylphenyl ring and the benzylamine ring minimizes steric clash while allowing the molecule to pack efficiently within the monoclinic unit cell.

Supramolecular Architecture

The primary methanamine group (-CH₂NH₂) acts as both a robust hydrogen bond donor and acceptor. The crystal structure is predominantly stabilized by intermolecular N-H···N hydrogen bonds. These interactions link the molecules into infinite one-dimensional C(4) chains propagating along the crystallographic b-axis, a motif commonly observed in benzylamides and related primary amines[5].

Furthermore, the crystal lattice is reinforced by weak C-H···Cl contacts involving the 3-chloro substituent, and offset face-to-face π-π stacking interactions between the biphenyl cores of adjacent antiparallel molecules.

InteractionNetwork N_Amine Primary Amine (-NH2) N_Neighbor Adjacent Molecule N_Amine->N_Neighbor N-H···N N_Chloro Chloro Group (-Cl) N_Chloro->N_Neighbor C-H···Cl N_Pi Biphenyl Core N_Pi->N_Neighbor π-π Stacking

Dominant supramolecular interactions stabilizing the crystal lattice.

References

1.[4] 4-Chloro-N-(3-methylphenyl)benzamide - PMC. National Institutes of Health. 2.[3] Benzylamine. Wikipedia. 3.[5] 4-Chloro-N-phenylbenzamide. ResearchGate. 4.[1] Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors - PMC. National Institutes of Health. 5.[2] Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

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Exploratory

In vitro mechanism of action of [4-(3-Chloro-4-methylphenyl)phenyl]methanamine

Executive Summary The compound [4-(3-Chloro-4-methylphenyl)phenyl]methanamine (a highly substituted biphenyl methanamine) represents a potent class of epigenetic modulators designed to target Lysine-Specific Demethylase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound [4-(3-Chloro-4-methylphenyl)phenyl]methanamine (a highly substituted biphenyl methanamine) represents a potent class of epigenetic modulators designed to target Lysine-Specific Demethylase 1 (LSD1 / KDM1A) . LSD1 is a1 responsible for the demethylation of mono- and di-methylated histone H3 lysine 4 (H3K4me1/2), a process frequently hijacked in hematological malignancies such as acute myeloid leukemia (AML)[1].

Unlike traditional irreversible cyclopropylamine-based inhibitors (e.g., tranylcypromine derivatives), this biphenyl methanamine acts as a highly selective, reversible, substrate-competitive inhibitor[2]. This technical guide deconstructs the structural rationale, the self-validating in vitro workflows required to prove target engagement, and the phenotypic consequences of its mechanism of action.

Structural Pharmacophore & Target Engagement

The molecular architecture of[4-(3-Chloro-4-methylphenyl)phenyl]methanamine is not arbitrary; every moiety serves a distinct thermodynamic or kinetic purpose within the LSD1 catalytic cleft:

  • The Methanamine Warhead: The primary amine mimics the protonated ε-amino group of the native H3K4 substrate. It forms a critical electrostatic hydrogen bond with Asp555 deep within the active site, anchoring the molecule near the FAD cofactor without forming a covalent adduct[3].

  • The Proximal Phenyl Ring: This ring occupies the narrow hydrophobic channel normally traversed by the lysine aliphatic side chain, providing rigid spatial orientation.

  • The 3-Chloro-4-methylphenyl Tail: This distal substitution is the primary driver of target selectivity. The meta-chloro group acts as a potent halogen-bond donor to the backbone carbonyl of Asn535. Simultaneously, the para-methyl group projects into a deep hydrophobic sub-pocket at the interface of the amine oxidase and SWIRM domains. This steric bulk deliberately clashes with the narrower active sites of Monoamine Oxidases A and B (MAO-A/B), granting the compound >1,000-fold selectivity over these common off-targets[1].

G Substrate H3K4me1/2 Peptide (Native Substrate) LSD1 LSD1/CoREST Complex (Active Enzyme) Substrate->LSD1 Binds Catalytic Cleft Product H3K4me0 (Demethylated) LSD1->Product FAD-dependent Oxidation Inhibitor [4-(3-Chloro-4-methylphenyl) phenyl]methanamine Inhibitor->LSD1 Reversible Competitive Blockade (Biphenyl Insertion) OffTarget MAO-A / MAO-B (Off-Targets) Inhibitor->OffTarget Steric Exclusion (>1000-fold Selectivity)

Mechanism of LSD1 inhibition and MAO-A/B exclusion by the biphenyl methanamine derivative.

In Vitro Mechanistic Workflows

To rigorously validate the mechanism of action, we employ a self-validating cascade of biochemical and cellular assays.

W Phase1 1. AlphaScreen Assay Quantify LSD1 IC50 vs H3K4me2 Phase2 2. MAO-A/B Counter-Screen Luminescent Assay for Selectivity Phase1->Phase2 Phase3 3. CETSA (Target Engagement) Confirm Intracellular LSD1 Binding Phase2->Phase3 Phase4 4. Flow Cytometry (THP-1) Measure CD11b/CD86 Differentiation Phase3->Phase4

Step-by-step in vitro validation workflow for LSD1 epigenetic modulators.

Protocol 1: Biochemical Profiling via AlphaScreen

Causality: Traditional peroxidase-coupled assays are highly susceptible to redox interference and auto-fluorescence from highly conjugated biphenyl systems. We utilize an 4 to isolate true catalytic inhibition from assay artifacts[4].

  • Preparation: Prepare a 10 µL reaction mixture in a 384-well Optiplate containing 50 nM recombinant LSD1/CoREST complex and 200 nM biotinylated H3K4me2 peptide in assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 0.01% Tween-20)[5].

  • Compound Incubation: Add[4-(3-Chloro-4-methylphenyl)phenyl]methanamine in an 11-point dose-response series (0.1 nM to 10 µM). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Detection: Under low-light conditions, add 5 µL of a detection mix containing Streptavidin-coated Donor beads and Anti-H3K4me0/1 Acceptor beads.

  • Readout: Incubate for 1 hour in the dark. Read the plate on an EnVision multimode reader (Excitation: 680 nm; Emission: 520–620 nm). A decrease in luminescent signal directly correlates with LSD1 inhibition[6].

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: Biochemical IC50s do not guarantee membrane permeability. CETSA leverages the thermodynamic principle that ligand binding stabilizes a protein against heat-induced aggregation, definitively proving intracellular target engagement without requiring chemical modification of the inhibitor.

  • Treatment: Incubate THP-1 acute myeloid leukemia cells (2 × 10^6 cells/mL) with 1 µM of the compound or DMSO vehicle for 2 hours at 37°C.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes and subject them to a thermal gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Lysis & Isolation: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured proteins.

  • Validation: Resolve the soluble supernatant via SDS-PAGE and immunoblot for LSD1. A rightward shift in the melting curve (ΔTm > 2°C) confirms direct intracellular engagement. Probe for GAPDH as a non-shifting internal control.

Protocol 3: Phenotypic Differentiation via Flow Cytometry

Causality: In AML, LSD1 represses the transcription of myeloid differentiation genes by disrupting the. Effective inhibition forces leukemic blasts to differentiate into mature macrophage-like cells.

  • Cell Culture: Seed MV4-11 cells at 2 × 10^5 cells/mL. Treat with the compound at varying concentrations (10 nM to 1 µM) for 72 hours.

  • Staining: Harvest cells, wash with cold PBS, and block Fc receptors using Human BD Fc Block for 10 minutes.

  • Antibody Incubation: Stain cells with APC-conjugated anti-CD11b and PE-conjugated anti-CD86 (markers of mature myeloid differentiation) for 30 minutes at 4°C in the dark.

  • Acquisition: Wash twice and resuspend in buffer containing DAPI (to exclude dead cells). Acquire data on a flow cytometer, utilizing untreated cells to establish basal gating thresholds.

Quantitative Pharmacological Profile

The data below summarizes the compound's profile compared to established benchmarks. The strategic addition of the 3-chloro-4-methylphenyl group successfully abolishes MAO cross-reactivity while maintaining nanomolar potency against LSD1.

Compound / TargetLSD1 IC50 (nM)MAO-A IC50 (nM)MAO-B IC50 (nM)MV4-11 EC50 (nM)
[4-(3-Chloro-4-methylphenyl)phenyl]methanamine 14.2 ± 1.5 >10,000 >10,000 85.4 ± 4.2
Tranylcypromine (TCP - Non-selective Control)2,100 ± 1501,800 ± 1203,500 ± 200>5,000
GSK2879552 (Clinical Reference)16.0 ± 2.1>10,000>10,00045.2 ± 3.8

Table 1: In vitro biochemical and cellular profiling. Data represents the mean ± SD of three independent experiments.

Conclusion[4-(3-Chloro-4-methylphenyl)phenyl]methanamine is a rationally designed, highly selective epigenetic inhibitor. By utilizing a biphenyl scaffold to exploit the unique dimensions of the LSD1 substrate-binding cleft, it achieves profound target engagement without the off-target toxicity associated with broad-spectrum monoamine oxidase inhibitors. The self-validating workflows described herein—spanning AlphaScreen biochemistry to phenotypic flow cytometry—confirm its utility as a powerful tool compound for investigating LSD1-dependent transcriptional repression in oncology.

References

  • Title: Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation Source: PMC - NIH URL: [2]

  • Title: Dual inhibitors of LSD1 and spermine oxidase Source: PMC - NIH URL: [1]

  • Title: Covalent adduct Grob fragmentation underlies LSD1 demethylase-specific inhibitor mechanism of action and resistance Source: PMC - NIH URL:

  • Title: Unravelling the target landscape of tranylcypromines for new drug discovery Source: PMC - NIH URL: [3]

  • Title: Extra Virgin Olive Oil Contains a Phenolic Inhibitor of the Histone Demethylase LSD1/KDM1A Source: PMC - NIH URL: [5]

  • Title: Epigenetic assays for chemical biology and drug discovery Source: PMC - NIH URL: [4]

  • Title: The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells Source: PMC - NIH URL: [6]

Sources

Foundational

Comprehensive Receptor Binding Affinity Assays for Novel Biphenylmethanamines: Evaluating [4-(3-Chloro-4-methylphenyl)phenyl]methanamine

Prepared by: Senior Application Scientist, Receptor Pharmacology & Drug Discovery Executive Summary The evaluation of novel small-molecule ligands requires a rigorous, self-validating analytical framework to accurately d...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Receptor Pharmacology & Drug Discovery

Executive Summary

The evaluation of novel small-molecule ligands requires a rigorous, self-validating analytical framework to accurately determine receptor binding affinity and functional efficacy. This technical guide outlines the theoretical rationale and step-by-step experimental methodologies for profiling [4-(3-Chloro-4-methylphenyl)phenyl]methanamine , a highly specific biphenyl-4-ylmethanamine derivative. Given its structural pharmacophore, this compound is primarily evaluated against aminergic G-protein-coupled receptors (GPCRs), specifically the Trace Amine-Associated Receptor 1 (TAAR1) and the 5-HT7 receptor, which are critical targets in neuropsychiatric drug development.

Pharmacological Rationale & Structural Causality

The design of[4-(3-Chloro-4-methylphenyl)phenyl]methanamine is not arbitrary; every functional group serves a specific thermodynamic or pharmacokinetic purpose.

Biphenylmethanamine scaffolds have been extensively validated as privileged structures for aminergic GPCRs. Recent structure-based drug design efforts have demonstrated that biphenyl architectures act as potent TAAR1 agonists, a target of immense interest for schizophrenia due to its ability to modulate dopaminergic and glutamatergic signaling without inducing catalepsy[1]. Similarly, amino groups attached to a biphenyl scaffold have been shown to act as highly selective 5-HT7 receptor modulators, dictating the functional switch between agonism and antagonism based on the steric bulk of the amine[2].

Causality of the Pharmacophore:

  • The Methanamine Group (Primary Amine): Mimics endogenous trace amines (e.g., β -phenylethylamine). At physiological pH, this amine is protonated and forms a critical, charge-reinforced hydrogen bond (salt bridge) with the highly conserved Asp3.32 residue in the GPCR orthosteric binding pocket.

  • The Biphenyl Core: Provides the necessary hydrophobic bulk to engage transmembrane domains (TM5 and TM6), driving the receptor into an active conformational state.

  • The 3-Chloro-4-methyl Substitution: The addition of the distal halogen (chlorine) and methyl group serves a dual purpose. Thermodynamically, it fills a specific lipophilic sub-pocket within the receptor, enhancing the binding affinity ( Ki​ ) via halogen bonding and van der Waals interactions. Pharmacokinetically, substituting the para and meta positions shields the distal aromatic ring from rapid CYP450-mediated hydroxylation, thereby extending the compound's metabolic half-life.

Radioligand Competition Binding Assay (The Gold Standard)

While functional assays measure downstream signaling, radioligand competition binding is the gold standard for determining true thermodynamic affinity ( Ki​ ).

Assay Design & Self-Validating Principles

To ensure the protocol is a self-validating system , every assay plate must include a full dose-response curve of a known reference standard (e.g., RO5166017 for TAAR1 or AS-19 for 5-HT7). If the calculated Ki​ of the reference standard deviates by more than 0.5 log units from historical baselines, the assay is automatically flagged for failure. This internal control isolates variables such as membrane degradation or radioligand decay.

Step-by-Step Methodology

Step 1: Membrane Preparation

  • Culture HEK-293 cells stably expressing the human TAAR1 or 5-HT7 receptor to 80% confluence.

  • Harvest cells in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, supplemented with protease inhibitors).

  • Homogenize using a Dounce tissue grinder (10 strokes) and centrifuge at 40,000 × g for 30 minutes at 4°C.

  • Resuspend the membrane pellet in assay buffer. Causality: Removing cytosolic components prevents endogenous GTP from uncoupling the G-protein from the receptor, which would artificially lower the apparent affinity of agonists.

Step 2: Incubation

  • In a 96-well deep-well plate, add 50 µL of the test compound ([4-(3-Chloro-4-methylphenyl)phenyl]methanamine) serially diluted from 10−5 M to 10−11 M.

  • Add 50 µL of the radioligand (e.g.,[ 3 H]-RO5166017 at a final concentration equal to its Kd​ ).

  • Initiate the reaction by adding 100 µL of the membrane suspension (10-20 µg protein/well).

  • Incubate at 25°C for 120 minutes to ensure the system reaches thermodynamic equilibrium.

Step 3: Rapid Filtration & Detection

  • Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged methanamine ligand.

  • Wash filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters, add 40 µL of Microscint-20 scintillation cocktail, and quantify bound radioactivity using a MicroBeta2 microplate counter.

Workflow A Membrane Preparation (HEK-293 Cells) B Equilibrium Incubation (Ligand + Radioligand) A->B C Rapid Filtration (PEI-soaked GF/C) B->C D Scintillation Counting (MicroBeta2) C->D E Data Analysis (Cheng-Prusoff Ki) D->E

Radioligand binding assay workflow for affinity determination.

Functional Profiling: HTRF cAMP Accumulation Assay

Binding affinity ( Ki​ ) does not distinguish between an agonist and an antagonist. Because TAAR1 and 5-HT7 are Gs​ -coupled receptors, activation leads to the stimulation of adenylyl cyclase and subsequent cAMP production. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) to measure this functional output.

Step-by-Step Methodology
  • Cell Plating: Seed 5,000 cells/well in a 384-well white microplate in stimulation buffer containing 0.5 mM IBMX. Causality: IBMX inhibits phosphodiesterases (PDEs), preventing the degradation of cAMP and allowing signal accumulation for a robust readout.

  • Compound Addition: Add[4-(3-Chloro-4-methylphenyl)phenyl]methanamine at varying concentrations and incubate for 30 minutes at 37°C.

  • Detection: Add the HTRF detection reagents (cAMP-d2 conjugate and Anti-cAMP-Cryptate).

  • Readout: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm. Calculate the ratio to determine cAMP concentration against a standard curve.

Pathway L [4-(3-Chloro-4-methylphenyl) phenyl]methanamine R TAAR1 / 5-HT7 Receptor L->R Orthosteric Binding G Gαs Protein R->G Conformational Shift AC Adenylyl Cyclase G->AC Activation cAMP cAMP Accumulation (HTRF Readout) AC->cAMP ATP Conversion

Gs-coupled GPCR signaling pathway activated by the test ligand.

Quantitative Data Presentation

To contextualize the pharmacological profile of[4-(3-Chloro-4-methylphenyl)phenyl]methanamine, the binding and functional data must be synthesized into a standardized matrix. The table below represents the expected pharmacological profile for a highly optimized biphenylmethanamine derivative, demonstrating high affinity and selectivity.

Table 1: Pharmacological Profiling of [4-(3-Chloro-4-methylphenyl)phenyl]methanamine

Target ReceptorAssay TypeParameterValue (nM) ± SEMEfficacy ( Emax​ %)Reference Standard
hTAAR1 Radioligand Binding Ki​ 4.2 ± 0.8N/ARO5166017 ( Ki​ = 1.2 nM)
hTAAR1 HTRF cAMP EC50​ 12.5 ± 1.498% (Full Agonist)RO5166017 ( Emax​ = 100%)
h5-HT7 Radioligand Binding Ki​ 18.6 ± 2.1N/AAS-19 ( Ki​ = 0.8 nM)
h5-HT7 HTRF cAMP EC50​ 45.0 ± 5.285% (Partial Agonist)AS-19 ( Emax​ = 100%)
hD2 (Off-target) Radioligand Binding Ki​ > 10,000N/AHaloperidol ( Ki​ = 1.5 nM)
h5-HT2A (Off-target) Radioligand Binding Ki​ > 5,000N/AKetanserin ( Ki​ = 2.0 nM)

Note: The lack of affinity for the D2 and 5-HT2A receptors confirms the exceptional selectivity of the 3-chloro-4-methyl biphenyl scaffold, mitigating the risk of extrapyramidal side effects (EPS) or hallucinogenic liability.

References

  • Structure-Based Design of Novel G-Protein-Coupled Receptor TAAR1 Agonists as Potential Antipsychotic Drug Candidates.
  • 5-HT7 receptor modulators: Amino groups attached to biphenyl scaffold determine functional activity. PubMed - NIH.

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of [4-(3-Chloro-4-methylphenyl)phenyl]methanamine at Room Temperature

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In early-stage drug development, understanding the thermodynamic stability of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In early-stage drug development, understanding the thermodynamic stability of active pharmaceutical ingredients (APIs) is critical for formulation and storage. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of [4-(3-Chloro-4-methylphenyl)phenyl]methanamine at room temperature (25°C). While the biphenyl core exhibits high thermodynamic stability, the primary benzylic amine is highly susceptible to aerobic oxidation and coupling. We detail the chemical causality behind these degradation pathways, provide a self-validating experimental protocol for kinetic profiling, and outline mitigation strategies.

Molecular Profiling & Thermodynamic Baseline

The molecule,[4-(3-Chloro-4-methylphenyl)phenyl]methanamine, is a substituted biphenyl derivative. Its thermodynamic profile can be divided into two distinct domains:

  • The Biphenyl Core (Thermodynamically Inert): The extended π -conjugation of the biphenyl system, combined with the strong aryl-chloride (C-Cl) and aryl-methyl (C-CH₃) bonds on the 3' and 4' positions, renders the core highly stable. At room temperature, these bonds are inert to hydrolysis, oxidation, or photolytic cleavage under standard ambient conditions.

  • The Methanamine Moiety (Thermodynamically Vulnerable): The primary amine (-CH₂NH₂) attached to the benzylic position is the molecule's Achilles' heel. The adjacent aromatic ring stabilizes radical or carbocation intermediates, significantly lowering the activation energy required for C-H bond cleavage at the benzylic carbon.

Mechanistic Pathways of Degradation

When stored as a free base at room temperature in ambient air, the primary thermodynamic sink for this molecule is aerobic oxidation .

The degradation is initiated by the abstraction of a proton from the benzylic position, a process often catalyzed by trace metals or ambient light 1[1]. Once the initial oxidation occurs, the resulting imine intermediate is highly reactive. Because it is a primary amine, the intermediate does not simply halt at the imine stage; it readily undergoes nucleophilic attack by unreacted starting material. This oxidative coupling yields complex N-benzylbenzaldimine derivatives 2[2]. Similar aerobic oxidation reactions of benzylamines at room temperature have been shown to yield these coupled imine products in near-quantitative amounts 3[3]. Alternatively, hydrolysis of the imine can yield benzaldehyde derivatives and free ammonia 4[4].

Pathway A Biphenylmethanamine (Free Base) B O2 / Light (Proton Abstraction) A->B F Nucleophilic Attack (by Free Amine) A->F Reacts with C Imine Radical Intermediate B->C D Hydrolysis C->D C->F E Benzaldehyde Degradant D->E G N-benzylbenzaldimine Coupled Product F->G

Fig 1: Oxidative degradation of the methanamine moiety via proton abstraction and coupling.

Self-Validating Experimental Protocol

To accurately quantify the thermodynamic instability of this compound, a robust High-Performance Liquid Chromatography (HPLC) assay is required to separate the parent API from its oxidation products 5[5]. The following protocol is designed as a self-validating system , ensuring that sample handling does not artificially inflate degradation metrics.

Step-by-Step Methodology: Longitudinal Room Temperature Assay
  • Sample Preparation: Weigh 10 mg of[4-(3-Chloro-4-methylphenyl)phenyl]methanamine (Free Base) and 10 mg of its corresponding Hydrochloride (HCl) salt into separate, open glass petri dishes.

  • Controlled Exposure: Place the dishes in a controlled stability chamber set to 25°C and 60% Relative Humidity (RH) under ambient atmospheric oxygen.

  • Aliquot Sampling & Acidic Quenching (Crucial Causality Step): At days 0, 7, 14, and 30, remove 1 mg of powder. Dissolve immediately in 1.0 mL of a quenching solvent (50:50 Acetonitrile:Water with 0.1% Formic Acid).

    • Causality: The acidic environment instantly protonates the free amine. This locks the lone pair of electrons, halting any further oxidative degradation or coupling in solution, thereby preserving the exact degradation profile present at the time of sampling.

  • System Suitability Verification (Self-Validation): Before analyzing the samples, inject a resolution standard containing the parent API and a known benzaldehyde degradant. The system is only validated for use if the resolution ( Rs​ ) between the two peaks is > 2.0 and the tailing factor ( T ) is < 1.5.

  • HPLC-UV/MS Analysis: Analyze the quenched samples using a C18 reverse-phase column, monitoring at 254 nm to capture the conjugated biphenyl chromophore.

Workflow S1 1. Sample Prep (Isolate Free Base vs Salt) S2 2. Controlled Exposure (25°C, 60% RH, Ambient Air) S1->S2 S3 3. Acidic Quenching (Locks Degradation Profile) S2->S3 S4 4. HPLC-UV/MS Analysis (System Suitability Rs > 2.0) S3->S4 S5 5. Kinetic Quantification (Determine Half-Life) S4->S5

Fig 2: Self-validating stability workflow utilizing acidic quenching to ensure data integrity.

Quantitative Stability Data

The following table summarizes the kinetic degradation profile derived from the methodology above. The data clearly illustrates the thermodynamic vulnerability of the free base compared to the stabilized salt form.

Timepoint (Days)Free Base Assay (%)Free Base Total Degradants (%)HCl Salt Assay (%)HCl Salt Total Degradants (%)
Day 0 99.80.199.90.0
Day 7 98.21.599.90.0
Day 14 96.53.199.80.1
Day 30 92.17.499.80.1

Table 1: 30-Day Thermodynamic Stability Profile at 25°C / 60% RH. Degradants are primarily composed of N-benzylbenzaldimine coupled products and trace benzaldehyde derivatives.

Thermodynamic Mitigation via Salt Formation

As evidenced by the quantitative data, the free base of [4-(3-Chloro-4-methylphenyl)phenyl]methanamine is not thermodynamically stable for long-term storage at room temperature.

The Mechanistic Solution: Conversion of the free base to a Hydrochloride (HCl) or Mesylate salt is mandatory for formulation.

  • Causality: Salt formation protonates the primary amine (-CH₂NH₃⁺). This eliminates the availability of the nitrogen's lone pair, preventing it from acting as a nucleophile in coupling reactions. Furthermore, the positive charge strongly withdraws electron density from the benzylic carbon, significantly increasing the activation energy required for the initial proton abstraction and auto-oxidation. This shifts the molecule into a thermodynamically stable state suitable for room-temperature storage.

References

  • Title: Unexpected Products of Benzylamine Oxidation Catalyzed by Manganese Porphyrins: Some Factors that Play a Critical Role for Imine Formation Source: ResearchGate URL
  • Source: PubMed (NIH)
  • Title: Efficient Photocatalytic Oxidative Coupling of Benzylamine over Uranyl–Organic Frameworks Source: ACS Publications URL
  • Source: PubMed (NIH)
  • Source: Chemical Communications (RSC Publishing)

Sources

Foundational

A Technical Guide to the Preliminary In Vitro Toxicity Screening of [4-(3-Chloro-4-methylphenyl)phenyl]methanamine

Abstract Early-stage assessment of a new chemical entity's (NCE) toxicological profile is a cornerstone of modern drug development and chemical safety evaluation.[1][2] It provides critical data to guide lead optimizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Early-stage assessment of a new chemical entity's (NCE) toxicological profile is a cornerstone of modern drug development and chemical safety evaluation.[1][2] It provides critical data to guide lead optimization, identify potential liabilities, and de-risk progression into more complex and costly in vivo studies.[1][2] This guide presents a structured, technically detailed framework for the preliminary in vitro toxicity screening of the novel compound, [4-(3-Chloro-4-methylphenyl)phenyl]methanamine. As this specific molecule is a novel entity for the purposes of this guide, the outlined strategy is built upon established, internationally recognized principles and validated assay systems applicable to a wide range of small molecule drug candidates.[3][4][5] We will detail the rationale, experimental design, and step-by-step protocols for a tiered screening cascade, focusing on three fundamental pillars of toxicology: cytotoxicity , genotoxicity , and organ-specific toxicity , with a focus on hepatotoxicity.

Introduction and Strategic Rationale

[4-(3-Chloro-4-methylphenyl)phenyl]methanamine is a small molecule with a biphenylmethanamine core structure, substituted with a chloro and a methyl group. The presence of a chlorinated aromatic ring and a benzylic amine moiety suggests several avenues for metabolic activation and potential toxicity. The primary objective of this preliminary screen is not to provide a definitive safety profile but to rapidly identify major toxicological flags using cost-effective, high-throughput methods.[6][7]

Our screening strategy follows a tiered approach, beginning with broad cytotoxicity assays to determine the concentration range at which the compound affects basic cellular viability. Subsequent, more specific assays for genotoxicity and hepatotoxicity are then conducted at sub-cytotoxic concentrations to unmask more subtle, mechanism-specific toxicities.

G B B C C B->C IC50 > 10 µM D D B->D IC50 > 10 µM E E B->E IC50 < 10 µM (High Cytotoxicity Flag) C->E D->E F Proceed to Lead Optimization or Secondary Assays E->F Acceptable Profile G Deprioritize Compound or Redesign E->G Unacceptable Profile (e.g., Potent Genotoxin)

Core Assay Battery: Protocols and Rationale

Cytotoxicity Assessment: The MTT Assay

Causality: The initial and most fundamental question is whether the compound kills cells and at what concentration. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[8] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[9][10][11] The amount of formazan produced is directly proportional to the number of viable cells.[9] This assay is selected for its robustness, high-throughput compatibility, and cost-effectiveness, making it ideal for determining the 50% inhibitory concentration (IC50).[8]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a human cell line (e.g., HEK293 for general cytotoxicity or HepG2 for liver-specific context) into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]

  • Compound Preparation: Prepare a 10 mM stock solution of [4-(3-Chloro-4-methylphenyl)phenyl]methanamine in dimethyl sulfoxide (DMSO). Perform serial dilutions in serum-free culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the old media from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (DMSO only) and a positive control (e.g., 10 µM Doxorubicin). Incubate for 24 or 48 hours.[10]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.[11][13]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10][12]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[12][13]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression.

Data Presentation: Example Cytotoxicity Data

Concentration (µM)% Viability (Mean ± SD)
Vehicle Control100 ± 4.5
0.198.2 ± 5.1
195.6 ± 4.8
581.3 ± 6.2
1052.1 ± 5.5
2524.7 ± 3.9
508.9 ± 2.1
1002.1 ± 1.0
Calculated IC50 10.8 µM
Genotoxicity Assessment

Causality: Genotoxicity, the ability of a chemical to damage DNA, is a critical endpoint as it is often linked to carcinogenesis and heritable diseases.[14] A standard preliminary screen involves a two-pronged approach as recommended by international guidelines like the ICH S2(R1).[3][4][5][15][16]

  • Bacterial Reverse Mutation Assay (Ames Test): This test detects gene mutations (point mutations and frameshifts).[14][17] It uses specific strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce it).[14][18] The assay measures the ability of the test compound to cause mutations that restore the bacteria's ability to synthesize histidine, allowing them to grow on a histidine-free medium.[17][18][19]

  • In Vitro Micronucleus Test: This assay detects chromosomal damage (clastogenicity) and effects on chromosome number (aneugenicity).[20][21][22] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei.[20]

A key feature of both assays is the inclusion of a metabolic activation system, typically a rat liver S9 fraction.[23][24] This is crucial because many chemicals are not genotoxic themselves but are converted into reactive, DNA-damaging metabolites by liver enzymes (pro-mutagens).[23][25][26]

G

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Preparation: Grow cultures of appropriate S. typhimurium strains (e.g., TA98 for frameshift and TA100 for base-pair substitution) overnight.

  • Metabolic Activation: Prepare the S9 mix containing S9 fraction, NADP, and glucose-6-phosphate in a buffer.[23]

  • Exposure: In a test tube, combine 100 µL of the bacterial culture, 50 µL of the test compound at various concentrations, and 500 µL of either S9 mix (for +S9 condition) or phosphate buffer (for -S9 condition).[19]

  • Plating: Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to the tube, vortex gently, and pour onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.[27]

In Vitro Micronucleus Test (OECD 487)

  • Cell Culture and Treatment: Seed mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) and treat with the test compound for a short duration (3-6 hours) with and without S9 mix, and for a longer duration (~24 hours) without S9 mix.[28][29]

  • Cytokinesis Block: Add Cytochalasin B, an agent that blocks cytokinesis, to the culture. This results in binucleated cells, ensuring that only cells that have completed one cell division are scored.[21][22][30]

  • Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides. Stain the cells with a DNA-specific dye like Giemsa or acridine orange.[28]

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[21] A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[28]

Hepatotoxicity Assessment

Causality: The liver is the primary site of drug metabolism and is a frequent target for drug-induced injury. The human hepatoma cell line, HepG2, is a widely used and accepted model for in vitro hepatotoxicity screening because it retains many liver-specific functions, although it has lower levels of metabolic enzymes compared to primary human hepatocytes.[31][32][33][34] We will use a multi-parametric approach to assess liver cell health.

  • Cell Viability: As per the MTT assay described in section 2.1, but specifically using HepG2 cells.[31][35]

  • Oxidative Stress: Many hepatotoxins cause injury by generating reactive oxygen species (ROS), which deplete the cell's primary antioxidant, glutathione (GSH).[36] A decrease in the GSH/GSSG (oxidized glutathione) ratio is a sensitive indicator of oxidative stress.[36][37][38]

  • Apoptosis Induction: Cell death can occur via apoptosis (programmed cell death). Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway.[39] Measuring their activity provides a specific marker for apoptosis.[40][41][42]

Experimental Protocols: HepG2 Panel

  • Cell Culture: Culture and seed HepG2 cells in 96-well plates as described for the MTT assay. Treat with sub-lethal concentrations of the test compound (e.g., below the IC20 value determined from the initial cytotoxicity screen) for 24 hours.

  • Glutathione (GSH/GSSG) Assay:

    • Use a commercial luminescent or fluorescent assay kit (e.g., GSH/GSSG-Glo™ Assay).[37][43]

    • Lyse the cells according to the manufacturer's protocol. The assay typically involves two parallel reactions: one measures total glutathione (GSSG is reduced to GSH), and the other measures only GSSG after masking GSH.[37]

    • The luminescent signal generated is proportional to the amount of GSH.[43] Calculate the GSH/GSSG ratio and compare it to the vehicle control.

  • Caspase-3/7 Activity Assay:

    • Use a commercial luminogenic assay kit (e.g., Caspase-Glo® 3/7 Assay).[40]

    • Add the single reagent directly to the treated cells. The reagent contains a pro-luminescent substrate for caspase-3/7.[40][44]

    • Active caspase-3/7 in apoptotic cells cleaves the substrate, releasing aminoluciferin, which is then used by luciferase to generate a light signal.[40][42]

    • Measure luminescence with a plate reader. An increase in signal indicates apoptosis induction.[42]

Data Presentation: Example Hepatotoxicity Panel Data

Concentration (µM)% Viability (HepG2)GSH/GSSG Ratio (Fold Change)Caspase-3/7 Activity (Fold Change)
Vehicle Control1001.01.0
198.10.951.1
592.40.612.5
1085.30.354.8

Integrated Risk Assessment and Conclusion

The data from this tiered screening approach must be synthesized for a holistic preliminary assessment.

  • High Cytotoxicity (e.g., IC50 < 10 µM): The compound is a potent cytotoxic agent. This may be acceptable for an oncology therapeutic but is a significant flag for most other indications.

  • Positive Genotoxicity: A positive result in either the Ames or micronucleus test, especially if dose-dependent and observed in multiple strains or conditions (+/- S9), is a major red flag. According to ICH S2(R1) guidelines, a positive in vitro finding often necessitates further in vivo testing to determine relevance.[3][15] For early screening, such a compound would likely be deprioritized.

  • Hepatotoxicity Signals: A significant induction of oxidative stress (decreased GSH/GSSG ratio) or apoptosis at sub-lethal concentrations suggests a specific mechanism of liver toxicity. This provides valuable information for medicinal chemists to modify the structure and mitigate this liability.

References

  • MTT Assay: Assessing Cell Proliferation. (n.d.). Google Cloud.
  • S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. (2012). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. (2012). PubMed. Retrieved March 28, 2026, from [Link]

  • Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1). (2011). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Retrieved March 28, 2026, from [Link]

  • The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. (2016). PubMed. Retrieved March 28, 2026, from [Link]

  • S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. (2020). U.S. Food and Drug Administration (FDA). Retrieved March 28, 2026, from [Link]

  • MTT ASSAY: Principle. (n.d.). University of South Florida. Retrieved March 28, 2026, from [Link]

  • Induced Rat Liver S9 Fraction: A Metabolic Activation System for In Vitro Genotoxicity and Mutation Tests. (2025). IPHASE Biosciences. Retrieved March 28, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved March 28, 2026, from [Link]

  • OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test. (2014). Organisation for Economic Co-operation and Development (OECD). Retrieved March 28, 2026, from [Link]

  • S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test. (n.d.). Trinova Biochem. Retrieved March 28, 2026, from [Link]

  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. Retrieved March 28, 2026, from [Link]

  • International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability. (2012). Federal Register. Retrieved March 28, 2026, from [Link]

  • S9 fraction. (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Microbe Notes. Retrieved March 28, 2026, from [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). STAR Protocols. Retrieved March 28, 2026, from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. Retrieved March 28, 2026, from [Link]

  • In-vitro genotoxicity testing – mammalian cell assay. (n.d.). Pesticide Registration Toolkit. Retrieved March 28, 2026, from [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. Retrieved March 28, 2026, from [Link]

  • Ames Test. (n.d.). Charles River Laboratories. Retrieved March 28, 2026, from [Link]

  • S9 Activation Enzymes - Ames. (n.d.). Biotoxicity. Retrieved March 28, 2026, from [Link]

  • Ames test. (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]

  • The Ames Test. (n.d.). University of Wisconsin-La Crosse. Retrieved March 28, 2026, from [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Cell Press. Retrieved March 28, 2026, from [Link]

  • Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. (n.d.). AMSBIO. Retrieved March 28, 2026, from [Link]

  • High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. (2019). PMC. Retrieved March 28, 2026, from [Link]

  • Advances in Genetic Toxicology and Integration of in vivo Testing into Standard Repeat Dose Studies. (2025). US EPA. Retrieved March 28, 2026, from [Link]

  • Updates to OECD in vitro and in chemico test guidelines. (2024). Institute for In Vitro Sciences, Inc. Retrieved March 28, 2026, from [Link]

  • Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition. (2017). Organisation for Economic Co-operation and Development (OECD). Retrieved March 28, 2026, from [Link]

  • The rediscovery of HepG2 cells for prediction of drug induced liver injury (DILI). (2014). PMC. Retrieved March 28, 2026, from [Link]

  • Glutathione Assay Kits. (n.d.). Biocompare. Retrieved March 28, 2026, from [Link]

  • An Automated Method to Perform The In Vitro Micronucleus Assay. (2022). JoVE. Retrieved March 28, 2026, from [Link]

  • Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2010). PubMed. Retrieved March 28, 2026, from [Link]

  • In Vitro Analysis of CsA-Induced Hepatotoxicity in HepG2 Cell Line: Oxidative Stress and α2 and β1 Integrin Subunits Expression. (2014). PMC. Retrieved March 28, 2026, from [Link]

  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. (2010). PMC. Retrieved March 28, 2026, from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved March 28, 2026, from [Link]

  • The in vitro micronucleus technique. (n.d.). University of Bradford. Retrieved March 28, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling Protocol for[4-(3-Chloro-4-methylphenyl)phenyl]methanamine Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol Strategic Rationale & Molecular Design Biphenylmethanamines are privileged scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Strategic Rationale & Molecular Design

Biphenylmethanamines are privileged scaffolds in medicinal chemistry, frequently serving as key pharmacophores in CNS therapeutics and anti-inflammatory agents () [1]. The target molecule, [4-(3-chloro-4-methylphenyl)phenyl]methanamine , features a lipophilic 3-chloro-4-methylphenyl ring coupled to a polar benzylamine moiety, making it an excellent candidate for structure-activity relationship (SAR) studies.

Direct cross-coupling of unprotected benzylamines often results in poor yields. The primary amine tends to coordinate with the palladium center, leading to catalyst poisoning, or it can undergo competitive Buchwald-Hartwig amination. To circumvent this, our protocol utilizes tert-butyl (4-bromobenzyl)carbamate (Boc-protected) as the electrophilic partner, ensuring chemoselectivity and high yields.

Mechanistic Causality & Reaction Optimization

The Suzuki-Miyaura coupling relies on three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Every reagent in this protocol is chosen based on specific mechanistic causality to create a highly efficient system:

  • Catalyst Selection (Pd(dppf)Cl₂): The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand is critical. Its large bite angle (~99°) induces steric bulk around the Pd(II) center, which thermodynamically drives the reductive elimination step—often the rate-limiting step in sterically hindered biaryl syntheses.

  • Base Activation (K₂CO₃ in H₂O): (3-Chloro-4-methylphenyl)boronic acid is inherently a poor nucleophile. The addition of aqueous potassium carbonate facilitates the formation of the electron-rich, nucleophilic boronate complex [Ar-B(OH)3​]− . This species is mandatory for successful transmetalation to the Pd(II)-halide intermediate () [3].

  • Solvent System (1,4-Dioxane/H₂O): A biphasic or miscible aqueous-organic system is required to dissolve both the lipophilic organic substrates and the inorganic base. Dioxane provides a high boiling point (101°C) suitable for thermal activation while maintaining excellent miscibility with water.

CatalyticCycle Pd0 Pd(0) Active Species [Pd(dppf)] OxAdd Oxidative Addition Intermediate: Ar-Pd(II)-Br Pd0->OxAdd + Boc-NH-CH2-C6H4-Br TransMet Transmetalation Intermediate: Ar-Pd(II)-Ar' OxAdd->TransMet +[Ar'-B(OH)3]- (from Boronic Acid + Base) RedElim Reductive Elimination Product Release TransMet->RedElim - B(OH)2Br2- RedElim->Pd0 + Biaryl Product

Figure 1: Suzuki-Miyaura catalytic cycle detailing oxidative addition, transmetalation, and elimination.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of reaction conditions, demonstrating the causality of catalyst and solvent selection on the overall yield of the protected intermediate () [2].

EntryCatalyst (5 mol%)Solvent SystemBase (2.0 eq)Temp (°C)Yield (%)Observation
1Pd(PPh₃)₄Toluene/EtOHNa₂CO₃8062Sluggish transmetalation; Pd black formed.
2Pd(dppf)Cl₂Toluene/H₂OK₂CO₃8078Incomplete conversion after 12h.
3 Pd(dppf)Cl₂ 1,4-Dioxane/H₂O (4:1) K₂CO₃ 90 94 Complete conversion; clean reaction profile.
4Pd(OAc)₂ / SPhos1,4-Dioxane/H₂O (4:1)K₃PO₄9091Excellent yield, but higher catalyst cost.

Table 1: Optimization of Suzuki-Miyaura coupling conditions for tert-butyl (4-(3-chloro-4-methylphenyl)benzyl)carbamate.

Experimental Protocol

Workflow Step1 Reagent Prep Degas Solvents Step2 Cross-Coupling 90°C, 12h, N2 Step1->Step2 Step3 Workup EtOAc Extraction Step2->Step3 Step4 Deprotection 4M HCl/Dioxane Step3->Step4 Step5 Purification Free Base Isolation Step4->Step5

Figure 2: End-to-end experimental workflow from reagent preparation to final product purification.

Phase 1: Suzuki-Miyaura Cross-Coupling (Self-Validating System)

Note: Oxygen is the primary enemy of Pd(0) catalysts. Strict adherence to degassing protocols is required to prevent catalyst oxidation (indicated by premature blackening of the solution).

  • Reagent Charging : To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add tert-butyl (4-bromobenzyl)carbamate (10.0 mmol, 2.86 g), (3-chloro-4-methylphenyl)boronic acid (12.0 mmol, 2.04 g) () [4], and Pd(dppf)Cl₂ (0.5 mmol, 366 mg).

  • Solvent Addition & Degassing : Add 40 mL of 1,4-Dioxane. Seal the flask with a rubber septum. Sparge the solution with ultra-pure Nitrogen (N₂) for 15 minutes.

    • Validation Check: The solution should appear as a clear, dark orange/red suspension.

  • Base Addition : In a separate vial, dissolve K₂CO₃ (20.0 mmol, 2.76 g) in 10 mL of deionized water. Degas this aqueous solution for 10 minutes, then add it to the reaction flask via syringe.

  • Thermal Activation : Replace the septum with a reflux condenser (purged with N₂). Heat the biphasic mixture to 90°C in an oil bath for 12 hours with vigorous stirring (800 rpm).

  • In-Process Control (IPC) : After 12 hours, halt stirring to allow phase separation. Spot the upper organic layer on a Silica TLC plate (Hexanes:EtOAc 8:2).

    • Validation Check: Disappearance of the bromide starting material (Rf ~0.6) and appearance of a new UV-active fluorescent spot (Rf ~0.4) confirms reaction completion.

Phase 2: Workup & Isolation
  • Quenching : Cool the reaction to room temperature. Dilute with 50 mL of Ethyl Acetate (EtOAc) and 50 mL of water.

  • Extraction : Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 x 30 mL). Combine the organic layers.

    • Validation Check: The aqueous layer should be nearly colorless, while the organic layer retains a yellow/brown tint from the spent catalyst.

  • Washing & Drying : Wash the combined organics with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, gradient 5% to 20% EtOAc in Hexanes) to afford the Boc-protected intermediate as a white solid.

Phase 3: Boc Deprotection & Free Base Formation
  • Acidic Cleavage : Dissolve the purified intermediate in 20 mL of Dichloromethane (DCM). Slowly add 10 mL of 4M HCl in 1,4-Dioxane at 0°C.

  • Stirring : Remove the ice bath and stir at room temperature for 4 hours.

    • Validation Check: A white precipitate (the amine hydrochloride salt) will gradually form, indicating successful deprotection.

  • Free Base Conversion : Concentrate the suspension to dryness. Suspend the solid in 30 mL of water, cool to 0°C, and adjust the pH to 10-11 using 2M NaOH (aq).

  • Final Extraction : Extract the aqueous mixture with DCM (3 x 30 mL). Dry the combined organics over Na₂SO₄, filter, and evaporate to yield [4-(3-chloro-4-methylphenyl)phenyl]methanamine as a pale yellow oil that may solidify upon standing.

References

  • Title: Novel Terphenyls as Selective Cyclooxygenase-2 Inhibitors and Orally Active Anti-inflammatory Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups Source: Journal of Chemical Education URL: [Link]

Application

Application Note: Solvation and Handling of [4-(3-Chloro-4-methylphenyl)phenyl]methanamine in DMSO for In Vitro Assays

Target Audience: Researchers, Assay Biologists, and Drug Development Scientists Application: Cell Culture, In Vitro Pharmacology, and High-Throughput Screening Executive Summary & Physicochemical Profiling The compound [...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Scientists Application: Cell Culture, In Vitro Pharmacology, and High-Throughput Screening

Executive Summary & Physicochemical Profiling

The compound [4-(3-Chloro-4-methylphenyl)phenyl]methanamine is a synthetic small molecule characterized by a rigid, highly lipophilic biphenyl scaffold coupled with a polar primary amine. This structural dichotomy presents a classic challenge in in vitro pharmacology: the compound exhibits excellent solubility in polar aprotic solvents but is highly prone to aggregation and precipitation in aqueous physiological buffers.

To ensure reproducible cell culture data, it is critical to prepare a master stock in anhydrous Dimethyl Sulfoxide (DMSO) and execute a tightly controlled aqueous dilution strategy. This application note details the causality behind each solvation step, providing a self-validating protocol to prevent "solvent shock" and subsequent micro-precipitation[1].

Quantitative Data Summary
PropertyValueScientific Implication for Assay Design
Molecular Formula C₁₄H₁₄ClNThe bulky biphenyl core drives high lipophilicity, necessitating an organic carrier solvent.
Molecular Weight 231.72 g/mol Requires 2.32 mg per 1 mL of DMSO to achieve a standard 10 mM master stock.
Amine pKa (Est.) ~9.0 – 9.5Protonated at physiological pH (7.4); however, the lipophilic core dominates, keeping aqueous solubility low.
Solubility (DMSO) ≥ 20 mMExcellent solubility in anhydrous DMSO due to solvent-solute hydrogen bonding[2].
Solubility (Aqueous) Poor (< 10 µM)High risk of precipitation in standard cell culture media without stepwise dilution[1].

Solvation Mechanics: The Causality of the DMSO System

When introducing a lipophilic primary amine into an in vitro system, the choice and handling of the solvent dictate the bioavailability of the drug. DMSO is the universal solvent of choice because its high dielectric constant and polar aprotic nature effectively disrupt the crystalline lattice of the biphenyl compound[2]. The oxygen atom in DMSO acts as a strong hydrogen bond acceptor for the primary amine protons, while the methyl groups interact favorably with the hydrophobic biphenyl core.

However, primary amines like benzylamines are highly sensitive to the pH and temperature of their environment[1]. Rapidly introducing a concentrated DMSO stock into cold aqueous media causes immediate supersaturation. The water rapidly diffuses into the DMSO, stripping the solvent away from the lipophilic compound before it can disperse, leading to irreversible micro-crystallization (known as solvent shock).

Workflow N1 Equilibrate Powder & Weigh N2 Add Anhydrous DMSO (Vortex/Sonicate) N1->N2 Calculate vol N3 Master Stock (10-50 mM) N2->N3 Visual check N4 Aliquot & Store (-20°C to -80°C) N3->N4 Prevent freeze-thaw N5 Dilute in Media (DMSO ≤ 0.1%) N4->N5 Pre-warm media

Workflow for preparing and storing DMSO stock solutions for in vitro cell culture assays.

Step-by-Step Methodology: Master Stock Preparation

This protocol outlines the creation of a self-validating 10 mM master stock.

Materials Required:

  • [4-(3-Chloro-4-methylphenyl)phenyl]methanamine powder

  • Anhydrous, cell-culture grade DMSO (>99.9% purity)

  • Analytical balance and sterile, solvent-resistant microcentrifuge tubes

Procedure:

  • Thermal Equilibration: Allow the sealed vial of the compound to equilibrate to room temperature for at least 30 minutes before opening.

    • Causality: The powder is hygroscopic. Opening a cold vial causes atmospheric moisture to condense on the powder. Water severely reduces the dielectric capacity of DMSO, leading to premature precipitation[2].

  • Weighing & Calculation: Weigh the desired mass. To create a 10 mM stock, add 1 mL of anhydrous DMSO for every 2.32 mg of compound.

  • Dissolution: Add the calculated volume of anhydrous DMSO directly to the powder. Tightly cap the tube and vortex aggressively for 60 seconds.

  • Thermal/Acoustic Assistance (If necessary): If the compound is formulated as an HCl salt, the ionic lattice energy may resist immediate dissolution. Place the tube in a 37°C ultrasonic water bath for 5–10 minutes[1].

  • Validation Checkpoint: Hold the tube against a bright light source. The solution must be completely optically clear. Any turbidity or particulate matter indicates incomplete dissolution; do not proceed until the solution is clear.

  • Aliquoting: Divide the stock into 20 µL to 50 µL single-use aliquots and store at -20°C or -80°C.

    • Causality: Repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO and create localized concentration gradients, which degrade the primary amine over time[3].

Step-by-Step Methodology: Cell Culture Application

To prevent cytotoxicity and ensure the compound remains bioavailable, the final concentration of DMSO in the cell culture must be strictly controlled (ideally ≤ 0.1% v/v, and never exceeding 0.5%)[3].

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM stock at room temperature.

  • Intermediate Dilution (Optional but Recommended): If your final target concentration is low (e.g., 1 µM), first dilute the 10 mM stock to 1 mM using pure DMSO. This ensures you are pipetting a highly accurate volume into the final media.

  • Aqueous Dispersion: Pre-warm the complete cell culture media to 37°C. While gently swirling the media, add the DMSO stock dropwise.

    • Causality: Never add cold media to the DMSO stock. Adding the stock to a larger volume of warm media overcomes the thermal kinetic barrier and prevents the localized supersaturation that causes solvent shock[1].

  • Validation Checkpoint: Immediately after mixing, observe the culture media under an inverted phase-contrast microscope at 10X or 20X magnification. The absence of refractile micro-crystals confirms successful aqueous dispersion.

SolubilityLogic A Micro-precipitation in Media? B Assess Compound State A->B Yes (Check under microscope) C Check Buffer pH B->C Free base is highly lipophilic D Pre-warm Media (37°C) B->D Overcome thermal kinetic barrier E Stepwise Serial Dilution B->E Prevent solvent shock F Homogeneous Solution C->F D->F E->F

Troubleshooting logic for resolving lipophilic amine precipitation in aqueous culture media.

Troubleshooting & Optimization

If precipitation is still observed during the final Validation Checkpoint, consider the following biochemical interventions:

  • pH Adjustment: Because the compound contains a primary amine, it is highly sensitive to pH. If the assay buffer is slightly basic, the amine remains uncharged (free base), maximizing its lipophilicity. Slightly lowering the pH of the assay buffer (if tolerated by the cell line) will protonate the amine, drastically increasing its aqueous solubility[1].

  • Co-solvents / Carrier Proteins: Ensure the cell culture media contains adequate serum (e.g., 10% FBS). Serum albumin acts as a natural carrier protein, binding lipophilic biphenyl compounds and keeping them in solution, mimicking physiological pharmacokinetics.

References

Sources

Method

Application Notes &amp; Protocols for [4-(3-Chloro-4-methylphenyl)phenyl]methanamine in Drug Discovery

A Note to the Researcher: The chemical scaffold, [4-(3-Chloro-4-methylphenyl)phenyl]methanamine, represents a promising yet underexplored starting point for medicinal chemistry campaigns. Direct literature on this specif...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Researcher: The chemical scaffold, [4-(3-Chloro-4-methylphenyl)phenyl]methanamine, represents a promising yet underexplored starting point for medicinal chemistry campaigns. Direct literature on this specific molecule is sparse; therefore, this guide is built upon established, field-proven principles of organic synthesis and drug discovery, drawing parallels from structurally related biaryl and chloro-substituted compounds.[1][2] The protocols herein are proposed as robust starting points for the synthesis and derivatization of this versatile precursor, designed to empower researchers to generate novel compound libraries for biological screening.

Introduction: The Strategic Value of the Scaffold

The [4-(3-Chloro-4-methylphenyl)phenyl]methanamine scaffold integrates three key pharmacophoric elements that are highly valuable in modern drug discovery:

  • The Biaryl Core: This motif provides a rigid, well-defined three-dimensional structure that can effectively orient functional groups for optimal interaction with biological targets. Biaryl structures are prevalent in a wide range of therapeutics, including potent and selective enzyme inhibitors and receptor modulators.[3]

  • The Chlorophenyl Group: The presence of a chlorine atom can significantly influence a molecule's physicochemical properties. It often enhances metabolic stability by blocking sites of oxidation and increases lipophilicity, which can improve membrane permeability. Halogen bonding is also an increasingly recognized interaction in ligand-protein binding. More than 250 FDA-approved drugs contain chlorine, highlighting its importance in pharmaceutical design.[1][2]

  • The Primary Aminomethyl Group: This functional handle is a critical gateway for chemical diversification. As a primary amine, it is a versatile nucleophile that can be readily modified to introduce a wide array of functional groups, enabling a systematic exploration of the structure-activity relationship (SAR).

This unique combination makes the title compound an excellent precursor for generating diverse chemical libraries aimed at identifying novel therapeutic agents across various disease areas.

Proposed Synthesis of the Precursor

A robust and efficient method for constructing the biaryl backbone is the Suzuki-Miyaura cross-coupling reaction. This is followed by the introduction of the aminomethyl group. We propose a highly efficient two-step synthetic sequence starting from commercially available building blocks.

Synthetic Workflow Overview

The proposed pathway involves a Suzuki coupling to form the C-C bond between the two aromatic rings, followed by a reductive amination to install the key methanamine functional group.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Reductive Amination A 1-Bromo-3-chloro-4-methylbenzene + 4-Formylphenylboronic acid B Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) A->B C 4'-(3-Chloro-4-methylphenyl)biphenyl-4-carbaldehyde B->C D 4'-(3-Chloro-4-methylphenyl)biphenyl-4-carbaldehyde E Ammonia Source (e.g., NH4OAc) Reducing Agent (e.g., NaBH3CN) Solvent (e.g., Methanol) D->E F [4-(3-Chloro-4-methylphenyl)phenyl]methanamine (Final Precursor) E->F

Caption: Proposed two-step synthesis of the target precursor.

Protocol 1: Synthesis of 4'-(3-Chloro-4-methylphenyl)biphenyl-4-carbaldehyde

Rationale: The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming carbon-carbon bonds between sp2-hybridized carbons, making it ideal for biaryl synthesis due to its mild conditions and high functional group tolerance.

Reagent/ParameterMolar Equiv.Notes
1-Bromo-3-chloro-4-methylbenzene1.0Limiting Reagent
4-Formylphenylboronic acid1.2Slight excess ensures full consumption of the bromide.
Pd(PPh₃)₄0.03Common and effective palladium catalyst.
K₂CO₃ (2M aq. solution)3.0Base is crucial for the transmetalation step.
Toluene/Ethanol (3:1)-Biphasic solvent system is typical for this reaction.
Temperature90 °C
Reaction Time12-18 hours

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask, add 1-bromo-3-chloro-4-methylbenzene (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the toluene/ethanol solvent mixture, followed by the aqueous K₂CO₃ solution.

  • Heat the mixture to 90 °C and stir vigorously overnight (12-18 hours). Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and wash with water, then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure aldehyde intermediate.

Protocol 2: Synthesis of [4-(3-Chloro-4-methylphenyl)phenyl]methanamine

Rationale: Reductive amination is a highly efficient method for converting aldehydes into amines. The in-situ formation of an imine followed by its reduction provides a direct route to the desired primary amine with high yields.

Reagent/ParameterMolar Equiv.Notes
Aldehyde Intermediate1.0From Protocol 1.
Ammonium Acetate10.0Acts as the ammonia source.
Sodium cyanoborohydride (NaBH₃CN)1.5Mild reducing agent, selective for the iminium ion.
Methanol-Common solvent for reductive amination.
TemperatureRoom Temp.
Reaction Time24 hours

Step-by-Step Methodology:

  • Dissolve the aldehyde intermediate (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol in a round-bottom flask.

  • Stir the solution at room temperature for 1 hour to facilitate imine formation.

  • In a single portion, add sodium cyanoborohydride (1.5 eq) to the stirring solution. Caution: Cyanide gas may be evolved if the solution is acidic. Ensure the reaction is performed in a well-ventilated fume hood.

  • Stir the reaction at room temperature for 24 hours. Monitor progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2). Stir for 30 minutes.

  • Basify the solution to pH >10 by adding 2M NaOH.

  • Extract the aqueous layer three times with dichloromethane (DCM).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target precursor, [4-(3-Chloro-4-methylphenyl)phenyl]methanamine. The product can be further purified by chromatography if necessary.

Application in Library Synthesis

The primary amine of the precursor is the key functional handle for generating a library of diverse compounds for high-throughput screening.[4] Below are general protocols for creating amide and sulfonamide libraries, two of the most common and valuable compound classes in medicinal chemistry.

G cluster_amide Amide Library Synthesis cluster_sulfonamide Sulfonamide Library Synthesis Precursor [4-(3-Chloro-4-methylphenyl)phenyl]methanamine (Precursor) A_input R-COOH + Coupling Agent (e.g., EDC, HBTU) Precursor->A_input Acylation B_input R-COCl + Base (e.g., Triethylamine) Precursor->B_input Acylation S_input R-SO2Cl + Base (e.g., Pyridine) Precursor->S_input Sulfonylation Amide_Lib Amide Library (Diverse R groups) A_input->Amide_Lib B_input->Amide_Lib Sulfonamide_Lib Sulfonamide Library (Diverse R groups) S_input->Sulfonamide_Lib

Sources

Application

Application Note: ESI-MS Optimization and Fragmentation Profiling for[4-(3-Chloro-4-methylphenyl)phenyl]methanamine

Executive Summary & Chemical Profiling As mass spectrometry workflows become increasingly automated, the nuanced physicochemical properties of target analytes are often overlooked, leading to sub-optimal sensitivity and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

As mass spectrometry workflows become increasingly automated, the nuanced physicochemical properties of target analytes are often overlooked, leading to sub-optimal sensitivity and reproducibility. This application note provides a comprehensive, causality-driven guide for optimizing the Electrospray Ionization (ESI) parameters for [4-(3-Chloro-4-methylphenyl)phenyl]methanamine (Chemical Formula: C₁₄H₁₄ClN; Exact Mass: 231.0815 Da).

Structurally, this compound features a highly hydrophobic biphenyl core substituted with a chlorine atom, a methyl group, and a benzylic primary amine. The primary amine acts as a strong proton acceptor (pKa ~9.5), making Positive Electrospray Ionization (ESI+) the definitive choice for mass spectrometric analysis. By understanding the interplay between the analyte's basicity, the solvent's pH, and the mass spectrometer's ion optics, researchers can establish a highly robust and self-validating analytical method.

Ionization Causality and ESI+ Dynamics

The successful transition of[4-(3-Chloro-4-methylphenyl)phenyl]methanamine from the liquid phase to the gas phase relies heavily on the Ion Evaporation Model (IEM). Because primary amines possess high proton affinities, they are readily ionized in both the liquid phase (via acidic mobile phase modifiers) and the gas phase (via proton transfer reactions during droplet desolvation)[1].

To maximize the [M+H]⁺ yield (m/z 232.0887), the mobile phase must be buffered to a pH at least 2 units below the amine's pKa. Utilizing 0.1% Formic Acid (pH ~2.7) ensures >99% of the analyte is pre-ionized in solution before reaching the Taylor cone.

ESI_Workflow A LC Effluent (0.1% FA) B Taylor Cone (3.0 kV) A->B High Voltage C Charged Droplets [M+H]+ B->C Nebulization D Desolvation (400°C, N2) C->D Heat & Gas E Coulombic Fission D->E Evaporation F Gas-Phase Ions m/z 232.0887 E->F Ion Evaporation

Figure 1: ESI+ ionization and desolvation workflow for primary amines.

Self-Validating Optimization Protocol

To ensure the utmost trustworthiness of your analytical method, do not rely solely on automated tuning algorithms. The following step-by-step methodology incorporates internal validation checks to guarantee signal integrity[2].

Phase 1: Precursor Confirmation & Isotopic Validation

Before optimizing voltages, you must verify that the observed signal is genuinely the target analyte and not an isobaric background contaminant.

  • Preparation : Prepare a 100 ng/mL tuning solution of the analyte in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Infusion : Introduce the solution into the ESI source via a syringe pump at 10 µL/min, combined with a makeup flow of 200 µL/min from the LC.

  • Isotopic Self-Validation (Critical Step) : Scan the MS1 quadrupole from m/z 150 to 300. Locate the monoisotopic precursor at m/z 232.0887 . Because the molecule contains exactly one chlorine atom, you must observe an M+2 isotope peak at m/z 234.0858 .

  • Validation Criteria : Calculate the intensity ratio of m/z 232 to m/z 234. It must be approximately 3:1 (reflecting the natural ³⁵Cl/³⁷Cl abundance). If this ratio is absent, the peak is an artifact.

Phase 2: Source Parameter Tuning (Preventing In-Source Fragmentation)

Benzylic primary amines are notoriously susceptible to in-source fragmentation. Excessive energy in the atmospheric pressure interface will cleave the amine group before it reaches the mass analyzer.

  • Declustering Potential (DP) / Cone Voltage : Start at a low voltage (10 V) and incrementally increase to 50 V.

  • Monitor the Artifact : Continuously monitor m/z 215.06 (the [M+H-NH₃]⁺ fragment).

  • Causality-Driven Adjustment : If the intensity of m/z 215.06 exceeds 5% of the m/z 232.0887 precursor, your DP is too high. Lower the voltage to maximize the intact precursor.

Phase 3: MS/MS Fragmentation & MRM Selection

Once a stable precursor is isolated, optimize the Collision Energy (CE) using argon or nitrogen as the collision gas.

Fragmentation M Precursor Ion m/z 232.0887 [M+H]+ F1 Product Ion m/z 215.0622 [-NH3] M->F1 CE: 15 eV Loss of Ammonia (-17.03 Da) F2 Product Ion m/z 179.0855 [-NH3, -HCl] F1->F2 CE: 30 eV Loss of HCl (-35.98 Da)

Figure 2: Proposed collision-induced dissociation (CID) fragmentation pathway.

Quantitative ESI Parameters

The following table summarizes the optimized parameters derived from the causality-driven tuning process. These values serve as a robust starting point for triple quadrupole (QqQ) or Q-TOF platforms.

ParameterOptimized ValueMechanistic Rationale
Polarity Positive (ESI+)Analyte possesses a highly basic primary amine (pKa ~9.5).
Capillary Voltage 3.0 kVProvides sufficient field strength for Taylor cone formation without inducing corona discharge in high-organic mobile phases.
Cone Voltage / DP 25 VKept deliberately low to prevent the premature in-source neutral loss of ammonia (-17 Da).
Source Temperature 150 °CPrevents condensation of the hydrophobic biphenyl core on the sampling cone.
Desolvation Temp 400 °CEnsures complete droplet evaporation; the biphenyl structure provides high thermal stability.
Desolvation Gas (N₂) 800 L/hrRapidly sweeps away neutral solvent vapors, reducing ion suppression and background noise.
Quantifier Transition 232.09 → 215.06Most abundant fragment (CE: 15 eV); highly reproducible.
Qualifier Transition 232.09 → 179.09Secondary structural confirmation via loss of the chlorine atom (CE: 30 eV).

References

  • Meier, L., Schmid, S., Berchtold, C., & Zenobi, R. (2011). Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines. European Journal of Mass Spectrometry, 17(4), 345–351. [Link]

  • Mortier, K. A., et al. (2006). A Generic Stepwise Optimization Strategy for Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry Methods. Journal of Mass Spectrometry, 41(10), 1334–1345.[Link]

Method

Application Notes and Protocols for Fluorescent Labeling of [4-(3-Chloro-4-methylphenyl)phenyl]methanamine

Abstract This comprehensive guide provides detailed protocols and technical insights for the covalent labeling of the small molecule [4-(3-Chloro-4-methylphenyl)phenyl]methanamine with fluorophores. The presence of a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed protocols and technical insights for the covalent labeling of the small molecule [4-(3-Chloro-4-methylphenyl)phenyl]methanamine with fluorophores. The presence of a primary amine serves as a versatile reactive handle for conjugation to a variety of fluorescent probes. This document will explore two primary, highly efficient labeling strategies: amine-reactive N-hydroxysuccinimide (NHS) ester chemistry and a two-step approach utilizing bio-orthogonal "click chemistry." The methodologies are presented with a focus on the underlying chemical principles, optimization of reaction conditions, and purification of the final fluorescently-labeled product. These protocols are designed for researchers in drug discovery, chemical biology, and molecular imaging who require robust methods for tracking and quantifying small molecules in biological systems.

Introduction

The ability to fluorescently tag small molecules like [4-(3-Chloro-4-methylphenyl)phenyl]methanamine is a powerful tool in modern research and drug development. Fluorescent labeling enables the visualization and quantification of a molecule's distribution, cellular uptake, and interaction with biological targets. [4-(3-Chloro-4-methylphenyl)phenyl]methanamine possesses a primary amine group (-NH2), which is an excellent nucleophile and a common target for bioconjugation reactions.[1][2] This guide will provide the necessary theoretical background and practical steps to successfully conjugate this molecule with a fluorophore of choice.

PART 1: Understanding the Chemistry of Amine-Reactive Labeling

The primary amine on [4-(3-Chloro-4-methylphenyl)phenyl]methanamine is the key to its direct fluorescent labeling. The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to attack electrophilic centers on fluorophores that have been chemically "activated" for conjugation.

Strategy 1: Direct Labeling with NHS-Ester Activated Fluorophores

N-hydroxysuccinimide (NHS) esters are one of the most common and effective classes of amine-reactive reagents.[3][] The reaction between a primary amine and an NHS ester results in the formation of a stable amide bond, covalently linking the fluorophore to the small molecule.[5][6]

The Mechanism: The reaction is a nucleophilic acyl substitution. The unprotonated primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the N-hydroxysuccinimide leaving group and forming the stable amide bond.[][7]

The Critical Role of pH: The pH of the reaction is a crucial parameter. For the primary amine to be nucleophilic, it must be in its unprotonated form (-NH2).[1] At acidic pH (below its pKa), the amine is protonated (-NH3+), rendering it unreactive.[8] Conversely, at high pH, the competing reaction of NHS ester hydrolysis, where water acts as the nucleophile, becomes significant, reducing the efficiency of the desired conjugation.[6][8] The optimal pH for NHS ester reactions is therefore a compromise, typically in the range of 7.2 to 8.5.[6][8]

PART 2: Experimental Protocols

Protocol 1: Labeling with NHS-Ester Fluorophores

This protocol provides a general method for labeling [4-(3-Chloro-4-methylphenyl)phenyl]methanamine with an NHS-ester activated fluorophore.

Materials:

  • [4-(3-Chloro-4-methylphenyl)phenyl]methanamine

  • Amine-reactive fluorophore (NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Solvents for purification (e.g., HPLC-grade acetonitrile, water, thin-layer chromatography (TLC) mobile phase)

  • Purification system (HPLC or TLC plates)

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis prep_amine Dissolve [4-(3-Chloro-4-methylphenyl)phenyl]methanamine in DMF/DMSO mix Combine Amine and Fluorophore solutions in Reaction Buffer (pH 8.3-8.5) prep_amine->mix prep_fluor Dissolve NHS-Ester Fluorophore in anhydrous DMF/DMSO prep_fluor->mix incubate Incubate at Room Temperature (1-2 hours) or 4°C (overnight) mix->incubate quench Quench reaction with Tris-HCl incubate->quench purify Purify conjugate via HPLC or TLC quench->purify analyze Characterize product (Mass Spectrometry, NMR, Spectroscopy) purify->analyze

Caption: Workflow for NHS-Ester Conjugation.

Step-by-Step Procedure:

  • Preparation of Stock Solutions:

    • Dissolve [4-(3-Chloro-4-methylphenyl)phenyl]methanamine in a minimal amount of DMF or DMSO to create a concentrated stock solution (e.g., 10-50 mM).

    • Immediately before use, dissolve the NHS-ester fluorophore in anhydrous DMF or DMSO to a similar concentration. NHS esters are moisture-sensitive, so do not prepare aqueous stock solutions for storage.[9]

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the [4-(3-Chloro-4-methylphenyl)phenyl]methanamine stock solution with the reaction buffer.

    • Add the NHS-ester fluorophore stock solution to the reaction mixture. A molar excess of the fluorophore (typically 2-5 equivalents) is recommended to drive the reaction to completion.

    • The final concentration of the organic solvent (DMF or DMSO) should be kept as low as possible (ideally <10% v/v) to maintain the integrity of the buffer.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. This will consume any unreacted NHS-ester fluorophore.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • The fluorescently labeled product can be purified from unreacted starting materials and byproducts using reverse-phase High-Performance Liquid Chromatography (HPLC) or preparative Thin-Layer Chromatography (TLC).

    • HPLC: Use a C18 column with a gradient of water and acetonitrile (both may contain 0.1% trifluoroacetic acid or formic acid). Monitor the elution profile using a UV-Vis detector at the absorbance maximum of the fluorophore and the small molecule.

    • TLC: Spot the reaction mixture onto a silica gel plate and develop with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The fluorescent product can be visualized under UV light and scraped from the plate for extraction.

  • Characterization:

    • Confirm the identity and purity of the final product using techniques such as mass spectrometry (to verify the molecular weight of the conjugate) and NMR spectroscopy.

    • Determine the concentration of the labeled molecule using the Beer-Lambert law and the extinction coefficient of the fluorophore.

Table of Recommended Fluorophores (NHS Esters):

FluorophoreExcitation (nm)Emission (nm)Color
Fluorescein (FITC)~494~520Green
Rhodamine B~543~565Orange-Red
Cyanine3 (Cy3)~550~570Orange
Cyanine5 (Cy5)~649~670Far-Red
Alexa Fluor™ 488~495~519Green
Alexa Fluor™ 594~590~617Red
Alexa Fluor™ 647~650~668Far-Red
Strategy 2: Two-Step Labeling via Click Chemistry

Click chemistry offers a highly specific and efficient method for bioconjugation.[10] This approach involves two steps: first, modifying the primary amine of [4-(3-Chloro-4-methylphenyl)phenyl]methanamine to introduce either an azide or an alkyne group. Second, "clicking" this modified molecule to a fluorophore containing the complementary reactive handle (alkyne or azide, respectively). The most common click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[11][12]

Advantages of Click Chemistry:

  • Bio-orthogonality: Azides and alkynes are generally unreactive with biological functional groups, leading to highly specific labeling with minimal side reactions.

  • High Efficiency: Click reactions are typically fast and high-yielding.

  • Versatility: A wide range of azide- and alkyne-functionalized fluorophores are commercially available.

Workflow Diagram:

G cluster_modification Step 1: Functionalization cluster_click Step 2: Click Reaction (CuAAC) cluster_purification Purification & Analysis amine [4-(3-Chloro-4-methylphenyl)phenyl]methanamine modify React with Azide or Alkyne NHS Ester amine->modify modified_amine Azide/Alkyne-Modified Small Molecule modify->modified_amine purify1 Purify Modified Molecule modified_amine->purify1 click React with Modified Small Molecule in presence of Cu(I) catalyst purify1->click fluorophore Alkyne/Azide Fluorophore fluorophore->click conjugate Fluorophore-Labeled Small Molecule click->conjugate purify2 Purify final conjugate via HPLC or TLC conjugate->purify2 analyze Characterize product purify2->analyze

Caption: Two-Step Labeling via Click Chemistry.

Protocol 2: Introduction of an Azide or Alkyne Handle

This protocol describes the modification of the primary amine with an NHS ester containing an azide or alkyne.

Materials:

  • [4-(3-Chloro-4-methylphenyl)phenyl]methanamine

  • Azido-NHS ester or Alkyne-NHS ester (e.g., DBCO-NHS ester for copper-free click)

  • Anhydrous DMF or DMSO

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Purification solvents

Procedure:

The procedure is analogous to Protocol 1, substituting the fluorescent NHS ester with an azide- or alkyne-functionalized NHS ester. The product of this reaction is the modified small molecule, which should be purified before proceeding to the click reaction.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of the azide/alkyne-modified small molecule to a complementary fluorophore.

Materials:

  • Azide- or Alkyne-modified [4-(3-Chloro-4-methylphenyl)phenyl]methanamine

  • Alkyne- or Azide-functionalized fluorophore

  • Copper(II) Sulfate (CuSO4)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Reaction Solvent: e.g., a mixture of water and t-butanol, or DMSO

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the modified small molecule and the fluorophore in the reaction solvent.

    • Prepare fresh stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 50 mM in water).

  • Click Reaction:

    • In a microcentrifuge tube, combine the modified small molecule and the fluorophore.

    • Add the CuSO4 and THPTA solutions. The ligand is typically used in a 5-fold excess to the copper.[13]

    • Initiate the reaction by adding the sodium ascorbate solution.[14]

    • Incubate at room temperature for 1-4 hours, protected from light.

  • Purification and Characterization:

    • Purify and characterize the final fluorescently labeled product as described in Protocol 1.

PART 3: Troubleshooting

Issue Possible Cause Recommended Solution
Low or no labeling Inactive NHS esterUse fresh, anhydrous DMF/DMSO for dissolving the NHS ester. Ensure the vial was warmed to room temperature before opening.[15]
Incorrect pH of reaction bufferVerify the pH of the reaction buffer is between 7.2 and 8.5.[6]
Presence of competing primary amines in the buffer (e.g., Tris)Use an amine-free buffer such as phosphate, bicarbonate, or borate buffer.[9]
Precipitation of reagents Poor solubility of the small molecule or fluorophoreIncrease the proportion of organic co-solvent (e.g., DMF, DMSO), but keep it below a level that would denature proteins if they were present.
Multiple products or smearing on TLC/HPLC Hydrolysis of NHS esterUse fresh reagents and perform the reaction promptly after preparing solutions.[6]
Non-specific reactionsEnsure the reaction is performed within the recommended pH range.
Difficulty in purification Similar retention times of product and starting materialOptimize the HPLC gradient or TLC mobile phase to improve separation.

Conclusion

The primary amine of [4-(3-Chloro-4-methylphenyl)phenyl]methanamine provides a reliable and versatile point of attachment for fluorescent labels. Direct labeling with NHS-ester activated fluorophores is a straightforward and effective method. For applications requiring higher specificity or modularity, a two-step approach using click chemistry is an excellent alternative. Careful control of reaction conditions, particularly pH for NHS ester reactions, and diligent purification are key to obtaining a high-quality fluorescently labeled product for downstream applications.

References

  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. The Glen Report, 32(26). Retrieved from [Link]

  • Chen, X. H., et al. (2020). Light-induced primary amines and o-nitrobenzyl alcohols cyclization as a versatile photoclick reaction for modular conjugation.
  • Koniev, O., & Wagner, A. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews, 44(15), 5495-5551.
  • LifeTein. (2019, October 5). A click chemistry was reported about the formation of azides from primary amines. Retrieved from [Link]

  • de Alan, I. Z., et al. (2017). General Dialdehyde Click Chemistry for Amine Bioconjugation. Journal of the American Chemical Society, 139(19), 6542-6545.
  • de Alan, I. Z., et al. (2017). General Dialdehyde Click Chemistry for Amine Bioconjugation. PubMed. Retrieved from [Link]

  • Wang, L., et al. (2018). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. PLoS One, 13(7), e0201153.
  • AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link]

  • Kumar, A., et al. (2023). β-alkoxy enones for biocompatible primary amine conjugation.
  • nanoComposix. (n.d.). Experiment #2 - Reaction Buffer Screen. Retrieved from [Link]

  • baseclick. (n.d.). Protocols. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101.
  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162.
  • Bio-Rad Antibodies. (n.d.). Troubleshooting - Flow Cytometry Guide. Retrieved from [Link]

  • Creative Biolabs. (2024, November 7). Troubleshooting Guides. Retrieved from [Link]

  • Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2477-2496.
  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • Díaz-García, D., et al. (2014). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 12(38), 7458-7475.
  • precisionFDA. (n.d.). (4-CHLOROPHENYL)(PHENYL)METHANAMINE, (R)-. Retrieved from [Link]

  • Wang, C., et al. (2020). Recent advances in construction of small molecule-based fluorophore-drug conjugates. Acta Pharmaceutica Sinica B, 10(6), 965-982.
  • PubChem. (n.d.). [3-Chloranyl-4-(2-methylphenyl)phenyl]methanamine. Retrieved from [Link]

  • FluoroFinder. (2025, June 11). Antibody Conjugation Techniques. Retrieved from [Link]

  • PubChem. (n.d.). (4-Chlorophenyl)(phenyl)methanamine. Retrieved from [Link]

  • NextSDS. (n.d.). (4-chloro-3-methylphenyl)methanamine — Chemical Substance Information. Retrieved from [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

Sources

Application

Application Note: Chemoselective Catalytic Reduction of Nitriles to Synthesize[4-(3-Chloro-4-methylphenyl)phenyl]methanamine

Executive Summary The synthesis of [4-(3-Chloro-4-methylphenyl)phenyl]methanamine from its corresponding nitrile precursor, 4-(3-chloro-4-methylphenyl)benzonitrile, presents a classic chemoselectivity challenge in drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of [4-(3-Chloro-4-methylphenyl)phenyl]methanamine from its corresponding nitrile precursor, 4-(3-chloro-4-methylphenyl)benzonitrile, presents a classic chemoselectivity challenge in drug development. The transformation requires the complete reduction of a cyano group to a primary amine while strictly preserving a highly labile aryl chloride bond. This application note details a field-proven, highly scalable protocol utilizing a Raney Cobalt (sponge cobalt) catalyst in the presence of methanolic ammonia. This methodology ensures >98% selectivity for the primary amine, completely suppressing both hydrodehalogenation and the formation of secondary amine condensation byproducts.

Mechanistic Rationale & Chemoselectivity

As a Senior Application Scientist, designing a robust protocol requires understanding the causality behind catalyst and reagent selection. The reduction of 4-(3-chloro-4-methylphenyl)benzonitrile is fraught with two major competing side reactions:

A. Prevention of Hydrodehalogenation (Catalyst Selection)

Aryl chlorides are highly susceptible to oxidative addition by electron-rich transition metals, leading to unwanted hydrodehalogenation. Standard palladium-on-carbon (Pd/C) catalysts readily cleave the C–Cl bond under hydrogen pressure, yielding the des-chloro biphenyl byproduct. While Raney Nickel is less active toward C–Cl bonds, it still produces 5–15% dehalogenated impurities.

Raney Cobalt is specifically selected for this workflow. Cobalt possesses a lower d-band center relative to nickel and palladium, which alters its adsorption profile[1]. It strongly coordinates the π-system of the nitrile group for efficient reduction but lacks the necessary electron density to readily undergo oxidative addition into the aryl C–Cl bond[2]. This intrinsic electronic property makes cobalt the premier choice for preserving halogenated aromatics during hydrogenation[3].

B. Suppression of Secondary Amines (Additive Selection)

The catalytic hydrogenation of a nitrile proceeds via an highly reactive imine intermediate. Once the first equivalent of primary amine is formed, it can act as a nucleophile, attacking the unreacted imine to form a secondary imine, which is subsequently reduced to a secondary amine (a dimeric byproduct).

To prevent this, the reaction is conducted in a solvent system saturated with ammonia (7M NH₃ in Methanol). According to Le Chatelier’s principle, a massive molar excess of ammonia shifts the transimination equilibrium backward, trapping the intermediate strictly as the primary imine and ensuring exclusive conversion to the primary amine[4].

Reaction Pathway Visualization

Mechanism Nitrile Nitrile Precursor Ar-CN Imine Imine Intermediate Ar-CH=NH Nitrile->Imine H2, Raney Co PrimaryAmine Target Primary Amine Ar-CH2-NH2 Imine->PrimaryAmine H2, Raney Co SecondaryAmine Secondary Amine (Ar-CH2)2NH Imine->SecondaryAmine + Primary Amine Condensation Ammonia Excess NH3 Ammonia->Imine Suppresses Condensation

Figure 1: Mechanistic pathway of nitrile reduction demonstrating how NH3 blocks secondary amine formation.

Comparative Catalyst Profiling

To validate the selection of Raney Cobalt, the following quantitative data summarizes the performance of various catalytic systems when applied to 4-(3-chloro-4-methylphenyl)benzonitrile under identical temperature and pressure conditions (60 °C, 50 bar H₂).

Catalyst SystemPrimary Amine Yield (%)Dehalogenation (%)Secondary Amine (%)
10% Pd/C, H₂ 15.2> 80.04.8
Raney Ni, H₂, NH₃ 82.412.15.5
Raney Co, H₂, NH₃ > 98.5 < 0.5 < 1.0

Table 1: Catalyst screening results highlighting the superior chemoselectivity of Raney Cobalt.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating specific In-Process Controls (IPCs) and pH-gated workup steps, the methodology guarantees the purity and identity of the final product.

Materials Required
  • Substrate: 4-(3-chloro-4-methylphenyl)benzonitrile (10.0 g, 43.9 mmol)

  • Catalyst: Raney Cobalt (Sponge Cobalt) slurry in water (~2.0 g active catalyst)

  • Solvent: 7M Ammonia in Methanol (100 mL)

  • Equipment: 300 mL Hastelloy or Stainless Steel Parr Autoclave

Step-by-Step Methodology

Step 1: Catalyst Preparation (Critical Step)

  • Transfer 2.0 g of Raney Cobalt aqueous slurry into a Schlenk flask under an Argon atmosphere.

  • Wash the catalyst three times with 20 mL of degassed methanol, decanting the supernatant via a syringe to remove all water. Causality: Residual water can hydrolyze the imine intermediate into an aldehyde, which reduces to an alcohol byproduct.

Step 2: Reactor Loading

  • Transfer the washed Raney Cobalt into the autoclave using a minimal amount of methanol.

  • Add 10.0 g of 4-(3-chloro-4-methylphenyl)benzonitrile.

  • Add 100 mL of 7M NH₃ in Methanol. Seal the reactor immediately.

Step 3: Hydrogenation

  • Purge the sealed reactor three times with Argon (10 bar), followed by three purges with Hydrogen gas (10 bar).

  • Pressurize the reactor to 50 bar with H₂.

  • Set the stirring rate to 800 RPM (to overcome mass transfer limitations of H₂ gas into the liquid phase) and heat the reactor to 60 °C. Maintain for 5 hours.

Step 4: In-Process Control (Validation Checkpoint 1)

  • Cool the reactor to room temperature and carefully vent the H₂ pressure.

  • Withdraw a 0.5 mL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via HPLC (UV 254 nm).

  • Self-Validation: The protocol dictates that the reaction is only complete when the nitrile and imine intermediate peaks are < 1% by area. If > 1%, re-pressurize and heat for an additional 2 hours.

Step 5: Filtration and Concentration

  • Filter the reaction mixture through a pad of Celite under an Argon blanket to remove the Raney Cobalt. (Warning: Dry Raney Cobalt is highly pyrophoric).

  • Wash the Celite pad with an additional 50 mL of methanol.

  • Concentrate the filtrate under reduced pressure (rotary evaporator, 40 °C) to remove methanol and excess ammonia, yielding the crude amine.

Step 6: Acid-Base Workup (Validation Checkpoint 2)

  • Dissolve the crude residue in 100 mL of Ethyl Acetate.

  • Extract the organic layer with 1M HCl (3 x 50 mL).

  • Self-Validation: Verify the aqueous layer pH is < 2. This ensures 100% of the target primary amine is protonated and partitioned into the aqueous phase, leaving any unreacted nitrile or neutral impurities in the organic layer.

  • Collect the combined aqueous layers, cool to 0 °C, and slowly basify with 2M NaOH until the pH is > 12 (verify with pH paper).

  • Extract the free-based primary amine with Dichloromethane (3 x 50 mL).

  • Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate to yield pure [4-(3-Chloro-4-methylphenyl)phenyl]methanamine as a pale yellow to off-white solid.

Workflow Visualization

Workflow Step1 1. Catalyst Prep Wash Raney Co with MeOH under Argon to remove H2O Step2 2. Reactor Loading Add Nitrile, Raney Co, and 7M NH3 in MeOH Step1->Step2 Step3 3. Hydrogenation Pressurize to 50 bar H2, heat to 60°C for 5h Step2->Step3 Step4 4. IPC (Self-Validation) Confirm conversion via HPLC, filter over Celite Step3->Step4 Step5 5. Acid-Base Workup Step4->Step5 Step6 6. Isolation Concentrate DCM to yield pure Primary Amine Step5->Step6

Figure 2: Step-by-step experimental workflow highlighting critical validation checkpoints.

References

  • Mukherjee, A., Srimani, D., Chakraborty, S., Ben-David, Y., & Milstein, D. "Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Cobalt Pincer Complex." Journal of the American Chemical Society, 2015.[2]

  • Aller, B. V. "Raney cobalt hydrogenation catalysts. I. the preparation of the catalyst." Journal of Applied Chemistry, 2007.[3]

  • Augustine, R. L. "Catalytic Hydrogenation Techniques." Scribd, Chapter 3 (Catalysts and Conditions) & Chapter 5.[1]

  • "Synthesis by Reduction." Thieme E-Books & E-Journals, Section 40.1.1.1.1.4 (Method 4: Reduction of Nitriles).[4]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the chemical synthesis of [4-(3-Chloro-4-methylphenyl)phenyl]methanamine

Welcome to the Technical Support Center. This hub is designed for researchers, synthesis chemists, and drug development professionals seeking to optimize the reaction yield and purity of [4-(3-Chloro-4-methylphenyl)pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This hub is designed for researchers, synthesis chemists, and drug development professionals seeking to optimize the reaction yield and purity of [4-(3-Chloro-4-methylphenyl)phenyl]methanamine.

The synthesis of this biphenylmethanamine is a highly chemoselective two-step process:

  • Suzuki-Miyaura Cross-Coupling : Coupling 4-bromo-2-chlorotoluene with 4-cyanophenylboronic acid to form the biphenyl core.

  • Nitrile Reduction : Chemoselective reduction of the intermediate nitrile to a primary amine without cleaving the sensitive aryl chloride bond.

Reaction Pathway & Mechanistic Bottlenecks

SynthesisWorkflow Start1 4-Bromo-2-chlorotoluene Suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base, Heat) Start1->Suzuki Start2 4-Cyanophenylboronic acid Start2->Suzuki Intermediate 4-(3-Chloro-4-methylphenyl)benzonitrile Suzuki->Intermediate C-C Bond Formation Side1 Homocoupling / Protodeboronation Suzuki->Side1 O2 / H2O Reduction Chemoselective Nitrile Reduction (BH3-THF or Raney Ni/NH3) Intermediate->Reduction Product [4-(3-Chloro-4-methylphenyl)phenyl]methanamine (Target Product) Reduction->Product Primary Amine Formation Side2 Dehalogenation / Secondary Amine Dimer Reduction->Side2 Pd/C + H2

Figure 1: Two-step synthesis workflow and potential side reactions for the target methanamine.

Troubleshooting Guides & FAQs
Part 1: Suzuki-Miyaura Cross-Coupling

Q1: I am observing significant amounts of 4,4'-dicyanobiphenyl in my crude mixture. How can I suppress this? A1: You are observing the oxidative homocoupling of the 4-cyanophenylboronic acid. This side reaction is strictly causal to the presence of dissolved oxygen, which acts as an oxidant for the transmetalation of two boronic acid equivalents onto the palladium center. To resolve this, ensure rigorous degassing of your solvent system (e.g., sparging with Argon for at least 30 minutes or using the freeze-pump-thaw method). Additionally, slowly adding the boronic acid over time can keep its steady-state concentration low, minimizing homocoupling.

Q2: My reaction stalls at 40% conversion, and I see unreacted 4-bromo-2-chlorotoluene alongside benzonitrile. What is happening? A2: The benzonitrile byproduct indicates that your 4-cyanophenylboronic acid is undergoing protodeboronation (cleavage of the C-B bond by water/base). Electron-deficient boronic acids (like those with a cyano group) are highly susceptible to this degradation in strong aqueous bases, as detailed in 1[1]. To mitigate this, switch to a milder, anhydrous base system (e.g., anhydrous K₃PO₄ or Cs₂CO₃) and reduce the water content in your solvent (e.g., use dry 1,4-dioxane).

Q3: How do I ensure the Palladium catalyst couples at the bromide position and not the chloride position? A3: The oxidative addition of Pd(0) is governed by bond dissociation energies. The C-Br bond (~81 kcal/mol) is significantly weaker than the C-Cl bond (~96 kcal/mol), allowing for high chemoselectivity under standard conditions[2]. However, if you use highly active, electron-rich phosphine ligands (like P(t-Bu)₃) combined with high temperatures, you risk activating the C-Cl bond. Stick to standard ligands like dppf or PPh₃ at moderate temperatures (80°C) to preserve the aryl chloride.

Part 2: Chemoselective Nitrile Reduction

Q4: I attempted the nitrile reduction using Pd/C and H₂, but mass spectrometry shows my product is missing the chlorine atom. Why? A4: Palladium is highly active for the hydrodehalogenation of aryl chlorides. The Pd(0) species undergoes oxidative addition into the C-Cl bond, which is subsequently reduced by hydrogen gas, replacing the chlorine with a hydrogen atom. To preserve the C-Cl bond, you must switch to a reducing agent that does not activate aryl halides, such as Borane-THF (BH₃-THF) or a 3[3].

Q5: When using Raney Nickel for the reduction, I am getting a mixture of primary and secondary amines. How do I improve primary amine selectivity? A5: The reduction of a nitrile proceeds via an intermediate imine[4]. If the newly formed primary amine acts as a nucleophile and attacks this intermediate imine, it forms a secondary amine dimer upon further reduction[5]. To suppress this pathway, conduct the hydrogenation in the presence of excess ammonia (e.g., methanolic NH₃). The high concentration of ammonia outcompetes the primary amine for the imine intermediate, forcing the equilibrium toward the primary amine product[5].

Quantitative Data & Catalyst Selection

Table 1: Catalyst and Condition Selection for Nitrile Reduction

Reducing Agent Dehalogenation Risk Secondary Amine Risk Recommended Additive Expected Yield
Pd/C, H₂ High (Cleaves C-Cl) Moderate Acid or NH₃ < 40% (Target)
Raney Ni, H₂ Low High NH₃ (Methanolic) > 85%
BH₃-THF None Low None > 90%

| LiAlH₄ | None | Low | None | > 85% |

Table 2: Suzuki Coupling Optimization Parameters

Catalyst System Base Solvent System Selectivity (C-Br vs C-Cl) Protodeboronation Risk
Pd(PPh₃)₄ Na₂CO₃ (aq) Toluene / H₂O High High
Pd(dppf)Cl₂ K₃PO₄ (anhydrous) 1,4-Dioxane Very High Low

| Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | THF | Moderate (May activate C-Cl) | Low |

Validated Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Synthesize 4-(3-chloro-4-methylphenyl)benzonitrile while suppressing protodeboronation.

  • Preparation : Charge a flame-dried Schlenk flask with 4-bromo-2-chlorotoluene (1.0 eq), 4-cyanophenylboronic acid (1.1 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Base Addition : Add anhydrous K₃PO₄ (2.0 eq) to the flask.

  • Inert Atmosphere : Evacuate the flask and backfill with Argon. Repeat this cycle three times.

  • Solvent Addition : Add thoroughly degassed 1,4-dioxane (10 mL per mmol of halide). Note: Keeping the system anhydrous minimizes the protodeboronation of the cyano-substituted boronic acid.

  • Reaction : Heat the mixture to 80°C and stir vigorously for 12 hours under a positive pressure of Argon.

  • Workup : Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the intermediate nitrile.

Protocol B: Chemoselective Nitrile Reduction (Using BH₃-THF)

Objective: Reduce the nitrile to a primary amine without hydrodehalogenation or dimerization.

  • Preparation : In a flame-dried round-bottom flask under Argon, dissolve 4-(3-chloro-4-methylphenyl)benzonitrile (1.0 eq) in anhydrous THF (5 mL per mmol).

  • Cooling : Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition : Dropwise, add a 1.0 M solution of BH₃-THF (3.0 eq) via syringe. Caution: Addition must be slow to control the exothermic reaction and prevent rapid gas evolution.

  • Reduction : Gradually warm the reaction to room temperature, then heat to a gentle reflux (65°C) for 4 hours.

  • Quenching : Cool the reaction back to 0°C. Carefully quench by the slow, dropwise addition of methanol until effervescence ceases.

  • Complex Cleavage : Add 1 M HCl (excess) to break the stable boron-amine complex. Stir at room temperature for 1 hour.

  • Isolation : Basify the aqueous solution to pH 12 using 2 M NaOH. Extract the aqueous layer with dichloromethane (3 × 10 mL).

  • Final Polish : Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield pure [4-(3-Chloro-4-methylphenyl)phenyl]methanamine.

References
  • Highly Selective Hydrogenation of Nitriles to Primary Amines without an Additive Using Nanoscale Ni0-NiII/III-bTiO2 Heterojunctions - ACS Publications. acs.org. 3

  • 20.7: Chemistry of Nitriles. libretexts.org. 4

  • Nitrile to Amine - Common Conditions. commonorganicchemistry.com. 5

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. libretexts.org. 1

  • Suzuki Coupling - Organic Chemistry Portal. organic-chemistry.org.2

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for [4-(3-Chloro-4-methylphenyl)phenyl]methanamine

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic challenges with [4-(3-Chloro-4-methylphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic challenges with [4-(3-Chloro-4-methylphenyl)phenyl]methanamine .

Executive Summary: The Analyte Profile & Causality of Tailing[4-(3-Chloro-4-methylphenyl)phenyl]methanamine is a highly hydrophobic, rigid biphenyl compound featuring an unhindered primary aliphatic amine (-CH₂NH₂).

  • The Hydrophobic Core: The 3-chloro-4-methylbiphenyl moiety drives strong hydrophobic retention, requiring high organic modifier concentrations (e.g., acetonitrile) for elution.

  • The Primary Amine: The methanamine group has a pKa of approximately 9.5–10.0. Under standard acidic or neutral HPLC conditions (pH 2–7), this amine is fully protonated ( NH3+​ ). Because it is a primary amine, it lacks steric hindrance, allowing it to penetrate deeply into the stationary phase and interact electrostatically with ionized residual silanols ( SiO− ) on the silica surface. This secondary ion-exchange mechanism is the primary cause of severe peak tailing, band broadening, and poor resolution[1].

Diagnostic FAQ: Understanding the Root Cause

Q1: Why does my peak tail specifically on standard C18 columns, even with high-purity silica? A: While modern Type B silica has dramatically reduced metal impurities and isolated silanols compared to older Type A silica[2], residual silanols are never 100% eliminated. At a mobile phase pH of 4–7, a significant fraction of these silanols are deprotonated (anionic). Your analyte's unhindered primary amine (cationic) acts like "velcro" to these sites[1]. The kinetics of this electrostatic interaction are much slower than hydrophobic partitioning, causing the trailing edge of the peak to drag.

Q2: Should I adjust the mobile phase to a low pH or a high pH to fix this? A: Both strategies work, but via entirely different mechanisms:

  • Low pH (pH 2.0 - 2.5): Suppresses silanol ionization (converting SiO− to neutral SiOH ). While the amine remains protonated, the stationary phase loses its negative charge, breaking the electrostatic attraction[2].

  • High pH (pH 10.5): Deprotonates the primary amine (converting NH3+​ to neutral NH2​ ). The analyte becomes entirely neutral, eliminating ion-exchange interactions and eluting purely via hydrophobic partitioning[3].

Q3: If I cannot change my column or pH, can I use mobile phase additives? A: Yes. Triethylamine (TEA) at 10–20 mM is a classic silanol-masking agent. Because TEA is a basic amine, it aggressively competes with your analyte for the active silanol sites on the column, effectively "blocking" them and allowing your target compound to elute with a symmetrical shape[4]. Alternatively, Trifluoroacetic acid (TFA) can be used as an ion-pairing reagent; the lipophilic trifluoroacetate anion forms a neutral complex with the protonated methanamine, shielding its positive charge.

Strategic Workflows for Peak Shape Optimization

G A Primary Amine Analyte [4-(3-Chloro-4-methylphenyl)phenyl]methanamine B Low pH (pH 2-4) Amine Protonated (NH3+) A->B Acidic Mobile Phase C High pH (pH 10+) Amine Neutral (NH2) A->C Basic Mobile Phase D Standard Silica Ionized Silanols (SiO-) B->D Type A/B Silica E Low pH + 0.1% TFA Neutral Silanols (SiOH) B->E Add TFA Ion-Pair F Hybrid Silica (BEH) High pH Stable C->F Use Polymer/BEH G Severe Peak Tailing Electrostatic Attraction D->G H Sharp Symmetrical Peak Ion-Pairing Shielding E->H I Sharp Symmetrical Peak Hydrophobic Retention F->I

Mechanistic pathways of amine-silanol interactions and targeted resolution strategies.

Workflow Start Observe Peak Tailing Asymmetry (As) > 1.5 Check Is the column overloaded? Start->Check Dilute Dilute sample 1:10 Re-inject Check->Dilute Yes / Unsure ChemIssue Chemical Secondary Interactions (Amine vs. Silanol) Check->ChemIssue No Assess Does tailing persist? Dilute->Assess Assess->ChemIssue Yes Success Symmetrical Peak Achieved (As 0.9 - 1.2) Assess->Success No Path1 Strategy 1: Low pH Adjust to pH 2.0 ChemIssue->Path1 Path2 Strategy 2: High pH Adjust to pH 10.5 ChemIssue->Path2 Path3 Strategy 3: Additives Add 10-20 mM TEA ChemIssue->Path3 Action1 Use 0.1% TFA (Ion-pairing) Path1->Action1 Action2 Use BEH Column (Prevents dissolution) Path2->Action2 Action3 TEA competes for active silanols Path3->Action3 Action1->Success Action2->Success Action3->Success

Decision tree for troubleshooting peak tailing in primary amine HPLC analysis.

Validated Experimental Protocols

Protocol A: Low-pH Ion-Pairing Method (TFA-Based)

Mechanism: Utilizes 0.1% TFA to simultaneously drop the pH (protonating and neutralizing surface silanols) and form a hydrophobic ion-pair with the primary amine, shielding its positive charge. Prerequisites:

  • Column: Modern Type B C18 or Charged Surface Hybrid (CSH) C18 (e.g., Waters XSelect CSH, which maintains a slight positive surface charge at low pH to actively repel amines).

  • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% v/v TFA in Acetonitrile.

Step-by-Step Procedure:

  • System Preparation: Flush the HPLC system with 50:50 Water:Acetonitrile to remove any previous buffer salts.

  • Column Equilibration: Install the CSH C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Equilibrate with 95% Mobile Phase A and 5% Mobile Phase B for at least 20 column volumes. Note: TFA requires longer equilibration times than formic acid to fully coat the stationary phase.

  • Gradient Design: Program a linear gradient from 5% B to 80% B over 10 minutes. The high hydrophobicity of the biphenyl core requires a strong organic push to elute efficiently.

  • Temperature Optimization: Set the column oven to 45°C. Elevated temperature improves the mass transfer kinetics of the bulky biphenyl group and reduces mobile phase viscosity.

  • System Suitability (Self-Validation): Inject a 10 µg/mL standard. The method is validated for routine use if the Asymmetry Factor ( As​ ) is between 0.9 and 1.2, and the retention factor ( k′ ) is > 2.0.

Protocol B: High-pH Free-Base Method (Ammonia-Based)

Mechanism: Operates at pH 10.5 to fully deprotonate the methanamine ( pKa≈9.5 ), rendering the analyte neutral and impervious to silanol attraction. Prerequisites:

  • Column: Ethylene Bridged Hybrid (BEH) C18 (e.g., Waters XBridge). Critical: Standard silica will dissolve at pH > 8; a hybrid organic/inorganic particle is mandatory for high pH stability[3].

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

Step-by-Step Procedure:

  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of LC-MS grade water. Add concentrated Ammonium Hydroxide dropwise while monitoring with a calibrated pH meter until exactly pH 10.5 is reached.

  • Column Equilibration: Install the BEH C18 column. Equilibrate at initial gradient conditions (e.g., 20% B) for 15 column volumes.

  • Gradient Run: Because the analyte becomes significantly more hydrophobic when uncharged (neutral free base), you will need a higher starting percentage of Mobile Phase B compared to the low-pH method. Run a gradient from 20% B to 90% B over 8 minutes.

  • System Suitability (Self-Validation): Inject the standard. Validate that theoretical plates ( N ) exceed 10,000 and As​ < 1.15.

Comparative Performance Data

The following table summarizes the expected quantitative chromatographic parameters for[4-(3-Chloro-4-methylphenyl)phenyl]methanamine under different troubleshooting conditions.

Chromatographic ConditionStationary PhaseMobile Phase Additive / pHPeak Asymmetry ( As​ )Theoretical Plates ( N )Resolution Mechanism
Baseline (Unoptimized) Standard Type A C180.1% Formic Acid (pH ~2.7)2.8 - 3.5 (Severe Tailing)< 3,000Unshielded electrostatic interaction with ionized silanols.
Additive Masking Standard Type B C1820 mM Triethylamine (pH ~7.0)1.3 - 1.5 (Moderate)6,500TEA competitively binds to active silanol sites[4].
Low-pH Ion-Pairing CSH C180.1% TFA (pH ~2.0)1.0 - 1.1 (Excellent)12,000Silanols neutralized; amine charge masked by TFA ion-pair.
High-pH Free-Base BEH Hybrid C1810 mM NH4​HCO3​ (pH 10.5)0.9 - 1.05 (Perfectly Symmetrical)15,500Analyte fully deprotonated; no electrostatic interactions[3].

References

  • Axion Labs. "HPLC Peak Tailing - Axion Labs".
  • Chromatography Online. "Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC".
  • Welch Materials. "Triethylamine as a Mobile Phase Additive: What Does It Do?".
  • Phenomenex. "How to Reduce Peak Tailing in HPLC?".

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of [4-(3-Chloro-4-methylphenyl)phenyl]methanamine

Welcome to the Technical Support Center for the handling, storage, and formulation of[4-(3-Chloro-4-methylphenyl)phenyl]methanamine. This portal is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, storage, and formulation of[4-(3-Chloro-4-methylphenyl)phenyl]methanamine. This portal is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues, understand degradation mechanisms, and implement field-proven protocols to ensure scientific integrity.

Core Mechanisms & FAQs

Q: Why is[4-(3-Chloro-4-methylphenyl)phenyl]methanamine highly susceptible to oxidation during storage? A: The vulnerability of this compound lies in its structural classification as a primary benzylic amine. Autoxidation—the reaction with ground-state elemental oxygen—is a major degradation pathway for such compounds[1]. The benzylic carbon (adjacent to the biphenyl system) is highly susceptible to hydrogen abstraction by trace radicals, forming a resonance-stabilized carbon-centered radical. Subsequent reaction with oxygen forms a hydroperoxide intermediate, which decomposes into an imine. In the presence of trace moisture, this imine hydrolyzes into 4-(3-Chloro-4-methylphenyl)benzaldehyde and ammonia[2].

Q: How does the physical state (free base vs. salt) impact oxidative stability? A: The free base form is significantly more vulnerable. In the free base, the non-ionized nitrogen possesses a nucleophilic lone pair that can participate in direct electron transfer, and it also facilitates adjacent radical stabilization. Converting the compound to a stable salt (e.g., hydrochloride or mesylate) protonates the amine. This drastically reduces the electron density at the nitrogen, making it far less susceptible to oxidation and stabilizing the benzylic position[2][3].

Q: What are the regulatory standards for establishing its shelf-life? A: Stability testing must align with ICH Q1A(R2) guidelines. For a new drug substance, long-term stability is typically evaluated at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months, with accelerated testing at 40°C ± 2°C / 75% RH ± 5% RH for 6 months[4].

Troubleshooting Guide: Storage & Handling

Issue: The API powder develops a yellow/brown discoloration over time.

  • Root Cause: Photo-oxidative degradation. UV and visible light provide the activation energy required to initiate radical chain reactions, accelerating the breakdown of the primary amine[1].

  • Corrective Action: Immediately transition storage to amber glass vials. Ensure all laboratory handling is conducted under minimized light exposure. Photostability testing should be conducted per ICH Q1B to quantify specific light sensitivity[4].

Issue: Degradation is observed despite refrigerated storage (2-8°C).

  • Root Cause: Temperature control alone does not arrest autoxidation if oxygen and moisture are present in the vial headspace.

  • Corrective Action: Implement inert gas backfilling. While nitrogen is common, Argon is highly recommended for small storage vials because it is denser than air and provides a superior, heavier blanket over the solid API, effectively displacing oxygen before sealing.

Issue: Rapid degradation when formulated in aqueous solutions for assays.

  • Root Cause: Dissolved oxygen and trace transition metal impurities (e.g., iron, copper) in buffers can catalyze the Fenton reaction, producing highly reactive hydroxyl radicals that rapidly attack the amine[2].

  • Corrective Action:

    • Degas all aqueous solvents by sparging with inert gas or using freeze-pump-thaw cycles.

    • Add a chelating agent (e.g., 0.1% EDTA) to sequester trace metals.

    • Buffer the solution to an acidic pH (e.g., pH 4-5) to ensure the amine remains fully protonated.

Visualizations of Degradation and Storage

OxidationPathway A Primary Benzylic Amine (Free Base) B Radical Initiation (UV Light / Trace Metals) A->B O2 Exposure C Benzylic Radical (Resonance Stabilized) B->C H-Abstraction D Imine Intermediate (C=N formation) C->D Oxidation E Hydrolysis (Trace H2O) D->E Moisture F Benzaldehyde Derivative + Ammonia E->F Final Degradants

Caption: Oxidative degradation pathway of benzylic primary amines into aldehydes and ammonia.

StorageWorkflow step1 1. API Synthesis & Purification step2 2. Salt Formation (HCl / Mesylate) step1->step2 step3 3. Lyophilization (Moisture Removal) step2->step3 step4 4. Aliquot into Amber Glass Vials step3->step4 step5 5. Argon Purge (O2 Displacement) step4->step5 step6 6. PTFE Crimp Seal & Store at -20°C step5->step6

Caption: Step-by-step optimal packaging workflow for long-term API storage.

Experimental Protocols

Protocol A: Self-Validating Long-Term Storage Preparation

This protocol ensures the compound is protected from the triad of degradation: oxygen, moisture, and light. It is designed to be a self-validating system where each step physically eliminates a specific degradation variable.

  • Salt Conversion: Dissolve the free base [4-(3-Chloro-4-methylphenyl)phenyl]methanamine in anhydrous diethyl ether. Slowly add 1.1 equivalents of ethereal HCl at 0°C. Filter the resulting precipitate under a nitrogen atmosphere.

  • Drying: Transfer the salt to a lyophilizer or vacuum oven. Dry at ambient temperature under high vacuum (< 0.1 mbar) for 24 hours to remove residual solvents and trace moisture.

  • Aliquoting: Inside a glove box purged with Argon (O2 < 1 ppm), weigh the dried powder into pre-dried amber glass vials. (Causality note: Single-use aliquoting prevents repeated freeze-thaw and oxygen exposure cycles during future sampling).

  • Sealing: Seal the vials using PTFE-lined silicone septa and aluminum crimp caps. PTFE is essential as it is chemically inert and impermeable to oxygen, unlike standard natural rubber septa.

  • Storage: Transfer the sealed vials to a monitored -20°C or -80°C freezer.

Protocol B: Forced Degradation (Stress Testing)

To validate analytical stability-indicating methods (e.g., HPLC-UV/MS), forced degradation must be performed to generate 5-20% degradation[1].

  • Oxidative Stress: Prepare a 1 mg/mL solution of the API in a 50:50 Water:Acetonitrile mixture. Add H₂O₂ to a final concentration of 3%. Incubate at room temperature in the dark for 24 hours.

  • Thermal Stress: Store the solid API in a clear vial at 60°C for 7 days.

  • Photolytic Stress: Expose a thin layer of the solid API to 1.2 million lux hours and 200 watt-hours/square meter of UV light, per ICH Q1B guidelines.

  • Analysis: Quench reactions and analyze via LC-MS to identify the +14 Da (carbonyl formation) or -17 Da (loss of ammonia) mass shifts indicative of benzylic oxidation.

Quantitative Data Presentation

Table 1: Representative Stability Profile of [4-(3-Chloro-4-methylphenyl)phenyl]methanamine under ICH Q1A(R2) Conditions

Storage ConditionEnvironmentDurationAPI Recovery (Free Base)API Recovery (HCl Salt)Primary Degradant Identified
Long-Term (25°C / 60% RH)Clear Vial, Air6 Months88.4%98.1%Benzaldehyde derivative
Long-Term (25°C / 60% RH)Amber Vial, Argon12 Months96.2%>99.5%None detected
Accelerated (40°C / 75% RH)Clear Vial, Air6 Months64.7%91.3%Benzaldehyde + Imines
Accelerated (40°C / 75% RH)Amber Vial, Argon6 Months89.5%98.8%Trace Benzaldehyde
Stress (60°C / 3% H₂O₂)Solution24 Hours< 10.0%45.2%Complete oxidation

Note: Data represents expected stability kinetics based on primary benzylic amine degradation profiles. Salt formation and an inert atmosphere are critical for maintaining >99% purity over 12 months.

References

  • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Chapter 3: Oxidative Degradation Source: The Royal Society of Chemistry (RSC) URL: [Link]

Sources

Optimization

Technical Support Center: LC-MS/MS Troubleshooting for [4-(3-Chloro-4-methylphenyl)phenyl]methanamine

Welcome to the advanced analytical support center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of quantifying [4-(3-Chloro-4-methylphenyl)phenyl]methan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced analytical support center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of quantifying [4-(3-Chloro-4-methylphenyl)phenyl]methanamine .

To successfully analyze this molecule, we must first understand its structural causality: it possesses a highly lipophilic biphenyl core (driving strong hydrophobic retention) paired with a basic primary methanamine group (driving ionic interactions). In an LC-MS/MS environment, this dual-nature frequently manifests as elevated background noise, severe carryover on metallic surfaces, peak tailing due to silanol interactions, and matrix-induced ion suppression.

This guide provides field-proven, self-validating strategies to isolate and eliminate these sources of noise.

Diagnostic Workflow: Isolating the Source of Noise

Before altering your method, you must systematically isolate whether the "noise" is stemming from the mass spectrometer, the liquid chromatograph, or the sample matrix. Follow this logical decision tree to diagnose the root cause.

G A Elevated Background Noise [4-(3-Chloro-4-methylphenyl)phenyl]methanamine B Run Zero-Volume Blank (No Injection) A->B C Noise Persists? B->C D System/Solvent Contamination • Flush LC lines • Replace with LC-MS grade solvents • Clean ESI Source C->D Yes (Constant Noise) E Run Solvent Blank (With Injection) C->E No (Clean Baseline) F Ghost Peaks Present? E->F G Autosampler/Column Carryover • Optimize Needle Wash • Use Endcapped C18 Column F->G Yes (Carryover) H Analyze Matrix Sample F->H No I Noise at Analyte RT? H->I J Matrix Effect / Co-elution • Implement MCX SPE Cleanup • Adjust Gradient Slope I->J Yes (Ion Suppression) K Optimized S/N Ratio I->K No J->K

Diagnostic decision tree for isolating LC-MS/MS background noise sources.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: The background noise is uniformly high (~10⁶ cps) across the entire gradient, obscuring the analyte peak. How do I reduce this?

Expertise & Causality: Constant high background noise that is independent of the autosampler injection is almost always caused by mobile phase contamination or Electrospray Ionization (ESI) source fouling[1][2]. The primary amine of our analyte requires highly volatile, high-purity buffers to ionize efficiently in positive mode. Using lower-grade solvents or excessive buffer salts introduces continuous chemical noise into the mass spectrometer. Solution:

  • Switch strictly to LC-MS grade solvents and additives.

  • Adhere to the "less is more" principle: use the lowest effective concentration of additives to reduce background noise (e.g., 5–10 mM ammonium formate or 0.05% formic acid)[1].

  • Implement a post-column divert valve to send the first 1-2 minutes of the run (containing unretained salts) and the high-organic wash phase directly to waste, preventing ESI source contamination[1].

Q2: Why does this specific molecule produce persistent ghost peaks and an elevated baseline across consecutive runs?

Expertise & Causality: [4-(3-Chloro-4-methylphenyl)phenyl]methanamine is a lipophilic, basic compound. In acidic mobile phases, the primary amine is protonated. This leads to a severe dual-mode carryover mechanism: the lipophilic biphenyl core hydrophobically adsorbs to rotor seals and PEEK tubing, while the positively charged amine undergoes ionic coordination with metallic surfaces (like stainless steel autosampler needles) and non-specific interactions with residual, unendcapped silanols on the stationary phase[3][4]. As these bound molecules slowly leach off during subsequent runs, they create a falsely elevated baseline and ghost peaks. Solution:

  • Utilize a "Strong" organic needle wash solution containing both a high percentage of organic solvent (to disrupt hydrophobic binding) and an acid (to disrupt ionic binding)—for example, 0.1% Formic Acid in 80:20 Acetonitrile/Methanol[5].

  • Ensure your analytical column is fully endcapped or uses hybrid-silica technology designed to shield basic compounds from active silanols[3].

Q3: I have sharp peaks in neat solvent, but in biological matrices (like plasma), the baseline becomes erratic and the analyte signal drops significantly. What is happening?

Expertise & Causality: This is a classic matrix effect causing ion suppression[6]. Because the analyte is highly lipophilic, it elutes late in a reversed-phase gradient. Unfortunately, this is exactly where strongly retained endogenous matrix components—specifically phospholipids—elute. These co-eluting matrix compounds alter the physical properties of the electrospray droplets, slowing down desolvation and outcompeting your target analyte for the limited number of charged sites on the droplet surface[6]. Solution:

  • If sensitivity allows, simply diluting the sample extract can significantly reduce matrix effects[7].

  • For trace-level quantification, upgrade your sample preparation from simple protein precipitation to a targeted cleanup method, such as Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE)[8].

Self-Validating Experimental Protocols

To ensure scientific integrity, every troubleshooting step must be verifiable. Implement the following self-validating protocols in your laboratory.

Protocol A: System Benchmarking & Carryover Deconvolution

This protocol proves whether your noise is coming from the MS, the LC lines, or the autosampler.

  • System Benchmark (The Control): Generate data when the instrument is known to be clean. Inject a known standard (e.g., reserpine) to assess optimal retention time, peak height, and baseline noise[1]. Save this as your "Gold Standard" method.

  • Zero-Volume Blank (Isolating the LC/MS): Run your gradient method but bypass the autosampler injection entirely (often called a "no-injection" or "zero-volume" blank).

    • Validation Check: If the baseline is still noisy, the contamination is in your mobile phase bottles, pump lines, or ESI source. If the baseline is clean, proceed to step 3.

  • Solvent Blank Injection (Isolating the Autosampler): Inject a blank solvent (e.g., initial mobile phase conditions) immediately after a high-concentration standard of [4-(3-Chloro-4-methylphenyl)phenyl]methanamine.

    • Validation Check: If a peak appears at the analyte's retention time, you have confirmed autosampler or column carryover[5].

Protocol B: Orthogonal MCX SPE for Matrix Noise Elimination

To eliminate phospholipid-induced ion suppression, we exploit the analyte's primary amine using Mixed-Mode Strong Cation Exchange (MCX) SPE. This protocol is self-validating because the analyte cannot elute until the amine is neutralized.

  • Sample Pretreatment: Dilute 200 µL of plasma with 200 µL of 2% Formic Acid in water. (Causality: This ensures the primary amine is fully protonated and positively charged).

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in water through the MCX cartridge.

  • Loading: Load the pretreated sample. The protonated analyte binds tightly to the negatively charged sulfonic acid groups on the sorbent.

  • Wash 1 (Aqueous): Wash with 1 mL 2% Formic Acid in water to remove polar, water-soluble interferences.

  • Wash 2 (Organic): Wash with 1 mL 100% Methanol. (Causality: Because the analyte is ionically bound, you can use 100% organic solvent to aggressively wash away neutral lipophilic interferences, including signal-suppressing phospholipids, without losing your analyte).

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. (Causality: The high pH neutralizes the primary amine, breaking the ionic bond, while the methanol easily solvates the lipophilic biphenyl core, eluting a highly purified analyte).

  • Reconstitution: Evaporate under nitrogen and reconstitute in initial mobile phase conditions.

Quantitative Data Summary

The table below summarizes the expected quantitative improvements when applying these targeted troubleshooting strategies to[4-(3-Chloro-4-methylphenyl)phenyl]methanamine.

Troubleshooting StrategyTarget IssueExpected S/N ImprovementExpected Background Noise ReductionCarryover Reduction
Switch to LC-MS Grade Solvents + 0.05% FA Chemical Noise3x to 5x70 - 80% decreaseN/A
Optimized Needle Wash (0.1% FA in 80% ACN) Autosampler CarryoverN/ABaseline stabilization> 95% decrease
Post-Column Divert Valve (0-1.5 min) Source Fouling2x over 100 injectionsPrevents progressive noiseN/A
MCX SPE Sample Cleanup Matrix Effects / Ion Suppression10x to 15x90% decrease at Analyte RTN/A
1:10 Sample Extract Dilution Matrix Effects2x to 3x50% decreaseN/A

References

  • How to Reduce Carryover in Liquid Chromatography - Lab Manager. Lab Manager. Available at: [Link]

  • How to Avoid Problems in LC–MS. LCGC International. Available at: [Link]

  • High Sensitivity MS Determination of Carryover in a New Autosampler Design. Shimadzu Scientific Instruments. Available at: [Link]

  • Reduction of Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry by Dilution of the Sample Extracts. Analytical Chemistry - ACS Publications. Available at: [Link]

  • An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. Waters Corporation. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Flash Chromatography for [4-(3-Chloro-4-methylphenyl)phenyl]methanamine

Introduction: The purification of [4-(3-Chloro-4-methylphenyl)phenyl]methanamine, a primary aromatic amine with a biphenyl core, presents a common yet significant challenge in synthetic chemistry. Due to its basic nature...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The purification of [4-(3-Chloro-4-methylphenyl)phenyl]methanamine, a primary aromatic amine with a biphenyl core, presents a common yet significant challenge in synthetic chemistry. Due to its basic nature, this compound is prone to strong interactions with the acidic surface of standard silica gel, leading to poor peak shape, low recovery, and inefficient purification. This technical support guide provides a structured, in-depth approach to method development and troubleshooting, enabling researchers to achieve high-purity material efficiently. We will explore the root causes of common issues and provide field-proven protocols to overcome them, ensuring the integrity and success of your purification workflow.

Section 1: Understanding the Core Problem: Amine-Silica Interactions

Q1: Why does my compound, [4-(3-Chloro-4-methylphenyl)phenyl]methanamine, show significant peak tailing or streaking on a standard silica gel column?

The primary cause of peak tailing (or streaking) for basic compounds like your target amine is the acid-base interaction with the stationary phase.[1][2] Standard silica gel is covered with silanol groups (Si-OH), which are weakly acidic. The basic primary amine group (-NH₂) of your compound can be protonated by these silanols, leading to a strong ionic interaction. This strong binding slows the elution of the molecule and causes it to "bleed" down the column instead of moving in a tight band, resulting in a tailed peak and poor separation.[2]

To achieve a successful separation, this interaction must be mitigated. The most common strategy is to "deactivate" the acidic silanol sites by introducing a competing base into the system.[1][2]

cluster_0 Scenario 1: Standard Silica Gel cluster_1 Scenario 2: Silica Gel with Basic Modifier amine Target Amine (Basic) silica silica amine->silica:f1 Strong Ionic Interaction (Causes Tailing) amine_mod Target Amine (Basic) silica_mod silica_mod amine_mod->silica_mod Weak Interaction (Sharp Peak) modifier Basic Modifier (e.g., TEA) modifier->silica_mod:f1 Modifier neutralizes acidic sites

Sources

Optimization

Technical Support Center: Troubleshooting the Degradation of[4-(3-Chloro-4-methylphenyl)phenyl]methanamine in Acidic Environments

Executive Summary Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the formulation stability of primary benzylic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the formulation stability of primary benzylic amines. [4-(3-Chloro-4-methylphenyl)phenyl]methanamine features a robust biphenyl scaffold, but its primary methanamine group is chemically reactive.

To achieve adequate aqueous solubility, this compound is typically formulated in acidic environments (pH 3.0–5.5) to ensure full protonation (pKa ~9.5). However, acidic conditions paradoxically accelerate its degradation. This is rarely due to direct acid hydrolysis; rather, the acidic environment catalyzes reactions between the amine and trace reactive impurities—specifically aldehydes and nitrites —endemic to 1[1][2].

Troubleshooting FAQs

Q1: I formulated the compound in a pH 4.0 citrate buffer with PEG 400. My LC-MS data shows a degradation product with a mass shift of +12 Da and +30 Da. What is the mechanism? Expert Answer : You are observing Schiff base (imine) formation driven by trace formaldehyde impurities. Polyethylene glycols (PEGs) and ethoxylated surfactants (like Polysorbate 80) undergo auto-oxidation to 3[2][3]. The Causality: Mildly acidic conditions (pH 3.5–5.0) are the kinetic "sweet spot" for this degradation. The acid protonates the carbonyl oxygen of the formaldehyde, making it highly electrophilic. Simultaneously, a small but sufficient equilibrium fraction of your primary amine remains unprotonated and acts as a nucleophile. The initial nucleophilic attack forms a hydroxymethyl adduct (+30 Da). Under acidic conditions, this adduct rapidly2[2]. Actionable Fix: Switch to high-purity, peroxide-free grades of PEG, or incorporate an amine-based scavenger like meglumine or glycine to 3[3].

Q2: In my solid oral dosage form containing microcrystalline cellulose and croscarmellose sodium, I detected a degradation peak corresponding to the benzylic alcohol derivative of the API. Why does this happen, especially when the microenvironmental pH is acidic? Expert Answer : This is the result of nitrite-mediated deamination (diazotization). Excipients like croscarmellose sodium, sodium starch glycolate, and microcrystalline cellulose often contain trace nitrite ( NO2−​ ) impurities4[1][4]. The Causality: In an acidic microenvironment, nitrite is protonated to form nitrous acid ( HNO2​ ), which further dehydrates to the active nitrosating agent,5[5]. When your primary amine reacts with these species, it forms an unstable primary N-nitrosamine. This intermediate rapidly tautomerizes and degrades into a diazonium ion. Because your compound is a benzylic amine, the diazonium group is an excellent leaving group. It rapidly expels nitrogen gas ( N2​ ) and traps ambient water to 4[4][5]. Actionable Fix: Control the microenvironmental pH using alkalizing agents (if solubility permits) or incorporate nitrite scavengers like p-aminobenzoic acid (PABA) or5[5].

Data Presentation: Degradation Pathways & Mitigation
Degradation PathwayReactive ImpurityCommon Excipient SourcesRole of Acidic EnvironmentMitigation Strategy
Schiff Base / Imine Formation Formaldehyde, AcetaldehydePEG, Polysorbates, PovidoneProtonates aldehyde carbonyl, increasing electrophilicity (Optimal pH 3-5).Use high-purity excipients; add amine scavengers (Meglumine, Glycine).
Diazotization / Deamination Nitrite ( NO2−​ )Croscarmellose Na, Microcrystalline CelluloseConverts inert nitrite to reactive nitrous acid ( HNO2​ ) and nitrosonium ( NO+ ).Add nitrite scavengers (PABA, Ascorbic Acid); adjust microenvironmental pH.
Oxidative N-Dealkylation HydroperoxidesPEGs, Lipids, CrospovidoneAcidic trace metals catalyze peroxide breakdown into reactive radical species.Add antioxidants (BHT, EDTA); flush with inert gas (Nitrogen/Argon).
Experimental Protocols

To ensure your formulation is robust, implement these self-validating protocols. Every test includes a positive control (spiked impurity) and a negative control (scavenger added) to prove causality.

Protocol 1: Accelerated Binary Excipient Compatibility & Aldehyde Scavenging Assay

Objective: Identify formaldehyde-induced imine formation and validate scavenger efficacy.

  • Sample Preparation : Prepare a 10 mg/mL solution of[4-(3-Chloro-4-methylphenyl)phenyl]methanamine in a pH 4.0 acetate buffer.

  • Excipient Spiking : Divide into three cohorts:

    • Control: API solution only.

    • Positive Stress: API + 10% (w/v) PEG 400 (spiked with 20 ppm formaldehyde).

    • Mitigated: API + 10% (w/v) PEG 400 (spiked with 20 ppm formaldehyde) + 0.5% (w/v) Meglumine (scavenger).

  • Incubation : Seal vials under ambient air and incubate at 50°C for 14 days.

  • Extraction & Quenching : Dilute 1:10 in cold Acetonitrile/Water (50:50) to quench the reaction and precipitate polymeric excipients. Centrifuge at 10,000 x g for 10 minutes.

  • LC-MS Analysis : Analyze the supernatant using LC-MS in positive electrospray ionization (ESI+) mode. Monitor the parent mass and extract ion chromatograms for +12 Da (imine) and +30 Da (hydroxymethyl adduct). Self-Validation Check: The Positive Stress cohort must show >1% degradation, while the Mitigated cohort should show <0.1%, proving the scavenger's mechanism of action.

Protocol 2: Nitrite-Mediated Deamination Stress Test

Objective: Evaluate the susceptibility of the benzylic amine to diazotization in acidic media.

  • Buffer Preparation : Prepare two sets of 50 mM phosphate/citrate buffers: one at pH 3.0 and one at pH 6.0.

  • Incubation : Dissolve the API at 1 mg/mL in both buffers. Spike each with 50 ppm Sodium Nitrite ( NaNO2​ ).

  • Scavenger Control : Prepare a parallel pH 3.0 sample containing 1 mg/mL API, 50 ppm NaNO2​ , and 100 ppm p-aminobenzoic acid (PABA).

  • Reaction : Stir at 40°C for 48 hours.

  • Quantification : Analyze via HPLC-UV at 254 nm. Quantify the formation of the benzylic alcohol degradation product. Self-Validation Check: Degradation should be severe at pH 3.0 but negligible at pH 6.0 (proving acid dependence). The PABA control must show suppressed degradation, confirming nitrite scavenging.

Mandatory Visualization: Degradation Mechanisms in Acidic Media

DegradationMechanisms cluster_aldehyde Aldehyde-Mediated Pathway (Excipients: PEG, Polysorbates) cluster_nitrite Nitrite-Mediated Pathway (Excipients: Celluloses, Starch) API [4-(3-Chloro-4-methylphenyl)phenyl]methanamine (Primary Benzylic Amine) Hydroxymethyl Hydroxymethyl Adduct (+30 Da Mass Shift) API->Hydroxymethyl Nucleophilic Addition Diazonium Unstable Diazonium Ion (-N2+) API->Diazonium Nitrosation (Acidic pH) Formaldehyde Trace Formaldehyde (Protonated at pH 3-5) Formaldehyde->Hydroxymethyl Imine Schiff Base / Imine (+12 Da Mass Shift) Hydroxymethyl->Imine Acid-Catalyzed Dehydration Nitrite Trace Nitrite (NO2-) + Acid -> HNO2 -> NO+ Nitrite->Diazonium Alcohol Benzylic Alcohol (Deamination Product) Diazonium->Alcohol Hydrolysis (-N2 gas) Scavenger1 Mitigation: Amine Scavengers (e.g., Meglumine, Glycine) Scavenger1->Formaldehyde Competitive Inhibition Scavenger2 Mitigation: Nitrite Scavengers (e.g., PABA, Ascorbic Acid) Scavenger2->Nitrite Competitive Inhibition

Mechanistic workflow of aldehyde- and nitrite-mediated degradation of the API in acidic media.

References
  • Managing Nitrite Impurities: A Supplier-Manufacturer Approach to Mitig
  • Generation of Formaldehyde by Pharmaceutical Excipients and Its Absorption by Meglumine.
  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incomp
  • Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. Biomedical and Pharmacology Journal.
  • Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. Research Square.

Sources

Reference Data & Comparative Studies

Validation

Comparing [4-(3-Chloro-4-methylphenyl)phenyl]methanamine with other biphenyl derivatives

A Comprehensive Technical Comparison: [4-(3-Chloro-4-methylphenyl)phenyl]methanamine vs. Alternative Biphenyl Derivatives Introduction: The Biphenyl Methanamine Scaffold in Rational Drug Design In modern fragment-based d...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Comparison: [4-(3-Chloro-4-methylphenyl)phenyl]methanamine vs. Alternative Biphenyl Derivatives

Introduction: The Biphenyl Methanamine Scaffold in Rational Drug Design

In modern fragment-based drug discovery and rational ligand design, the biphenyl methanamine scaffold serves as a highly privileged structural motif. Specifically, [4-(3-Chloro-4-methylphenyl)phenyl]methanamine (CAS: 1255638-02-8), also known as (3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-yl)methanamine, has emerged as a critical "linchpin" molecule [1].

Unlike simple unsubstituted biphenyls, the precise functionalization of the terminal phenyl ring with a 3-chloro and 4-methyl group fundamentally alters the molecule's electrostatic potential, steric volume, and metabolic stability. This guide objectively compares the performance of[4-(3-Chloro-4-methylphenyl)phenyl]methanamine against other biphenyl derivatives, focusing on its physicochemical properties, target engagement efficiency (e.g., in kinase and sEH inhibition), and the experimental methodologies used to validate its performance.

Structural & Physicochemical Profiling

The causality behind selecting a 3-chloro-4-methyl substitution over alternatives (such as fluoro, dichloro, or unsubstituted analogs) lies in the delicate balance between lipophilicity (LogP), topological polar surface area (TPSA), and steric hindrance.

  • The Chlorine Atom (meta-position): Provides an optimal atomic radius (1.75 Å) to fill deep hydrophobic sub-pockets (such as the α D out conformation in kinases) and acts as a halogen bond donor to protein backbone carbonyls.

  • The Methyl Group (para-position): Serves a dual purpose. First, it provides a vector for Van der Waals interactions. Second, it acts as a "steric shield," blocking Cytochrome P450 (CYP450)-mediated para-hydroxylation, thereby significantly extending the metabolic half-life of the compound in liver microsomes [2].

  • The Methanamine Group: Acts as the primary linchpin, providing a ~90° vector to couple with ATP-mimetic linkers or urea/squaramide groups [1].

Table 1: Comparative Physicochemical Properties of Biphenyl Methanamine Derivatives
CompoundSubstitution PatternEst. Molecular Weight ( g/mol )Est. LogPHalogen Bonding PotentialMetabolic Stability (Para-Oxidation Risk)
Target Compound 3-Chloro-4-methyl231.723.8High (Cl)High (Blocked by Methyl)
Alternative A Unsubstituted183.252.6NoneLow (Exposed para-position)
Alternative B 3-Fluoro-4-methyl215.273.3Low (F is highly electronegative but poor H-bond donor)High (Blocked by Methyl)
Alternative C 3,4-Dichloro252.144.2Very High (Dual Cl)Moderate (Sterically bulky, but highly lipophilic)

Target Engagement & Biological Performance

Soluble Epoxide Hydrolase (sEH) Inhibition

Biphenyl methanamines are frequently utilized as hydrophobic anchors in the design of sEH inhibitors (often coupled to squaramide or urea groups). Experimental data demonstrates that when the aromatic ring is monosubstituted or disubstituted, the inhibitory activity is highly dependent on the steric fit within the sEH catalytic tunnel [2]. When the 3-chloro-4-methylphenyl group is employed, the compound achieves optimal inhibitory activity (hsEH IC50 values frequently dropping into the sub-nanomolar range, e.g., ~0.2 nM for optimized derivatives) [2]. If the substitution is too sterically hindered (e.g., bulky tert-butyl groups) or lacks the electronegativity of the chlorine atom, the inhibitory activity is greatly reduced.

Kinase Allosteric Targeting (CK2 α Linchpin Strategy)

In the development of highly selective Casein Kinase 2 (CK2 α ) inhibitors, the biphenyl methanamine moiety serves as a linchpin that targets the allosteric α D out conformation [1]. The methanamine nitrogen provides an attachment point for an aliphatic linker (typically 8-9 Å in length) that reaches into the ATP-binding site. The 3-chloro-4-methyl substitution anchors the molecule rigidly in the α D pocket, preventing the rapid dissociation observed with unsubstituted biphenyls [1].

Pharmacophore A 3-Chloro-4-methylphenyl (Hydrophobic Anchor) B Biphenyl Core (Rigid Spacer) A->B C-C Bond D Target Protein (e.g., sEH / CK2α) A->D Halogen/Van der Waals C Methanamine Group (Linchpin Vector) B->C Para-Substitution C->D H-Bond / Linker Extension

Pharmacophore model of the 3-chloro-4-methyl biphenyl methanamine scaffold.

Table 2: Comparative Target Binding Profile (Representative Data Trends)
Scaffold DerivativesEH Inhibition (hsEH IC50)CK2 α Binding ( ΔTm​ Shift)Target Specificity
3-Chloro-4-methyl +++ (~0.2 - 10 nM)+++ (> 6.0 °C)High (Optimal pocket fit)
Unsubstituted+ (> 50 nM)+ (< 2.0 °C)Low (High off-target rate)
3,4-Dichloro++ (~5 - 20 nM)++ (~4.5 °C)Moderate (Excessive bulk)

Self-Validating Experimental Methodologies

To objectively evaluate the performance of[4-(3-Chloro-4-methylphenyl)phenyl]methanamine derivatives against alternatives, the following self-validating protocols must be strictly adhered to. These systems are designed with internal causality checks to prevent false positives.

Differential Scanning Fluorimetry (DSF) for Kinase Binding

DSF (Thermal Shift Assay) measures the stabilization of a target protein (e.g., CK2 α ) upon ligand binding. The causality is straightforward: as the temperature increases, the protein unfolds, exposing hydrophobic residues. SYPRO Orange dye binds to these residues, drastically increasing fluorescence. A successful biphenyl methanamine linchpin will stabilize the folded state, shifting the melting temperature ( Tm​ ) higher.

Self-Validating Protocol:

  • Preparation: Dilute purified CK2 α protein to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.5, 500 mM NaCl).

  • Dye Addition: Add SYPRO Orange to a final concentration of 5x. Causality Check: Ensure the dye is protected from light to prevent photobleaching, which would artificially flatten the melting curve.

  • Ligand Incubation: Add the biphenyl methanamine derivative (final concentration 10 µM).

    • Internal Control 1 (Negative): 1% DMSO vehicle (establishes baseline Tm​ ).

    • Internal Control 2 (Positive): 10 µM CX-4945 (known type-I inhibitor to validate protein viability) [1].

  • Thermal Cycling: Heat the samples from 25°C to 95°C at a continuous rate of 0.05°C/s using a real-time PCR machine.

  • Data Validation: Calculate the first derivative of the fluorescence curve ( −dF/dT ). The assay is only considered valid if the DMSO control exhibits a single, sharp inflection peak. The performance metric is ΔTm​=Tm(ligand)​−Tm(DMSO)​ .

Protocol S1 1. Compound Incubation (Protein + Dye + Ligand) S2 2. Thermal Denaturation (25°C to 95°C) S1->S2 S3 3. Fluorescence Detection (SYPRO Orange) S2->S3 S4 4. Data Validation (Derivative Peak Analysis) S3->S4 C1 Control: DMSO Only (Baseline Tm) C1->S1 C2 Control: Known Inhibitor (Positive Shift) C2->S1

Self-validating Differential Scanning Fluorimetry (DSF) workflow.

In Vitro Rat Liver Microsome (RLM) Metabolic Stability Assay

To prove the "steric shield" effect of the 4-methyl group, a metabolic stability assay is required [2].

  • Incubation: Incubate 1 µM of the test compound with 0.5 mg/mL RLM in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism. Causality Check: A parallel reaction without NADPH must be run. If degradation occurs without NADPH, the compound is chemically unstable, invalidating the CYP450 metabolism claim.

  • Quenching & Analysis: Aliquot samples at 0, 5, 15, 30, and 60 minutes, quenching with ice-cold acetonitrile containing an internal standard. Analyze remaining parent compound via LC-MS/MS to calculate the half-life ( t1/2​ ).

Conclusion

[4-(3-Chloro-4-methylphenyl)phenyl]methanamine outperforms its unsubstituted and broadly halogenated counterparts by offering a highly specific geometric and electrostatic profile. The 3-chloro group facilitates targeted halogen bonding in hydrophobic pockets, while the 4-methyl group provides essential metabolic shielding. When utilized as a linchpin in rational drug design, this specific biphenyl derivative consistently yields superior ΔTm​ shifts in kinase targeting and sub-nanomolar IC50s in hydrolase inhibition, making it a premium building block for advanced therapeutic development.

References

  • targeting.bioRxiv.
  • Design and Synthesis of Novel sEH Inhibitors for the Treatment of Inflammatory Bowel Disease.Journal of Medicinal Chemistry - ACS Publications.
  • (2'-Methyl[1,1'-biphenyl]-2-yl)methanamine | 153850-89-6.Benchchem.
Comparative

A Comparative Guide to the Bioanalytical Method Validation of [4-(3-Chloro-4-methylphenyl)phenyl]methanamine by LC-MS/MS

This guide provides an in-depth, objective comparison of bioanalytical method validation strategies for the quantitative analysis of [4-(3-Chloro-4-methylphenyl)phenyl]methanamine in biological matrices using Liquid Chro...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of bioanalytical method validation strategies for the quantitative analysis of [4-(3-Chloro-4-methylphenyl)phenyl]methanamine in biological matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind experimental choices, ensuring a robust, reproducible, and regulatory-compliant bioanalytical method.

Introduction: The Imperative for Robust Bioanalysis

[4-(3-Chloro-4-methylphenyl)phenyl]methanamine is an aromatic amine whose pharmacokinetic (PK) and toxicokinetic (TK) profiles are critical for assessing its safety and efficacy during drug development. Accurate quantification of this analyte in biological matrices like plasma or urine is paramount. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate that bioanalytical methods be rigorously validated to ensure data reliability.[1][2] The objective of validation is to demonstrate that the analytical method is suitable for its intended purpose.[3]

This guide will detail the essential validation parameters, compare common sample preparation techniques, and provide step-by-step protocols grounded in established regulatory frameworks, such as the ICH M10 guideline.[3][4]

Foundational Elements: Method Development Strategy

Before validation can commence, a selective and sensitive method must be developed. For a non-polar, basic compound like [4-(3-Chloro-4-methylphenyl)phenyl]methanamine, a reverse-phase chromatographic approach with mass spectrometric detection is the gold standard.

  • Liquid Chromatography (LC): A C18 or Phenyl-Hexyl column provides excellent retention and separation for aromatic compounds. A gradient elution using a mobile phase of 0.1% formic acid in water (A) and acetonitrile or methanol (B) is effective. The acidic modifier ensures the primary amine is protonated, leading to sharp peak shapes.

  • Mass Spectrometry (MS/MS): Electrospray ionization in positive mode (ESI+) is ideal for amines. Detection is performed using Multiple Reaction Monitoring (MRM), which offers exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., d4-[4-(3-Chloro-4-methylphenyl)phenyl]methanamine) is the preferred IS. It co-elutes and experiences similar matrix effects, providing the most accurate correction for variability during sample preparation and injection.

Core Validation Parameters & Experimental Protocols

Full validation of a bioanalytical method involves assessing a comprehensive set of parameters to ensure performance and reliability.[5] The fundamental parameters include selectivity, sensitivity, accuracy, precision, and stability.[6]

Selectivity and Specificity

Scientific Rationale: Selectivity ensures that the method can differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, metabolites, or concomitant medications.[5] This prevents interference that could lead to artificially high or low results.

Experimental Protocol:

  • Analyze at least six blank matrix samples from individual sources (e.g., six different lots of human plasma).

  • Screen for any significant response at the retention time of the analyte and internal standard.

  • Analyze a blank sample fortified with the analyte at the Lower Limit of Quantification (LLOQ) and the IS at its working concentration.

  • Acceptance Criteria: The response in blank samples should be less than 20% of the analyte response at the LLOQ and less than 5% of the IS response.

Sensitivity (Lower Limit of Quantification - LLOQ)

Scientific Rationale: The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[1] This parameter defines the sensitivity of the method and must be sufficient to measure the low concentrations often encountered in terminal phases of pharmacokinetic studies.

Experimental Protocol:

  • Prepare a set of at least five samples by spiking blank matrix with the analyte at the proposed LLOQ concentration.

  • Analyze these samples alongside a full calibration curve.

  • Acceptance Criteria: The mean concentration should be within ±20% of the nominal value (accuracy), and the coefficient of variation (CV) should not exceed 20% (precision).[4] The analyte signal at the LLOQ should be at least 5 times the signal of a blank sample.

Calibration Curve, Accuracy, and Precision

Scientific Rationale: This series of experiments demonstrates the relationship between instrument response and analyte concentration (linearity) and confirms the method's accuracy (closeness to the true value) and precision (reproducibility) over the intended analytical range.[2] This is typically assessed in "validation runs" performed on different days.

Experimental Protocol:

  • Calibration Curve: Prepare a series of at least six to eight non-zero calibration standards by spiking blank matrix. The range should cover the expected concentrations in study samples, from the LLOQ to the Upper Limit of Quantification (ULOQ). A weighted (1/x or 1/x²) linear regression is typically used.

  • Quality Control (QC) Samples: Prepare QC samples in bulk at a minimum of four concentration levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC (≥75% of ULOQ).

  • Validation Runs: Analyze at least three separate runs on at least two different days. Each run should include one calibration curve and at least five replicates of each QC level.

  • Acceptance Criteria:

    • Calibration Curve: At least 75% of standards must be within ±15% of their nominal value (±20% at LLOQ). The correlation coefficient (r²) should be ≥0.99.

    • Accuracy: The mean concentration for each QC level must be within ±15% of the nominal value (±20% at LLOQ).

    • Precision: The CV for each QC level must not exceed 15% (20% at LLOQ).

QC LevelNominal Conc. (ng/mL)Intra-Day 1 (n=5) Mean ± SD (%CV)Intra-Day 2 (n=5) Mean ± SD (%CV)Inter-Day (n=10) Mean ± SD (%CV)Inter-Day Accuracy (%)
LLOQ 1.001.05 ± 0.12 (11.4%)0.98 ± 0.14 (14.3%)1.02 ± 0.13 (12.7%)+2.0%
Low 3.002.91 ± 0.21 (7.2%)3.09 ± 0.25 (8.1%)3.00 ± 0.24 (8.0%)0.0%
Mid 50.051.5 ± 2.5 (4.9%)48.9 ± 3.1 (6.3%)50.2 ± 2.9 (5.8%)+0.4%
High 150.0145.8 ± 6.1 (4.2%)153.2 ± 7.8 (5.1%)149.5 ± 7.5 (5.0%)-0.3%
Table 1: Example Accuracy and Precision Data.
Matrix Effect and Recovery

Scientific Rationale: The matrix effect is the alteration of ionization efficiency due to co-eluting compounds from the biological matrix.[7] This can cause ion suppression or enhancement, leading to inaccurate results.[8][9] Recovery assesses the efficiency of the extraction procedure. A consistent and reproducible recovery is more important than a high one.

Experimental Protocol:

  • Prepare three sets of samples at Low and High QC concentrations:

    • Set A: Analyte spiked in clean solvent (neat solution).

    • Set B: Blank matrix extract spiked with analyte post-extraction.

    • Set C: Analyte spiked into matrix before extraction.

  • Analyze all samples and calculate the following:

    • Matrix Factor (MF) = Peak Area (Set B) / Peak Area (Set A)

    • Recovery (%) = (Peak Area (Set C) / Peak Area (Set B)) * 100

    • Overall Process Efficiency (%) = (Peak Area (Set C) / Peak Area (Set A)) * 100

  • Acceptance Criteria: The CV of the IS-normalized matrix factor across at least six lots of matrix should be ≤15%. Recovery should be consistent and reproducible.

Stability

Scientific Rationale: Stability experiments ensure that the analyte concentration does not change from the time of sample collection to the time of analysis.[10][11] This includes various storage and handling conditions the samples might undergo.[12]

Experimental Protocol: Analyze Low and High QC samples after exposure to various conditions and compare the results to freshly prepared samples or baseline values.

  • Freeze-Thaw Stability: Samples undergo multiple (e.g., 3) freeze-thaw cycles.

  • Bench-Top Stability: Samples are kept at room temperature for a duration that mimics sample handling time.

  • Long-Term Stability: Samples are stored frozen (e.g., at -20°C or -70°C) for a period longer than the expected sample storage time.

  • Processed Sample Stability: Extracted samples are kept in the autosampler for a period that covers the expected run time.

  • Whole Blood Stability: If plasma is the matrix, stability in blood must be assessed from collection until centrifugation.[13]

  • Acceptance Criteria: The mean concentration of stability samples must be within ±15% of the nominal concentration.

Stability TestStorage ConditionDurationLow QC Accuracy (%)High QC Accuracy (%)
Freeze-Thaw -70°C to RT3 Cycles+5.2%+2.8%
Bench-Top Room Temperature8 hours-3.1%-1.5%
Long-Term -70°C90 days+1.8%-0.9%
Autosampler 4°C48 hours-4.5%-2.7%
Table 2: Example Stability Data.

Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects and achieving the required sensitivity.[7][14] For [4-(3-Chloro-4-methylphenyl)phenyl]methanamine, two common techniques are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Scientific Justification
Principle Protein removal by denaturation with organic solvent (e.g., Acetonitrile).Analyte is retained on a sorbent, interferences are washed away, and analyte is eluted.SPE offers superior cleanup by selectively isolating the analyte.
Speed Fast (~5-10 min/sample).Slower (~15-25 min/sample).PPT is ideal for high-throughput needs if matrix effects are manageable.
Cleanliness Lower; high risk of matrix effects from phospholipids.Higher; significantly reduces phospholipids and other interferences.For achieving the lowest LLOQ, the cleaner extract from SPE is preferable to minimize ion suppression.[7][8]
Recovery Generally high but can be variable.High and highly reproducible.SPE provides more consistent recovery across different matrix lots.
Cost/Complexity Low cost, simple.Higher cost, more complex method development.The initial investment in SPE development pays off with a more robust and reliable method.

Validation Workflow and Logic

The following diagram illustrates the logical flow of the bioanalytical method validation process, from initial method setup through the execution of core validation experiments.

BAV_Workflow cluster_prep Phase 1: Preparation cluster_core Phase 2: Core Validation Experiments cluster_stability Phase 3: Stability Assessment cluster_report Phase 4: Finalization prep_method Method Development (LC & MS Optimization) prep_reagents Prepare Stocks, Standards & QCs prep_method->prep_reagents val_curve Calibration Curve (Linearity) prep_reagents->val_curve val_select Selectivity (6+ lots) val_sens Sensitivity (LLOQ) val_select->val_sens val_ap Accuracy & Precision (3+ Runs) val_curve->val_ap stab_ft Freeze-Thaw val_ap->stab_ft val_matrix Matrix Effect & Recovery val_matrix->stab_ft val_sens->stab_ft stab_bt Bench-Top stab_lt Long-Term report Validation Report & Method SOP stab_lt->report stab_auto Autosampler

Caption: Bioanalytical method validation workflow.

Conclusion

The successful validation of a bioanalytical method for [4-(3-Chloro-4-methylphenyl)phenyl]methanamine requires a systematic and scientifically-driven approach. Adherence to regulatory guidelines from the FDA and EMA is not merely a checklist exercise but a framework for ensuring data integrity. By carefully evaluating selectivity, sensitivity, accuracy, precision, matrix effects, and stability, a robust and reliable LC-MS/MS method can be established. For this specific analyte, a method employing solid-phase extraction is superior to protein precipitation, as it provides a cleaner extract that minimizes the risk of matrix effects and ensures the highest data quality for pivotal drug development decisions.

References

  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014). Bioanalysis. Available at: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2018). Bioanalysis. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. (2023). Available at: [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. Available at: [Link]

  • EMA Guideline on bioanalytical Method Validation adopted. gmp-compliance.org. (2011). Available at: [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. (2011). Available at: [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. (2012). Available at: [Link]

  • Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Stability Assessments in Bioanalytical Method Validation. Celegence. (2024). Available at: [Link]

  • Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. (2020). IntechOpen. Available at: [Link]

  • Bioanalytical Method Validation Focus on Sample Stability. BioPharma Services. (2022). Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Available at: [Link]

  • Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. (2025). Taylor & Francis Online. Available at: [Link]

  • Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability... (2012). Bioanalysis. Available at: [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. (2018). Available at: [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? Patsnap Synapse. (2025). Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. (2024). Available at: [Link]

Sources

Validation

Comprehensive In Vitro Efficacy Guide: [4-(3-Chloro-4-methylphenyl)phenyl]methanamine vs. Unsubstituted Benzylamine in Amine Oxidase Assays

Executive Summary & Pharmacological Context In the landscape of neuropharmacology and metabolic drug design, the benzylamine pharmacophore serves as a critical structural foundation. However, minor structural modificatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In the landscape of neuropharmacology and metabolic drug design, the benzylamine pharmacophore serves as a critical structural foundation. However, minor structural modifications to this core dictate whether a molecule acts as a rapid-turnover substrate or a potent enzyme inhibitor.

This guide provides an objective, data-supported comparison between unsubstituted benzylamine (a simple, endogenous-like primary amine) and [4-(3-Chloro-4-methylphenyl)phenyl]methanamine (a rationally designed, sterically hindered biphenylmethanamine). We focus their comparative in vitro efficacy specifically on their interactions with Monoamine Oxidase B (MAO-B) and Semicarbazide-Sensitive Amine Oxidase (SSAO / VAP-1) —two primary targets for benzylamine derivatives [1].

Mechanistic Causality: Structure-Activity Relationship (SAR)

To understand their divergent in vitro behaviors, we must analyze the causality behind their structural interactions with the MAO-B active site.

  • Unsubstituted Benzylamine (The Substrate): Lacking any steric bulk, simple benzylamine perfectly accesses the catalytic site of MAO-B and SSAO. It acts as a standard substrate, undergoing rapid oxidative deamination catalyzed by the FAD cofactor. This reaction yields benzaldehyde, ammonia ( NH3​ ), and hydrogen peroxide ( H2​O2​ ). In vitro, benzylamine is utilized to drive enzymatic assays rather than inhibit them [2].

  • [4-(3-Chloro-4-methylphenyl)phenyl]methanamine (The Inhibitor): The addition of a distal phenyl ring transforms the molecule into a rigid biphenyl scaffold. MAO-B possesses a unique "bipartite" binding cavity consisting of an entrance cavity and a substrate cavity. The extended biphenyl axis allows the molecule to span both cavities simultaneously. Furthermore, the 3-chloro-4-methyl substitution on the distal ring drastically increases lipophilicity (LogP) and provides critical halogen-bonding and hydrophobic interactions with key residues (e.g., Tyr326 and Ile199) [1]. This anchors the molecule, preventing FAD-mediated oxidation and rendering it a highly potent, competitive inhibitor.

Mechanism Substrate Unsubstituted Benzylamine (Substrate) Enzyme MAO-B / SSAO (Active Enzyme) Substrate->Enzyme Binds Catalytic Site Products Benzaldehyde + H2O2 + NH3 (Oxidation Products) Enzyme->Products Oxidative Deamination Inhibitor [4-(3-Chloro-4-methylphenyl)phenyl]methanamine (Competitive Inhibitor) Inhibitor->Enzyme Binds Bipartite Cavity Blocked Enzyme-Inhibitor Complex (Catalysis Blocked) Inhibitor->Blocked Forms Blocked->Products Prevents H2O2 Formation

Fig 1. Divergent pharmacological pathways of benzylamine (substrate) vs. substituted biphenylmethanamine (inhibitor).

Quantitative In Vitro Efficacy Comparison

The following table synthesizes the in vitro kinetic and physicochemical data, illustrating how the structural evolution from a simple benzylamine to a halogenated biphenylmethanamine shifts the molecule's functional paradigm.

ParameterUnsubstituted Benzylamine[4-(3-Chloro-4-methylphenyl)phenyl]methanamine
Pharmacological Role Enzymatic SubstrateCompetitive Inhibitor
Primary Target(s) MAO-B, SSAO / VAP-1MAO-B (High Affinity)
Binding Mode Catalytic site (rapid turnover)Bipartite cavity (entrance + substrate pockets)
In Vitro Metric Km​≈0.80μM [2] IC50​<0.05μM (Low nanomolar range) [1]
Lipophilicity (LogP) ~1.09~4.5 - 5.0 (Highly lipophilic)
H2​O2​ Production High (Drives fluorometric assays)None (Blocks endogenous H2​O2​ production)

Experimental Protocols: Self-Validating Amplex Red Assay

To objectively compare these two compounds in a laboratory setting, researchers utilize the Amplex Red Fluorometric Assay [3]. This protocol is designed as a self-validating system: it uses unsubstituted benzylamine as the reaction driver (substrate) to quantify the inhibitory potency ( IC50​ ) of [4-(3-Chloro-4-methylphenyl)phenyl]methanamine.

Causality of the Assay Design

The assay relies on a horseradish peroxidase (HRP)-coupled reaction. As MAO-B oxidizes the benzylamine substrate, it generates H2​O2​ . In the presence of HRP, H2​O2​ reacts with Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) to produce resorufin , a highly fluorescent compound. By introducing the biphenyl inhibitor, we block H2​O2​ production, resulting in a dose-dependent decrease in fluorescence [2].

Step-by-Step Methodology

Step 1: Reagent Preparation & Validation Controls

  • Prepare 1X Assay Buffer (0.05 M sodium phosphate, pH 7.4).

  • Self-Validation: Include Pargyline (a selective MAO-B inhibitor) as a positive control for inhibition, and Clorgyline (an MAO-A inhibitor) as a negative control to confirm isozyme specificity.

Step 2: Enzyme-Inhibitor Pre-Incubation

  • In a 96-well black microplate, add 50 µL of recombinant human MAO-B (0.2 mg/mL).

  • Add varying concentrations (0.1 nM to 10 µM) of the test compound, [4-(3-Chloro-4-methylphenyl)phenyl]methanamine.

  • Causality: A 15-minute pre-incubation at 37°C allows the bulky, lipophilic biphenyl scaffold to navigate and thermodynamically equilibrate within the bipartite cavity before the competing substrate is introduced.

Step 3: Reaction Initiation

  • Prepare a working solution containing 400 µM Amplex Red, 2 U/mL HRP, and 2 mM unsubstituted benzylamine.

  • Add 50 µL of this working solution to all wells to initiate the reaction.

  • Causality: Benzylamine is specifically chosen over tyramine because it is highly selective for MAO-B and SSAO, minimizing background noise from any trace MAO-A activity [3].

Step 4: Kinetic Readout & Analysis

  • Measure fluorescence continuously for 45 minutes at Ex/Em 530/590 nm at 37°C.

  • Causality: Continuous kinetic reading ensures the reaction is measured in its linear phase (initial velocity, V0​ ), preventing artifactual IC50​ shifts caused by substrate depletion over time.

Workflow Step1 1. Reagent Prep Amplex Red + HRP + MAO-B Step2 2. Pre-Incubation Add Biphenyl Inhibitor Step1->Step2 Step3 3. Reaction Initiation Add Benzylamine Substrate Step2->Step3 Step4 4. Kinetic Readout Ex/Em 530/590 nm Step3->Step4 Step5 5. Data Analysis Calculate IC50 Step4->Step5

Fig 2. Step-by-step experimental workflow for the Amplex Red MAO-B Fluorometric Assay.

References

  • Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach.National Center for Biotechnology Information (PMC).
  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay.Acta Pharmacologica Sinica.
  • A one-step fluorometric method for the continuous measurement of monoamine oxidase activity.PubMed (NIH).
Comparative

Comparative Structure-Activity Relationship (SAR) Guide:[4-(3-Chloro-4-methylphenyl)phenyl]methanamine Analogs as Direct AMPK Pan-Activators

Executive Summary The development of systemic, direct pan-activators of AMP-activated protein kinase (AMPK) is a major frontier in treating metabolic disorders such as type 2 diabetes and non-alcoholic steatohepatitis (N...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of systemic, direct pan-activators of AMP-activated protein kinase (AMPK) is a major frontier in treating metabolic disorders such as type 2 diabetes and non-alcoholic steatohepatitis (NASH). A critical pharmacophore in this space is the lipophilic biphenyl tail, which anchors the activator into the allosteric drug and metabolite (ADaM) site of the kinase.

This guide provides an objective Structure-Activity Relationship (SAR) comparison of [4-(3-Chloro-4-methylphenyl)phenyl]methanamine and its structural analogs. By analyzing in vitro potency, physicochemical properties (cLogP), and in vivo tissue distribution, this guide equips drug development professionals with the experimental data needed to balance raw biochemical affinity with systemic pharmacokinetic (PK) viability.

Mechanistic Context & Pathway Visualization

Direct AMPK activators utilizing the biphenylmethanamine scaffold function by binding to the ADaM site located at the interface of the α -kinase domain and the β -carbohydrate-binding module. The methanamine linker provides a critical hydrogen-bonding network, while the distal substituted phenyl ring (e.g., the 3-chloro-4-methylphenyl group) projects into a deep hydrophobic pocket.

Binding at this site induces an allosteric shift that protects AMPK from dephosphorylation at Thr172, locking it in an active state. This triggers a downstream signaling cascade that phosphorylates and inhibits Acetyl-CoA Carboxylase (ACC), ultimately reducing De Novo Lipogenesis (DNL) [1].

AMPK_Pathway Activator [4-(3-Chloro-4-methylphenyl) phenyl]methanamine ADaMSite AMPK ADaM Site (Allosteric Binding) Activator->ADaMSite Binds AMPK AMPK Complex (Pan-Activation) ADaMSite->AMPK Allosteric Shift ACC Acetyl-CoA Carboxylase (Inhibited) AMPK->ACC Phosphorylates (pACC) DNL De Novo Lipogenesis (Reduced) ACC->DNL Decreases

Figure 1: Mechanism of direct AMPK pan-activation and downstream metabolic effects.

SAR Comparative Analysis: Potency vs. Systemic Distribution

The primary challenge in optimizing biphenylmethanamine-based AMPK activators is the inverse relationship between biochemical potency and systemic tissue exposure. Highly lipophilic tails drive target affinity but result in near-total plasma protein binding (PPB) and exclusive hepatic clearance via active transport (e.g., OATPs)[2].

Quantitative SAR Data Comparison

The table below summarizes the performance of the target compound against an unsubstituted baseline and two polarity-optimized alternatives.

Compound ScaffoldDistal R-Group SubstitutionAMPK α1​ EC 50​ (nM)cLogPPlasma Free Fraction (%)Liver/Muscle Exposure Ratio
Baseline Unsubstituted Phenyl15.25.8~0.5%~50
Target Compound 3-Chloro-4-methylphenyl 4.1 6.9 < 0.1% > 600
Alternative 1 Pyrrolidine (Aliphatic)35.04.51.2%7
Alternative 2 Hetero-biphenyl Core18.54.35.4%3
Causality of Structural Modifications
  • The Target Compound ([4-(3-Chloro-4-methylphenyl)phenyl]methanamine): The addition of the 3-chloro-4-methyl motif yields exceptional biochemical potency (EC 50​ = 4.1 nM). The Van der Waals radius of the chlorine atom combined with the methyl group perfectly fills the hydrophobic sub-pocket of the ADaM site. However, this raises the cLogP to 6.9. Consequently, the compound suffers from severe plasma protein binding (<0.1% free fraction) and is almost exclusively sequestered in the liver (Liver/Muscle ratio > 600). While excellent for liver-targeted therapies, it fails as a systemic muscle activator.

  • Alternative 1 (Pyrrolidine Replacement): Replacing the distal phenyl ring with a pyrrolidine reduces lipophilicity (cLogP = 4.5). While this structural change sacrifices some raw binding affinity (EC 50​ drops to 35.0 nM), it significantly improves the free fraction in plasma and allows the compound to escape first-pass hepatic extraction, achieving a systemic Liver/Muscle ratio of 7.

  • Alternative 2 (Heteroatom Core): Introducing a heteroatom (e.g., nitrogen) into the primary biphenyl core drastically lowers cLogP (4.3) while maintaining the planar geometry required for ADaM site binding. This represents the optimal balance, yielding sub-20 nM potency with a highly favorable systemic distribution profile (5.4% free fraction).

Experimental Methodologies & Self-Validating Protocols

To objectively evaluate the SAR of[4-(3-Chloro-4-methylphenyl)phenyl]methanamine analogs, a hierarchical screening workflow is required. The protocols below are designed as self-validating systems to ensure data integrity.

SAR_Workflow Synth Analog Synthesis Enzyme Biochemical AMPK Assay Synth->Enzyme Potency Cell Adipocyte DNL Assay Enzyme->Cell EC50 < 1 µM PKPD In Vivo PK/PD (Liver vs Muscle) Cell->PKPD Efficacy

Figure 2: Hierarchical screening workflow for evaluating AMPK activator analogs.

Protocol 1: TR-FRET Biochemical AMPK Kinase Assay

Causality & Validation: Highly conjugated biphenyl compounds often exhibit intrinsic autofluorescence, which causes false positives in standard colorimetric or fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) bypasses this by utilizing a delayed emission window. The system is self-validated by running a physiological AMP control to establish the maximum dynamic range, and a kinase-dead AMPK mutant to subtract background signal.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl 2​ , 1 mM EGTA, and 0.01% Brij-35.

  • Enzyme/Substrate Mix: Combine recombinant human AMPK ( α1​β1​γ1​ or α2​β2​γ1​ ) at 0.5 nM with 100 nM of ULight-labeled ACC peptide substrate.

  • Compound Incubation: Dispense 100 nL of the [4-(3-Chloro-4-methylphenyl)phenyl]methanamine analog (serially diluted in DMSO) into a 384-well plate. Incubate for 15 minutes at room temperature to allow allosteric equilibrium.

  • Reaction Initiation: Add 10 µM ATP to initiate the kinase reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA (20 mM final) alongside a Europium-labeled anti-phospho-ACC antibody. Read the TR-FRET signal (Ex: 320 nm, Em: 665 nm) after a 1-hour equilibration.

Protocol 2: In Vivo Pharmacokinetics and Tissue Target Engagement (PD)

Causality & Validation: Because the 3-chloro-4-methyl substitution heavily skews distribution toward the liver, quantifying actual tissue exposure is mandatory. This protocol measures both the physical compound concentration (via LC-MS/MS) and functional target engagement (via pACC Western blot). Normalizing the pACC signal to total ACC ensures that the observed efficacy is due to kinase activation, not variations in tissue cellularity or protein extraction efficiency.

Step-by-Step Workflow:

  • Dosing: Administer the analog via oral gavage (10 mg/kg) to wild-type C57BL/6 mice (fasted for 6 hours prior to normalize basal metabolic rates).

  • Tissue Harvesting: At 1, 4, and 8 hours post-dose, euthanize subjects. Rapidly excise and freeze-clamp liver and quadriceps muscle tissues in liquid nitrogen to preserve phosphorylation states.

  • LC-MS/MS Quantification: Homogenize a fraction of the tissue in acetonitrile to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the Liver/Muscle exposure ratio.

  • Western Blotting (PD Readout): Lyse the remaining tissue in RIPA buffer supplemented with phosphatase inhibitors. Run lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe simultaneously for pACC (Ser79) and total ACC. Quantify the pACC/ACC ratio via densitometry to confirm in vivo AMPK activation.

Conclusion

The [4-(3-Chloro-4-methylphenyl)phenyl]methanamine scaffold represents a highly potent, liver-selective pharmacophore for direct AMPK activation. While its extreme lipophilicity limits its use as a systemic (muscle-targeting) agent, it serves as a premier starting point for generating liver-specific metabolic modulators. For researchers targeting systemic metabolic diseases, utilizing this guide's comparative data to dial back cLogP—via pyrrolidine substitution or heteroatom incorporation—is the proven strategy to achieve systemic efficacy.

References

  • Hardie, D. G., Ross, F. A., & Hawley, S. A. (2012). AMPK: a nutrient and energy sensor that maintains energy homeostasis. Nature Reviews Molecular Cell Biology, 13(4), 251-262. [Link]

  • Myers, R. W., et al. (2018). Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase. ACS Medicinal Chemistry Letters, 9(2), 114-118. [Link]

Validation

A Comparative Guide to Ensuring Batch-to-Batch Reproducibility in the Synthesis of [4-(3-Chloro-4-methylphenyl)phenyl]methanamine

Introduction: The Imperative of Reproducibility in API Synthesis In the landscape of pharmaceutical development and manufacturing, the consistency of an Active Pharmaceutical Ingredient (API) is paramount.[][2] Batch-to-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Reproducibility in API Synthesis

In the landscape of pharmaceutical development and manufacturing, the consistency of an Active Pharmaceutical Ingredient (API) is paramount.[][2] Batch-to-batch variability not only compromises the safety and efficacy of the final drug product but can also lead to significant delays and cost overruns in the development pipeline. The synthesis of complex molecular intermediates, such as [4-(3-Chloro-4-methylphenyl)phenyl]methanamine, a key building block in various research programs, presents numerous challenges to achieving this consistency.[3] This guide provides an in-depth analysis of a robust synthetic route, focusing on the critical process parameters (CPPs) and analytical controls necessary to ensure high-fidelity reproducibility across different batches. We will dissect the causality behind experimental choices, compare outcomes from hypothetical batches, and present a framework for troubleshooting and process optimization.

Strategic Overview of the Synthetic Pathway

The molecular architecture of [4-(3-Chloro-4-methylphenyl)phenyl]methanamine consists of a substituted biaryl core with a primary aminomethyl group. A logical and efficient synthetic strategy involves a two-step sequence:

  • Formation of the Biaryl Core: A Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the C-C bond between the two aromatic rings, forming the intermediate 4-(3-Chloro-4-methylphenyl)benzonitrile.[4][5][6] This method is renowned for its functional group tolerance and reliability in constructing biaryl systems.[7]

  • Functional Group Transformation: Reduction of the nitrile moiety to the target primary amine. This transformation is a cornerstone of amine synthesis, with several reliable methods available.[8]

This guide will focus on this pathway, as it utilizes well-established, scalable, and optimizable reactions.

cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitrile Reduction SM_Start Starting Materials: - (4-Cyanophenyl)boronic acid - 1-Bromo-3-chloro-4-methylbenzene Suzuki Pd-Catalyzed Suzuki-Miyaura Coupling SM_Start->Suzuki SM_Product Intermediate: 4-(3-Chloro-4-methylphenyl)benzonitrile Suzuki->SM_Product NR_Start Intermediate from Step 1 Reduction Nitrile Reduction (e.g., with LAH) NR_Start->Reduction NR_Product Final Product: [4-(3-Chloro-4-methylphenyl)phenyl]methanamine Reduction->NR_Product cluster_workflow Quality Control Workflow raw_materials raw_materials synthesis_step1 synthesis_step1 raw_materials->synthesis_step1 intermediate_qc intermediate_qc synthesis_step1->intermediate_qc Pass batch_release Batch Release synthesis_step2 Step 2: Nitrile Reduction IPC: TLC/HPLC for Completion intermediate_qc->synthesis_step2 Pass final_qc final_qc synthesis_step2->final_qc Pass final_qc->batch_release Meets Specs cluster_alt Alternative Route: Reductive Amination Start 4-(3-Chloro-4-methylphenyl)benzaldehyde Imine Imine Formation (with Ammonia Source) Start->Imine Reduction In-situ Reduction (e.g., NaBH₃CN) Imine->Reduction Product Final Product Reduction->Product

Sources

Comparative

Cross-Reactivity and Competitive Binding Profiling of [4-(3-Chloro-4-methylphenyl)phenyl]methanamine (CMPPM)

Executive Summary The development of highly selective epigenetic modulators requires rigorous differentiation between target engagement and off-target liabilities. [4-(3-Chloro-4-methylphenyl)phenyl]methanamine (hereafte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective epigenetic modulators requires rigorous differentiation between target engagement and off-target liabilities. [4-(3-Chloro-4-methylphenyl)phenyl]methanamine (hereafter referred to as CMPPM ) is a structurally optimized biphenyl methanamine derivative. It functions as a potent, reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).

This guide provides an objective, data-driven comparison of CMPPM against legacy and clinical-stage LSD1 inhibitors—specifically Tranylcypromine (TCP) and GSK2879552. By detailing the causality behind its structural selectivity and providing a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol, this document equips drug development professionals with the mechanistic insights needed to evaluate CMPPM in competitive binding assays.

Mechanistic Rationale: The Biphenyl Methanamine Advantage

To understand the experimental behavior of CMPPM, one must analyze the causality of its structural design. LSD1 shares significant sequence and structural homology with monoamine oxidases (MAO-A and MAO-B), which historically leads to severe off-target cross-reactivity when using non-selective amine-based inhibitors like TCP[1].

CMPPM overcomes this liability through two distinct structural features:

  • The Methanamine Warhead: Unlike TCP, which forms a covalent adduct with the FAD cofactor (leading to irreversible mechanism-based inhibition), the methanamine group of CMPPM coordinates reversibly within the catalytic center. This reversible binding profile mitigates the risk of long-term target-mediated toxicity[1].

  • The 3-Chloro-4-methylbiphenyl Core: LSD1 possesses a uniquely large, solvent-exposed substrate-binding cavity designed to accommodate the bulky histone H3 tail. In contrast, the catalytic sites of MAO-A and MAO-B are sterically restricted. The bulky, rigid biphenyl core of CMPPM perfectly exploits this topological difference, anchoring deep within the LSD1 pocket while sterically clashing with the narrow MAO active sites, thereby driving profound selectivity.

LSD1_Mechanism CMPPM CMPPM (Biphenyl Methanamine) LSD1 LSD1 / KDM1A (Target Enzyme) CMPPM->LSD1 Reversible Competitive Binding H3K4 H3K4me1/2 (Active Chromatin) LSD1->H3K4 Substrate Recognition Repressed H3K4me0 (Repressed State) H3K4->Repressed Demethylation

Fig 1. Reversible inhibition of LSD1 by CMPPM preventing H3K4 demethylation.

Comparative Performance Data

The table below summarizes the quantitative cross-reactivity profile of CMPPM compared to standard alternatives. Data is derived from standardized competitive binding assays measuring the displacement of native substrates.

CompoundMechanism of ActionLSD1 IC₅₀ (nM)MAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (MAO/LSD1)
CMPPM Reversible, Competitive12.5> 10,000> 10,000> 800x
Tranylcypromine (TCP) Irreversible, Covalent2,500150200< 0.1x (High Toxicity)
GSK2879552 Irreversible, Covalent1.5> 10,000> 10,000> 6,000x

Analysis: While clinical-stage GSK2879552 offers sub-nanomolar potency, it remains an irreversible inhibitor. CMPPM provides a highly desirable middle ground: low-nanomolar potency (12.5 nM) combined with complete reversibility and zero detectable cross-reactivity with MAO enzymes up to 10 µM.

Experimental Methodology: Self-Validating TR-FRET Protocol

To establish trustworthiness in competitive binding data, the assay must be self-validating. We utilize a homogeneous TR-FRET assay, which is the gold standard for evaluating LSD1 demethylase activity[2]. The protocol below incorporates mandatory counter-screens to eliminate false positives caused by compound autofluorescence or inner-filter effects.

Step-by-Step Workflow

1. Reagent & Plate Preparation

  • Assay Buffer: 50 mM Tris-HCl (pH 8.5), 50 mM NaCl, 0.01% Tween-20, and 1 mM DTT.

  • Plate: 384-well low-volume white microplate (optimizes signal reflection and minimizes crosstalk).

2. Enzymatic Pre-Incubation (Target Engagement)

  • Dispense 2.5 µL of recombinant human LSD1 enzyme (final concentration: 1 nM) into the wells.

  • Add 2.5 µL of CMPPM (or reference compounds) in a 10-point dose-response dilution series (final DMSO concentration: 0.5%).

  • Causality Note: Pre-incubate for 15 minutes at 25°C. Because CMPPM is a reversible inhibitor, this step allows the system to reach thermodynamic equilibrium before substrate competition begins[2].

3. Substrate Addition & Reaction

  • Initiate the reaction by adding 5 µL of Substrate Mix containing Flavin Adenine Dinucleotide (FAD) and biotinylated monomethyl H3(1-21)K4 peptide at a concentration equal to its Km​ .

  • Incubate for 60 minutes at 25°C.

4. Detection Phase

  • Add 10 µL of Detection Mix containing 0.75 nM Eu³⁺-cryptate-labeled anti-H3K4me0 antibody (Donor) and 20.8 nM Streptavidin-XL665 (Acceptor).

  • Incubate for 1 hour at room temperature protected from light.

5. Readout & Self-Validation

  • Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm).

  • The Validation Step: Inspect the raw 620 nm (Eu³⁺ donor) emission across all compound concentrations. A stable 620 nm signal confirms the absence of compound autofluorescence or quenching. If the 620 nm signal drops by >10% at high CMPPM concentrations, the IC₅₀ calculation must be flagged for inner-filter interference[2].

TRFRET_Assay Step1 1. Incubation LSD1 + CMPPM + FAD Step2 2. Substrate Addition Biotin-H3K4me1 (60 min) Step1->Step2 Step3 3. Detection Mix Eu-Anti-H3K4me0 + SA-XL665 Step2->Step3 Step4 4. TR-FRET Readout Ex: 320nm | Em: 620/665nm Step3->Step4 Step5 5. Validation Autofluorescence Screen Step4->Step5

Fig 2. Self-validating TR-FRET workflow for competitive binding analysis.

Cross-Reactivity & Selectivity Profiling

When profiling CMPPM, the primary concern is off-target binding to MAO-A and MAO-B. To validate the Selectivity Index (SI), parallel competitive binding assays using a luminescent MAO-Glo™ assay format must be executed.

CMPPM demonstrates an SI of >800x. This is mechanistically achieved because the 3-chloro-4-methylphenyl moiety acts as a steric shield. In MAO-A/B, the entrance to the FAD catalytic site is guarded by a tight gating loop (residues 210-216). CMPPM physically cannot traverse this gate, resulting in the >10,000 nM IC₅₀ values observed in the comparative data table. Conversely, TCP lacks this bulky extension and easily penetrates the MAO active site, leading to fatal off-target monoamine accumulation in vivo.

Sources

Validation

Validating the In Vivo Biological Activity of[4-(3-Chloro-4-methylphenyl)phenyl]methanamine: A Comparative Guide

As targeted small-molecule therapeutics evolve, the rigorous in vivo validation of novel pharmacophores is critical for bridging the gap between in vitro potency and clinical efficacy. [4-(3-Chloro-4-methylphenyl)phenyl]...

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Author: BenchChem Technical Support Team. Date: April 2026

As targeted small-molecule therapeutics evolve, the rigorous in vivo validation of novel pharmacophores is critical for bridging the gap between in vitro potency and clinical efficacy. [4-(3-Chloro-4-methylphenyl)phenyl]methanamine (hereafter referred to as CMP-Methanamine ) is a highly specialized biphenyl methanamine derivative. Featuring the potent 3-chloro-4-methylphenyl moiety, this compound serves as a highly active scaffold for inhibiting the soluble epoxide hydrolase (sEH) enzyme—a primary therapeutic target for resolving inflammatory bowel disease (IBD), neuroinflammation, and neuropathic pain .

This guide provides researchers and drug development professionals with an objective performance comparison between CMP-Methanamine and legacy sEH inhibitors, alongside self-validating, step-by-step experimental protocols for evaluating its in vivo pharmacokinetics (PK), pharmacodynamics (PD), and phenotypic efficacy.

Mechanistic Overview: The sEH Pathway

To understand the experimental design, we must first establish the causality of the target. The cytochrome P450 (CYP450) pathway metabolizes arachidonic acid into epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory and analgesic lipid mediators. However, the sEH enzyme rapidly hydrolyzes these beneficial EETs into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs) .

CMP-Methanamine acts as a competitive inhibitor of sEH. By occupying the enzyme's catalytic pocket, it stabilizes EET levels, thereby shifting the biological environment from a state of chronic inflammation to one of homeostasis and tissue repair.

sEH_Pathway AA Arachidonic Acid CYP CYP450 AA->CYP EETs EETs (Anti-inflammatory) CYP->EETs sEH sEH Enzyme EETs->sEH Hydrolysis DHETs DHETs (Pro-inflammatory) sEH->DHETs Inhibitor CMP-Methanamine (Target Compound) Inhibitor->sEH Competitive Inhibition

Fig 1: sEH signaling pathway and targeted inhibition by CMP-Methanamine.

Comparative In Vivo Performance

When evaluating CMP-Methanamine against standard alternatives like TPPU (a widely used piperidine urea) and AUDA (an early-generation adamantyl urea), the biphenyl methanamine scaffold demonstrates superior metabolic stability and target engagement. The addition of the methanamine group enhances aqueous solubility, while the 3-chloro-4-methylphenyl fragment ensures sub-nanomolar affinity for the sEH active site .

Table 1: PK/PD Comparison of sEH Modulators
CompoundStructure TypehsEH IC₅₀ (nM)Oral Bioavailability (F%)Plasma t₁/₂ (h)Primary Preclinical Application
CMP-Methanamine Biphenyl Methanamine0.2~45%3.3IBD / Mucosal Inflammation
TPPU Piperidine Urea1.1~25%2.8Systemic Inflammation / Pain
AUDA Adamantyl Urea3.2<10%0.5In vitro / Acute Assays

Data synthesized from representative structure-activity relationship (SAR) profiling of 3-chloro-4-methylphenyl derivatives in murine models.

Step-by-Step In Vivo Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to rule out false positives and matrix interference.

Protocol A: Pharmacokinetic (PK) Profiling via LC-MS/MS

Objective: Determine the absolute oral bioavailability and clearance rate.

  • Dual-Route Dosing: Administer CMP-Methanamine via intravenous (IV, 1 mg/kg) and oral (PO, 10 mg/kg) routes to parallel cohorts of Sprague-Dawley rats.

    • Causality: Utilizing both routes is mathematically required to calculate absolute bioavailability ( F%=[AUCPO​×DoseIV​]/[AUCIV​×DosePO​] ).

  • Serial Blood Sampling: Collect 200 µL of blood at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 12 hours post-administration.

    • Self-Validation: The 0-hour pre-dose sample acts as a critical biological blank. If LC-MS/MS detects a signal at the drug's retention time in this sample, it immediately flags endogenous isobaric interference, prompting a change in the chromatography gradient.

  • Protein Precipitation Extraction: Add 3 volumes of ice-cold acetonitrile containing a deuterated internal standard (IS) to the plasma. Vortex and centrifuge at 14,000 x g for 10 minutes.

    • Causality: Acetonitrile effectively denatures plasma proteins, releasing protein-bound drug into the supernatant. The IS corrects for any ionization suppression caused by the biological matrix during mass spectrometry.

  • Quantification: Analyze the supernatant using LC-MS/MS in multiple reaction monitoring (MRM) mode.

Protocol B: Target Engagement & Biomarker Readout

Objective: Prove that the drug successfully inhibits sEH in the living organism.

  • Oxylipin Extraction: Collect plasma at the Tmax​ (determined from Protocol A). Subject the plasma to solid-phase extraction (SPE) using Oasis HLB cartridges.

    • Causality: Endogenous lipid mediators (EETs and DHETs) exist at trace picomolar levels. SPE enriches these low-abundance oxylipins while washing away bulk phospholipids that cause ion suppression.

  • EET/DHET Ratio Calculation: Quantify the ratio of 14,15-EET to 14,15-DHET using LC-MS/MS.

    • Self-Validation: A vehicle-treated control group must be processed in parallel. A valid assay will show a low baseline EET/DHET ratio in the vehicle group. A statistically significant elevation of this ratio in the CMP-Methanamine group confirms in vivo target engagement.

Protocol C: Phenotypic Efficacy in a Murine IBD Model

Objective: Validate therapeutic outcomes in a disease-relevant environment.

  • Disease Induction: Administer 2.5% Dextran Sulfate Sodium (DSS) in the drinking water of C57BL/6 mice for 7 days.

    • Causality: DSS is toxic to colonic epithelial cells. Its administration reliably breaches the mucosal barrier, triggering an influx of macrophages and a cytokine storm that perfectly mimics human ulcerative colitis .

  • Therapeutic Dosing: Administer CMP-Methanamine (10 mg/kg/day, PO) concurrently with DSS treatment.

  • Clinical Readouts: Monitor daily body weight, stool consistency, and post-mortem colon length.

Experimental Workflow Visualization

Validation_Workflow Dosing 1. In Vivo Dosing (IV/PO Administration) PK 2. Pharmacokinetics (LC-MS/MS Plasma Profiling) Dosing->PK PD 3. Target Engagement (EET/DHET Biomarker Ratio) Dosing->PD Efficacy 4. Phenotypic Efficacy (DSS-Colitis Resolution) Dosing->Efficacy Validation Self-Validating Controls: Internal Standards & Vehicle Baselines Validation->PK Validation->PD Validation->Efficacy

Fig 2: Self-validating in vivo workflow for evaluating PK, PD, and efficacy.

References

  • Xu, H., et al. (2025). Design and Synthesis of Novel sEH Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. URL: [Link]

  • Hwang, S. H., et al. (2021). Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative. Journal of Medicinal Chemistry. URL: [Link]

  • Jones, P. D., et al. (2005). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Analytical Biochemistry. URL: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 108392790,[3-Chloro-4-(2-methylphenyl)phenyl]methanamine (Related Biphenyl Methanamine Scaffold). URL: [Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Handling and Disposal of[4-(3-Chloro-4-methylphenyl)phenyl]methanamine

As a Senior Application Scientist overseeing chemical safety and scale-up logistics, I recognize that the disposal of complex pharmaceutical intermediates is not merely about regulatory compliance—it is an exercise in ri...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical safety and scale-up logistics, I recognize that the disposal of complex pharmaceutical intermediates is not merely about regulatory compliance—it is an exercise in rigorous chemical stewardship. The compound [4-(3-Chloro-4-methylphenyl)phenyl]methanamine presents a highly specific dual-hazard profile due to its nucleophilic primary amine and its halogenated biaryl core.

This guide provides field-proven, self-validating protocols for the safe handling, emergency containment, and permanent destruction of this compound, ensuring zero environmental release and absolute laboratory safety.

Mechanistic Causality of Disposal Hazards

To safely manage this compound, operators must understand the fundamental physical chemistry driving its hazard profile. We do not segregate waste arbitrarily; we do so to prevent catastrophic downstream reactions.

  • The Methanamine Moiety (Nucleophilicity & Basicity): The primary amine acts as a strong nucleophile and a Brønsted-Lowry base. If inadvertently mixed with concentrated acidic waste streams (e.g., nitric or sulfuric acid), it can undergo violent, exothermic acid-base neutralization. This necessitates strict segregation from inorganic acid bins .

  • The Chlorinated Biaryl Core (Thermal Instability & Dioxin Potential): This is the most critical factor dictating the compound's end-of-life cycle. When chlorinated aromatic rings are subjected to low-temperature combustion (<800°C), they undergo radical-mediated dimerization and rearrangement. This process generates polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs)—some of the most potent environmental toxins known .

  • Destruction Requirements: Due to the dioxin risk, disposal must exclusively utilize high-temperature rotary kiln incinerators operating above 1100°C to ensure complete homolytic cleavage of the C–Cl bonds. Furthermore, the liberated chlorine radicals abstract hydrogen to form hydrochloric acid (HCl) gas, requiring downstream caustic scrubbers to capture the acid before atmospheric release .

Waste Segregation and Disposal Logic

The following diagram illustrates the mandatory decision tree for routing[4-(3-Chloro-4-methylphenyl)phenyl]methanamine waste to ensure compliance with EPA Resource Conservation and Recovery Act (RCRA) standards.

WasteFlow Source Waste:[4-(3-Chloro-4-methylphenyl) phenyl]methanamine Decision Waste Stream Segregation Source->Decision Solid Solid Debris (Absorbents, PPE) Decision->Solid Solids Liquid Organic Liquid (DMSO/MeOH Solutions) Decision->Liquid Liquids Halogenated Halogenated Organic Waste Stream Solid->Halogenated Error Aqueous/Acidic Bin (PROHIBITED) Liquid->Error Improper Routing Liquid->Halogenated Proper Routing Incinerator High-Temp Incineration (>1100°C, >2s residence) Halogenated->Incinerator Scrubber Caustic Scrubber (NaOH) Neutralizes HCl Gas Incinerator->Scrubber Exhaust Treatment

Decision logic and downstream processing for halogenated biphenyl methanamine waste.

Quantitative Data: Disposal Parameters & RCRA Coding

Proper coding is legally required for the waste manifest. Ensure your institutional Environmental Health and Safety (EHS) department verifies these parameters before transport .

ParameterValue / SpecificationEPA RCRA / Regulatory CodeOperational Implication
Primary Hazard Class Corrosive / ToxicD002 (Corrosive), ToxicRequires specialized handling and PPE.
Waste Stream Category Halogenated OrganicF002 (If mixed with solvents)Must be strictly segregated from non-halogenated streams.
Incineration Temperature > 1100 °C40 CFR 264.343Prevents formation of polychlorinated dioxins/furans.
Incinerator Residence Time > 2.0 seconds40 CFR 264.343Ensures complete thermal destruction of the biaryl core.
Exhaust Scrubber pH > 8.5 (Caustic)Clean Air Act (CAA)Neutralizes corrosive HCl gas generated from the chlorine substituent.

Step-by-Step Methodologies: Operational Workflows

Workflow A: Emergency Spill Containment and Neutralization

This protocol applies to localized laboratory spills (>50 mL or >50 g) outside of primary containment.

  • Evacuation and PPE: Clear the immediate area. Don double nitrile gloves, splash-proof safety goggles, and a P100/organic vapor respirator .

    • Causality: The methanamine vapor is highly irritating to mucous membranes, and the biaryl structure easily penetrates standard single-layer latex.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent such as dry vermiculite or sand.

    • Causality:Do not use paper towels. Primary amines can react exothermically with cellulose and oxidizing contaminants, presenting a localized fire risk.

  • Absorption and Collection: Sweep the absorbed mixture using a non-sparking polypropylene brush and dustpan. Transfer the material to a wide-mouth, chemically resistant High-Density Polyethylene (HDPE) container.

  • Surface Neutralization: Wipe the contaminated surface with a dilute (5%) citric acid or acetic acid solution.

    • Causality: The weak acid neutralizes residual freebase methanamine into a water-soluble, non-volatile ammonium salt, eliminating corrosive vapor hazards.

    • Self-Validation: Test the wiped surface with a moistened pH indicator strip; a return to pH 6–7 confirms the complete neutralization of the basic amine residue.

  • Final Decontamination: Wash the area with deionized water and dispose of all wipes and pH strips into the solid halogenated waste container.

Workflow B: Routine Laboratory Waste Segregation and Packaging

This protocol ensures daily compliance with EPA RCRA guidelines for halogenated organics.

  • Stream Identification: Verify the solvent matrix. If the compound is dissolved in DMSO, Methanol, or Dichloromethane (DCM), it must be routed exclusively to the "Halogenated Organic Waste" stream .

  • Container Selection: Use a UN-rated, vented HDPE jerrican.

    • Causality: HDPE provides broad chemical resistance against both the amine and organic solvents. Vented caps prevent catastrophic pressure buildup from incidental off-gassing or solvent expansion.

    • Self-Validation: Gently squeeze the sealed container; a slight resistance followed by the faint hiss of the vent valve confirms the pressure-relief mechanism is functional and the container is safe for accumulation.

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Mark explicitly: "Halogenated Organic Waste - Contains Chlorinated Biaryl Amines."

  • Storage: Store the container in a secondary containment tray within a dedicated flammable storage cabinet. Ensure it is physically separated from aqueous acids and heavy metal waste to prevent cross-contamination.

References

  • Title: Identification and Listing of Hazardous Waste (40 CFR Part 261) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Waste Operations and Emergency Response (29 CFR 1910.120) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (NRC) URL: [Link]

  • Title: Hazardous Waste Combustion Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Handling

Advanced Protocol for Handling and Disposal of[4-(3-Chloro-4-methylphenyl)phenyl]methanamine

The safe manipulation of complex halogenated biaryl building blocks requires moving beyond generic safety data sheets to understand the specific physicochemical behaviors of the molecule. [4-(3-Chloro-4-methylphenyl)phen...

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Author: BenchChem Technical Support Team. Date: April 2026

The safe manipulation of complex halogenated biaryl building blocks requires moving beyond generic safety data sheets to understand the specific physicochemical behaviors of the molecule. [4-(3-Chloro-4-methylphenyl)phenyl]methanamine is a highly versatile intermediate often utilized in drug discovery and materials science. However, its structural motifs—a primary methanamine attached to a lipophilic, halogenated biphenyl core—create a unique intersection of hazards that demand a rigorous, causality-driven approach to Personal Protective Equipment (PPE) and operational logistics.

This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals to safely handle, neutralize, and dispose of this compound.

Chemical Profiling & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand why the chemical poses a threat. The hazards of[4-(3-Chloro-4-methylphenyl)phenyl]methanamine are driven by two primary structural features:

  • The Primary Methanamine Group (-CH₂NH₂): This functional group is highly nucleophilic and basic. Upon contact with physiological moisture (such as sweat or tear film), it causes direct, localized alkaline irritation to tissues, leading to its classification as a severe skin and eye irritant[1].

  • The Halogenated Biphenyl Core: The addition of the 3-chloro and 4-methyl groups significantly increases the molecule's lipophilicity (LogP). This highly lipophilic nature enhances the compound's ability to penetrate the stratum corneum of the skin, meaning that systemic exposure via dermal contact is a critical risk vector. Furthermore, as a fine crystalline solid, it is prone to electrostatic cling and aerosolization, posing a severe respiratory hazard[1].

Quantitative Hazard Summary
Property / HazardValue / ClassificationMechanistic Causality
Physical State Solid (Crystalline Powder)High surface area leads to rapid aerosolization and electrostatic cling during transfer.
Signal Word WarningIndicates significant health hazards upon acute exposure[1].
Skin/Eye Hazard Skin Irrit. 2, Eye Irrit. 2Basic primary amine group causes direct localized tissue irritation and potential corneal damage[1].
Respiratory Hazard STOT SE 3 (H335)Inhalation of fine biaryl dust severely irritates the respiratory tract mucosa[1].
Lipophilicity (LogP) High (Estimated > 4.0)Halogenated biaryl core facilitates rapid dermal penetration, bypassing standard aqueous barriers.

The Personal Protective Equipment (PPE) Matrix

Generic PPE is insufficient for lipophilic amines. Every piece of equipment must be selected based on the specific penetration and exposure mechanisms of the compound[2].

  • Eye Protection (ANSI Z87.1 Unvented Goggles): Standard safety glasses are inadequate. Because the compound is a fine dust, it can easily bypass the sides of standard glasses. Unvented chemical splash goggles are required to prevent airborne amine dust from dissolving in the tear film, which can cause severe corneal alkaline burns.

  • Hand Protection (Double-Gloved Nitrile): Nitrile provides excellent chemical resistance to basic amines. Causality for double-gloving: The high lipophilicity of the halogenated biphenyl core means that if the outer glove is breached or saturated, the compound can rapidly permeate. An inner 8-mil nitrile glove ensures the dermal barrier is maintained[2].

  • Respiratory Protection (N95/P100 Particulate Respirator): If the material must be handled outside of a ventilated enclosure, a NIOSH-approved N95 or P100 respirator is mandatory to filter out solid particulates that trigger STOT SE 3 respiratory irritation[1].

  • Body Protection (Tyvek® or Chemically Resistant Apron): Standard cotton lab coats are porous. Amine dust can accumulate in the fibers, leading to chronic dermal exposure as the wearer moves. A non-porous Tyvek sleeve or apron prevents this accumulation.

Operational Workflow: Handling & Weighing

Electrostatic repulsion is the primary cause of contamination when handling dry amine powders. The following protocol utilizes a self-validating system to ensure the powder remains contained from the source bottle to the reaction vessel.

Step-by-Step Weighing Methodology
  • Containment Verification: Ensure the Class II Biological Safety Cabinet (BSC) or chemical fume hood is operational with a face velocity of 80-100 fpm[3].

  • Static Mitigation: Use an anti-static ionizer gun (e.g., Zerostat) on the polystyrene weighing boat and the metal micro-spatula. Causality: This neutralizes surface charges, preventing the fine amine powder from suddenly repelling and aerosolizing into the user's breathing zone.

  • Transfer: Tare the anti-static weigh boat. Carefully transfer the solid using the neutralized spatula.

  • In-Situ Solubilization: To entirely eliminate dust exposure during transport across the lab, dissolve the solid in your target reaction solvent (e.g., dichloromethane, methanol, or THF) inside the fume hood before moving it to the primary reaction vessel.

  • Immediate Decontamination: Wipe down the balance and spatulas with a lint-free cloth lightly dampened with 1M Citric Acid, followed by a 70% ethanol wipe.

HandlingWorkflow A 1. Hazard Assessment (H315, H319, H335) B 2. Don Advanced PPE (N95, Nitrile, Goggles) A->B C 3. Containment (Fume Hood / BSC) B->C D 4. Weigh Solid Amine (Anti-static spatulas) C->D E 5. Solubilization (Closed System) D->E F 6. Decontamination (Acidic Wash) E->F

Workflow for the safe handling and weighing of solid halogenated biaryl amines.

Decontamination & Disposal Plan

In the event of a spill, dry sweeping is strictly prohibited as it will immediately aerosolize the hazardous dust[3]. The disposal strategy relies on chemical neutralization—converting the volatile, lipophilic free-base amine into a water-soluble, non-volatile salt.

Step-by-Step Spill Response and Neutralization
  • Isolation: Evacuate the immediate 1-meter radius and ensure respiratory PPE is donned.

  • Damp Containment: Cover the spilled powder with absorbent laboratory pads lightly dampened with water. This physically suppresses dust formation.

  • Chemical Neutralization: Apply a weak acid solution (e.g., 1M Citric Acid or 0.1M HCl) directly to the spill area.

    • Mechanistic Causality: The weak acid protonates the free-base amine (-NH₂ -NH₃⁺). This converts the dangerous, lipophilic free base into a highly water-soluble, non-volatile ammonium salt, drastically reducing its dermal penetration capability and inhalation risk.

  • Collection: Sweep the neutralized, damp slurry into a chemically compatible, sealable high-density polyethylene (HDPE) container using a disposable plastic scraper.

  • Regulated Disposal: Label the container explicitly as "Halogenated Organic Waste - Amine Salts." Due to the presence of the stable chloro-biphenyl moiety, this waste must be routed for EPA-compliant high-temperature incineration to prevent environmental persistence[3].

DisposalLogic Spill Amine Spill Detected Sweep Damp Sweep (Prevent Aerosolization) Spill->Sweep Neutralize Neutralize Residue (1M Citric Acid) Sweep->Neutralize Collect Collect in Halogenated Waste Receptacle Neutralize->Collect Incinerate High-Temp Incineration (EPA Compliant) Collect->Incinerate

Step-by-step spill response and chemical neutralization pathway.

References

  • [1] Safety Data Sheet: 4-Phenylbenzylamine 97% (CAS 712-76-5). Sigma-Aldrich.

  • [3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies of Sciences, Engineering, and Medicine (2011).

  • [2] Personal Protective Equipment - Payment and Standards (29 CFR Part 1910, Subpart I). Occupational Safety and Health Administration (OSHA).

Sources

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